molecular formula C36H41Cl2N5O8S3 B1667188 BMS-247243 CAS No. 307316-55-8

BMS-247243

Cat. No.: B1667188
CAS No.: 307316-55-8
M. Wt: 838.8 g/mol
InChI Key: MOYDKLWHWUTKTI-LDCQLTLFSA-N
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Description

structure in first source

Properties

CAS No.

307316-55-8

Molecular Formula

C36H41Cl2N5O8S3

Molecular Weight

838.8 g/mol

IUPAC Name

(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C36H41Cl2N5O8S3/c1-21-13-25(14-22(2)41(21)7-4-8-43(3)9-11-51-12-10-43)52-18-24-19-54-35-32(34(48)42(35)33(24)36(49)50)40-30(45)20-53-28-16-26(37)23(15-27(28)38)5-6-29(44)39-17-31(46)47/h5-6,13-16,32,35H,4,7-12,17-20H2,1-3H3,(H2-2,39,40,44,45,46,47,49,50)/b6-5+/t32-,35-/m1/s1

InChI Key

MOYDKLWHWUTKTI-LDCQLTLFSA-N

Isomeric SMILES

CC1=CC(=CC(=[N+]1CCC[N+]2(CCOCC2)C)C)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CSC5=C(C=C(C(=C5)Cl)/C=C/C(=O)NCC(=O)[O-])Cl)SC3)C(=O)[O-]

Canonical SMILES

CC1=CC(=CC(=[N+]1CCC[N+]2(CCOCC2)C)C)SCC3=C(N4C(C(C4=O)NC(=O)CSC5=C(C=C(C(=C5)Cl)C=CC(=O)NCC(=O)[O-])Cl)SC3)C(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-247243;  BMS 247243;  BMS247243;  UNII-KG8365V22L.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-247243 Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BMS-247243 is a novel cephalosporin antibiotic with potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The emergence of MRSA strains with reduced susceptibility to vancomycin has underscored the urgent need for new therapeutic agents. This compound addresses this need by effectively targeting the primary driver of methicillin resistance: penicillin-binding protein 2a (PBP2a). This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of PBP2a

The primary mechanism of action of this compound against MRSA is the inhibition of PBP2a, a transpeptidase that is essential for the synthesis of the bacterial cell wall.[1][2][3] In MRSA, the mecA gene encodes for PBP2a, which has a low affinity for most β-lactam antibiotics, rendering them ineffective.[4][5] this compound is specifically designed to have a high affinity for PBP2a, thereby blocking its enzymatic activity and disrupting cell wall synthesis, which ultimately leads to bacterial cell death.[1][2][3]

The affinity of this compound for PBP2a is over 100 times greater than that of methicillin or cefotaxime.[1][2][3] This enhanced binding affinity is a key determinant of its potent anti-MRSA activity.

cluster_0 MRSA Cell BMS247243 This compound PBP2a PBP2a (Transpeptidase) BMS247243->PBP2a High-Affinity Binding Lysis Cell Lysis and Death BMS247243->Lysis Induces CellWall Peptidoglycan Cell Wall Synthesis PBP2a->CellWall Catalyzes Cross-linking CellWall->Lysis Inhibition Leads to

Mechanism of Action of this compound in MRSA.

Quantitative Data

The in vitro activity of this compound has been extensively evaluated against a range of staphylococcal species, including MRSA. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Staphylococci
OrganismMethicillin ResistanceNo. of StrainsMIC50 (μg/mL)MIC90 (μg/mL)
S. aureusResistant (MRSA)--4
S. epidermidisResistant--2
S. haemolyticusResistant--8
S. aureusSusceptible-≤0.251
S. epidermidisSusceptible-≤0.25≤0.25
S. haemolyticusSusceptible-≤0.251

Data sourced from studies determining MICs on Mueller-Hinton agar with 2% NaCl.[1][2][3]

Table 2: Comparative Efficacy of this compound
ParameterThis compoundVancomycinMethicillin/Cefotaxime
PBP2a Affinity >100-fold higherN/ABaseline
Bactericidal Rate vs. MRSA 2x fasterBaselineIneffective

This table provides a comparative overview of this compound's performance against other antibiotics.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

Determination of Minimum Inhibitory Concentrations (MICs)

The antibacterial activity of this compound is quantified by determining its MIC, the lowest concentration of the drug that inhibits the visible growth of a microorganism.

cluster_workflow MIC Determination Workflow prep Prepare serial dilutions of this compound in Mueller-Hinton broth inoc Inoculate with a standardized MRSA suspension (e.g., 5 x 10^5 CFU/mL) prep->inoc incub Incubate at 35-37°C for 16-20 hours inoc->incub read Visually inspect for turbidity to determine the lowest concentration with no growth (MIC) incub->read

Workflow for MIC Determination.

Protocol:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth, often supplemented with 2% NaCl to enhance the expression of methicillin resistance.

  • Inoculum Preparation: A standardized inoculum of the MRSA test strain is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: The prepared antibiotic dilutions are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

PBP2a Binding Affinity Assay

The high affinity of this compound for PBP2a is a critical aspect of its mechanism of action. This is typically determined using a competitive binding assay.

cluster_workflow PBP2a Binding Assay Workflow prep Isolate membrane proteins containing PBP2a from an MRSA strain incubate Incubate membrane proteins with varying concentrations of this compound prep->incubate biotin_pbp Add biotinylated penicillin V to saturate remaining unbound PBP2a incubate->biotin_pbp sds_page Separate proteins by SDS-PAGE and transfer to a membrane biotin_pbp->sds_page detect Detect biotinylated PBP2a using streptavidin-peroxidase and a chemiluminescent substrate sds_page->detect quantify Quantify the signal to determine the IC50 of This compound for PBP2a detect->quantify

Workflow for PBP2a Binding Assay.

Protocol:

  • Membrane Preparation: Membrane proteins containing PBP2a are isolated from a suitable MRSA strain.

  • Competitive Binding: The membrane preparation is incubated with varying concentrations of this compound to allow for binding to PBP2a.

  • Labeling: A labeled β-lactam, such as biotinylated penicillin V, is added to the mixture to bind to any PBP2a molecules not already occupied by this compound.

  • Separation and Detection: The membrane proteins are separated by SDS-PAGE, transferred to a membrane, and the amount of labeled β-lactam bound to PBP2a is detected, typically using a streptavidin-enzyme conjugate.

  • Quantification: The concentration of this compound required to inhibit 50% of the binding of the labeled β-lactam (IC50) is determined, providing a measure of its binding affinity for PBP2a.

Resistance Mechanisms

While this compound is highly effective, the potential for resistance development is a critical consideration in drug development. The primary mechanism of resistance to β-lactam antibiotics in staphylococci is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring.[6] this compound has shown some susceptibility to hydrolysis by staphylococcal β-lactamases, which can result in a modest increase in MIC values for β-lactamase-producing strains.[1][2][3]

Conclusion

This compound represents a significant advancement in the search for effective treatments for infections caused by MRSA. Its potent bactericidal activity is directly attributable to its high affinity for PBP2a, the key enzyme responsible for methicillin resistance. The data and experimental protocols outlined in this guide provide a detailed understanding of the molecular basis for the anti-MRSA activity of this compound, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.

References

An In-depth Technical Guide to BMS-247243: A Novel Cephalosporin Targeting MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-247243 is a novel, investigational cephalosporin antibiotic developed by Bristol-Myers Squibb with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical structure, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a sophisticated cephalosporin derivative characterized by a double zwitterionic structure. Its unique chemical architecture is designed to confer high affinity for penicillin-binding protein 2a (PBP2a), the enzyme responsible for methicillin resistance in staphylococci.[1][2]

IUPAC Name: (6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula: C₃₆H₄₁Cl₂N₅O₈S₃

Molecular Weight: 838.8 g/mol

Below is a 2D representation of the chemical structure of this compound.

this compound Chemical Structure

Figure 1: Chemical Structure of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

What sets this compound apart is its high affinity for PBP2a of MRSA.[1][2] PBP2a has a low affinity for most β-lactam antibiotics, rendering them ineffective. This compound's unique side chains enable it to bind effectively to the active site of PBP2a, thereby inhibiting its transpeptidase activity and preventing the cross-linking of peptidoglycan strands. This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][2]

cluster_bms This compound Action cluster_cell_wall Bacterial Cell Wall Synthesis cluster_inhibition Inhibition Pathway This compound This compound PBP2a PBP2a This compound->PBP2a Binds to Peptidoglycan Precursors Peptidoglycan Precursors Cross-linked Peptidoglycan Cross-linked Peptidoglycan Inhibition Inhibition of Transpeptidation PBP2a->Inhibition Inhibited by This compound Peptidoglycan Precursors->Cross-linked Peptidoglycan Transpeptidation (catalyzed by PBP2a) Bacterial Cell Lysis Bacterial Cell Lysis Inhibition->Bacterial Cell Lysis

Diagram 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro activity and in vivo efficacy of this compound against various staphylococcal strains.

Table 1: In Vitro Activity of this compound (MIC)
Organism (No. of Strains)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus
β-Lactamase-negative (10)0.06 - 0.120.120.12
β-Lactamase-positive (10)0.12 - 0.50.250.5
Methicillin-Resistant S. aureus (MRSA) (100) 1 - 844
Methicillin-Susceptible Coagulase-Negative Staphylococci (20) ≤0.06 - 0.250.120.25
Methicillin-Resistant Coagulase-Negative Staphylococci (20) 0.5 - 422

Data compiled from Fung-Tomc et al., 2002.[1]

Table 2: In Vivo Efficacy of this compound in Murine Infection Models
Infection ModelPathogenEfficacy EndpointThis compound ED₅₀ (mg/kg)Vancomycin ED₅₀ (mg/kg)
Neutropenic Thigh MRSA (A27213)Reduction in CFU10>40
Systemic Infection MRSA (A27213)Survival510

Data compiled from Fung-Tomc et al., 2002.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Minimum Inhibitory Concentration (MIC) Determination

Start Start Prepare Serial Dilutions Prepare 2-fold serial dilutions of this compound in Mueller-Hinton Broth Start->Prepare Serial Dilutions Inoculate Wells Inoculate microtiter plate wells with standardized bacterial suspension (~5 x 10^5 CFU/mL) Prepare Serial Dilutions->Inoculate Wells Incubate Incubate at 35°C for 16-20 hours Inoculate Wells->Incubate Determine MIC Determine MIC as the lowest concentration with no visible bacterial growth Incubate->Determine MIC End End Determine MIC->End Start Start Prepare Cultures Prepare bacterial cultures in logarithmic growth phase (~5 x 10^5 CFU/mL) Start->Prepare Cultures Add this compound Add this compound at various multiples of the MIC Prepare Cultures->Add this compound Incubate and Sample Incubate at 37°C and collect aliquots at specified time points (e.g., 0, 2, 4, 6, 24h) Add this compound->Incubate and Sample Determine Viable Counts Perform serial dilutions and plate on appropriate agar to determine viable counts (CFU/mL) Incubate and Sample->Determine Viable Counts Plot Data Plot log10 CFU/mL versus time Determine Viable Counts->Plot Data End End Plot Data->End

References

The Journey of a Microtubule Stabilizer: A Technical History of BMS-247243 (Ixabepilone)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Drug Development Professionals

Executive Summary

BMS-247243, known by its generic name ixabepilone and trade name Ixempra®, is a potent semi-synthetic analog of epothilone B, a natural product produced by the myxobacterium Sorangium cellulosum. Developed by Bristol-Myers Squibb, its history represents a successful endeavor in overcoming the limitations of natural product chemistry and addressing clinical resistance to existing chemotherapies. As a microtubule-stabilizing agent, its mechanism mirrors that of the taxanes, yet its distinct structural properties confer a crucial advantage: significant activity in tumors that have developed resistance to taxanes. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, presenting key data, experimental methodologies, and pathway visualizations for the research professional.

Discovery and Lead Optimization

The development of this compound was born out of the search for a next-generation microtubule-stabilizing agent to succeed paclitaxel, which faced growing challenges due to tumor resistance.[1]

1.1. From Natural Product to a Stabilized Analog: The epothilones were identified as promising leads due to their potent cytotoxic activity and ability to induce tubulin polymerization, similar to paclitaxel.[1] However, the parent compounds, epothilones A and B, exhibited poor metabolic stability and unfavorable pharmacokinetics, largely due to the susceptibility of their lactone ring to cleavage by esterases in the body.[2][3] This liability prevented their effective development as therapeutic agents.[2][3]

To address this, a semi-synthetic approach was undertaken. The critical modification involved replacing the oxygen atom in the lactone ring of epothilone B with a nitrogen atom, creating a more stable lactam structure.[1] This single-atom substitution resulted in the creation of this compound (ixabepilone), a compound that retained the potent biological activity of its parent molecule but possessed significantly improved metabolic stability.[1][2]

G cluster_0 Discovery & Optimization Natural_Product Epothilone B (from Sorangium cellulosum) Screening Potent Cytotoxicity & Microtubule Stabilization Natural_Product->Screening Identification Liability Metabolic Instability (Esterase Cleavage of Lactone) Screening->Liability Pharmacokinetic Challenge Modification Semi-synthesis (Lactone-to-Lactam) Liability->Modification Rationale Candidate This compound (Ixabepilone) (Improved Stability) Modification->Candidate Result

Caption: Development workflow from natural product to optimized candidate.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting the highly dynamic process of microtubule formation and breakdown, which is essential for cell division.

2.1. Microtubule Stabilization and Cell Cycle Arrest: Similar to taxanes, this compound binds to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[4] This binding promotes the polymerization of tubulin and stabilizes the resulting microtubules, effectively preventing their depolymerization.[2][5] The resulting abnormal, overly stable microtubules disrupt the formation of a functional mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption triggers a cellular checkpoint, leading to arrest of the cell cycle in the G2/M phase and, ultimately, to programmed cell death (apoptosis).[6][7]

A key distinction from taxanes is that this compound has a different binding mode and is not a substrate for common efflux pumps like P-glycoprotein (P-gp), which are often responsible for taxane resistance.[8][9] This allows it to remain effective in tumors that have developed resistance to taxanes through mechanisms such as P-gp overexpression or specific β-tubulin mutations.[1][10]

G cluster_pathway Cellular Mechanism of this compound drug This compound (Ixabepilone) tubulin β-Tubulin Subunit drug->tubulin Binds to polymerization Tubulin Polymerization Enhanced tubulin->polymerization stabilization Microtubule Stabilization (Depolymerization Blocked) polymerization->stabilization spindle Mitotic Spindle Disruption stabilization->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Signaling pathway for this compound-induced apoptosis.

Preclinical Evaluation

Preclinical studies confirmed the high potency of this compound and its superior activity profile compared to paclitaxel, particularly in drug-resistant models.

3.1. In Vitro Potency and Activity in Resistant Cell Lines: In tubulin polymerization assays, this compound was found to be approximately twice as potent as paclitaxel.[1][11] It demonstrated potent cytotoxicity in the low nanomolar range across a wide panel of human cancer cell lines.[1][6] Crucially, it retained this high level of activity in cell lines engineered or clinically selected for taxane resistance, including those overexpressing P-gp or containing tubulin mutations.[1]

ParameterThis compound (Ixabepilone)PaclitaxelReference
Tubulin Polymerization ~2x more potent than paclitaxelBaseline[1][11]
Cytotoxicity (IC50) Low nanomolar range (e.g., 3 nM in CCRF-CEM)Low nanomolar range[6]
Activity in P-gp Overexpressing Cells Retains high potencySignificantly reduced potency[1]
Activity in Tubulin Mutant Cells Retains high potencySignificantly reduced potency[1]
Table 1: Summary of In Vitro Preclinical Activity. This table summarizes the comparative in vitro potency of this compound and paclitaxel.

3.2. In Vivo Antitumor Efficacy: In vivo studies using human tumor xenografts in immunocompromised mice confirmed the superior efficacy of this compound. It demonstrated significant antitumor activity against paclitaxel-sensitive tumors and, importantly, was more efficacious than paclitaxel in multiple paclitaxel-resistant tumor models, including breast, ovarian, and colon cancer xenografts.[1][7]

Clinical Development

The promising preclinical profile of this compound led to extensive clinical evaluation, culminating in its approval for the treatment of advanced breast cancer. The standard dose established was 40 mg/m² administered as a 3-hour intravenous infusion every 21 days.[12]

4.1. Phase II Monotherapy Trials: Multiple Phase II studies demonstrated the clinical activity of single-agent ixabepilone in heavily pretreated patients with metastatic breast cancer (MBC) who were resistant to standard therapies.

Study IdentifierPatient PopulationNObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Study 081 (NCT00069410) MBC resistant to anthracycline, taxane, and capecitabine12611.5% (IRF-assessed)3.1 months8.6 months[12][13]
(Unnamed) Taxane-resistant MBC4912%2.2 months7.9 months[14]
(Japanese Study) Taxane-resistant MBC, anthracycline-pretreated5211.5%2.8 months (TTP)Not Reported[15]
Table 2: Key Efficacy Results from Phase II Monotherapy Trials in Metastatic Breast Cancer. Data shown for the 40 mg/m² every 3 weeks schedule. IRF: Independent Radiology Facility; TTP: Time to Progression.

4.2. Phase III Combination Therapy Trials: The pivotal Phase III trials evaluated ixabepilone in combination with capecitabine versus capecitabine alone in patients with MBC previously treated with or resistant to anthracyclines and taxanes.

Study IdentifierTreatment ArmsNPrimary Endpoint: Median PFSObjective Response Rate (ORR)Median Overall Survival (OS)Reference
CA163-046 (NCT00070788) Ixabepilone + Capecitabine3755.8 months 35%12.9 months[8][16][17]
Capecitabine alone3774.2 months14%11.1 months[8][16]
(Unnamed) Ixabepilone + Capecitabine6096.2 months 43%16.4 months[18][19]
Capecitabine alone6124.2 months29%15.6 months[18][19]
Table 3: Efficacy Results from Pivotal Phase III Combination Therapy Trials. The combination of ixabepilone and capecitabine demonstrated a statistically significant improvement in Progression-Free Survival (PFS) compared to capecitabine monotherapy.

The primary dose-limiting toxicities observed in clinical trials were peripheral sensory neuropathy and neutropenia, which were generally manageable.[9][12] Based on these robust clinical data, ixabepilone was approved by the U.S. FDA in October 2007.[5]

Key Experimental Protocols

5.1. Cell Viability / Cytotoxicity (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic activity of compounds like this compound.

  • Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with serial dilutions of this compound (or control compounds) and incubated for a specified period (e.g., 72 hours).

    • MTT Addition: An MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

    • Data Analysis: Absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting viability against drug concentration and fitting the data to a dose-response curve.

5.2. In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of a compound on the assembly of tubulin heterodimers into microtubules.

  • Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) over time in a spectrophotometer.

  • Methodology:

    • Reagent Preparation: Purified tubulin protein (e.g., >99% pure bovine tubulin) is prepared in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) and kept on ice. A GTP stock solution is also prepared.

    • Reaction Setup: The reaction is assembled in a cold 96-well plate. Tubulin, buffer, and the test compound (this compound or controls like paclitaxel) are added to the wells.

    • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C. GTP is added to a final concentration of 1 mM to initiate polymerization.

    • Measurement: The absorbance (optical density) at 340 nm is measured at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

    • Data Analysis: The change in absorbance over time is plotted. Compounds that enhance polymerization, like this compound, will show a faster rate of absorbance increase and/or a higher final plateau compared to a no-drug control.

References

The Binding Affinity of BMS-247243 to PBP2a: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of BMS-247243, a novel cephalosporin, to Penicillin-Binding Protein 2a (PBP2a), the key determinant of methicillin resistance in Staphylococcus aureus (MRSA). This document synthesizes available data to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.

Executive Summary

This compound demonstrates potent activity against methicillin-resistant staphylococci, largely attributed to its enhanced affinity for PBP2a. While specific quantitative binding constants for this compound are not extensively published in publicly available literature, its affinity is reported to be over 100-fold greater than that of methicillin or cefotaxime.[1][2][3] This improved binding allows it to effectively inhibit the transpeptidase activity of PBP2a, which is crucial for bacterial cell wall synthesis and is the primary mechanism of β-lactam resistance in MRSA. This guide provides a comparative analysis of PBP2a binding affinities of various β-lactam antibiotics, detailed experimental protocols for assessing such interactions, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of PBP2a Binding Affinity

Precise kinetic constants such as the inhibition constant (Kᵢ), dissociation constant (Kₑ), and the half-maximal inhibitory concentration (IC₅₀) are critical for evaluating the efficacy of a PBP2a inhibitor. Although a specific value for this compound is not available, the following table presents data for other relevant β-lactam antibiotics to provide a comparative landscape of PBP2a binding affinities.

CompoundBinding Affinity MetricValueOrganism/Strain ContextReference(s)
This compound Relative Affinity >100x vs. Methicillin S. aureus[1][2][3]
Methicillink₂/Kₑ0.49 M⁻¹s⁻¹Recombinant PBP2a[4]
Benzylpenicillink₂/Kₑ16.5 M⁻¹s⁻¹Recombinant PBP2a[4]
CeftarolineIC₅₀<1 µg/mLS. aureus (various strains)[2]
CeftobiproleIC₅₀<1 µg/mLS. aureus[2]
MeropenemApparent Kᵢ480 ± 70 µMRecombinant GST-PBP2a[1]
Biotin-AmpicillinKₘ (app)1.6 ± 0.4 µMRecombinant GST-PBP2a[1]
Biotin-CephalexinKₘ (app)13.6 ± 0.8 µMRecombinant GST-PBP2a[1]
Note: k₂ is the acylation rate constant and Kₑ is the equilibrium constant for the formation of the non-covalent complex.

Experimental Protocols for Determining PBP2a Binding Affinity

Several methodologies can be employed to determine the binding affinity of a compound to PBP2a. Below are detailed protocols for common and effective assays.

Competitive Fluorescence Polarization Assay

This assay measures the displacement of a fluorescently labeled β-lactam probe from PBP2a by a test compound.

Materials:

  • Purified recombinant PBP2a

  • Fluorescently labeled β-lactam probe (e.g., Bocillin FL)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., phosphate-buffered saline, PBS)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Preparation: Prepare a solution of PBP2a and the fluorescent probe in the assay buffer. The concentration of the probe should be at its Kₑ for PBP2a.

  • Incubation: Incubate the PBP2a-probe mixture to allow for binding equilibrium to be reached.

  • Competition: Add serial dilutions of the test compound to the wells of a microplate containing the PBP2a-probe complex.

  • Equilibration: Incubate the plate to allow the competition reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

HPLC-Electrospray Mass Spectrometry (HPLC-ESI-MS) for Kinetic Analysis

This method provides detailed kinetic parameters of the interaction between a β-lactam and PBP2a.[4]

Materials:

  • Purified recombinant PBP2a

  • Test compound (e.g., this compound)

  • Quenching solution (e.g., formic acid)

  • HPLC system coupled to an electrospray mass spectrometer

Procedure:

  • Reaction Initiation: Mix a solution of PBP2a with the test compound at various concentrations.

  • Time-course Sampling: At specific time points, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC-ESI-MS to separate and quantify the unbound PBP2a and the acylated PBP2a-compound complex.

  • Kinetic Parameter Determination: Plot the concentration of the acylated complex over time for each test compound concentration. From these plots, the acylation rate constant (k₂) and the dissociation constant (Kₑ) can be determined by fitting the data to appropriate kinetic models.[4]

Microtiter Plate-Based Binding Assay

This is a higher-throughput method suitable for screening and initial characterization of PBP2a inhibitors.[1]

Materials:

  • Purified GST-tagged PBP2a

  • Biotinylated β-lactam probe (e.g., biotin-ampicillin)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Glutathione-coated microtiter plates

  • Test compound

Procedure:

  • Immobilization: Immobilize GST-PBP2a onto the glutathione-coated microtiter plate wells.

  • Competition/Incubation:

    • One-step assay: Simultaneously add the test compound and the biotinylated probe to the wells and incubate.

    • Two-step assay: First, incubate the immobilized PBP2a with the test compound, then add the biotinylated probe for a second incubation period.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Add streptavidin-HRP conjugate to the wells and incubate. After another wash step, add the HRP substrate.

  • Measurement: Measure the absorbance or fluorescence generated by the enzymatic reaction. A decrease in signal compared to the control (no test compound) indicates inhibition of probe binding.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀.

Visualizing the Mechanism and Experimental Workflow

Mechanism of PBP2a-Mediated β-Lactam Resistance and Inhibition

The following diagram illustrates the fundamental mechanism of β-lactam action on bacterial cell wall synthesis and how PBP2a confers resistance, which is in turn targeted by potent cephalosporins like this compound.

G Mechanism of PBP2a-Mediated Resistance and Inhibition cluster_0 Normal Cell Wall Synthesis cluster_1 β-Lactam Action (e.g., Methicillin) cluster_2 MRSA Resistance & this compound Action UDP_NAM UDP-NAM-pentapeptide Lipid_II Lipid II UDP_NAM->Lipid_II Translocase Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidase (catalyzed by PBPs) PBPs Native PBPs (e.g., PBP1, 2, 3) PBPs->Nascent_PG Inhibited_PBPs Inhibited Native PBPs (Acyl-Enzyme Complex) PBPs->Inhibited_PBPs Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBPs Inhibited_PBPs->Nascent_PG No Cross-linking PBP2a PBP2a PBP2a->Nascent_PG Bypasses inhibited PBPs, catalyzes cross-linking Inhibited_PBP2a Inhibited PBP2a PBP2a->Inhibited_PBP2a BMS247243 This compound BMS247243->PBP2a High-affinity binding and inhibition Inhibited_PBP2a->Nascent_PG Cross-linking blocked

Caption: PBP2a circumvents native PBP inhibition by β-lactams.

Experimental Workflow for PBP2a Binding Affinity Determination

The diagram below outlines a typical workflow for determining the binding affinity of a test compound for PBP2a using a competitive binding assay.

G Workflow for PBP2a Binding Affinity Assay cluster_workflow Experimental Steps start Start prep_reagents Prepare Reagents: - Purified PBP2a - Fluorescent Probe - Test Compound (this compound) start->prep_reagents pre_incubate Pre-incubate PBP2a with Fluorescent Probe prep_reagents->pre_incubate add_compound Add Serial Dilutions of Test Compound pre_incubate->add_compound incubate_competition Incubate for Competition add_compound->incubate_competition measure_signal Measure Signal (e.g., Fluorescence Polarization) incubate_competition->measure_signal analyze_data Data Analysis: - Plot Dose-Response Curve - Calculate IC50/Ki measure_signal->analyze_data end End analyze_data->end

Caption: Competitive assay workflow for PBP2a inhibitor analysis.

Conclusion

References

An In-Depth Technical Guide to the Spectrum of Activity of BMS-247243

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-247243 is a novel cephalosporin antibiotic with a significant spectrum of activity against a range of Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of its in vitro and in vivo activity, mechanism of action, and the experimental protocols used to determine its efficacy. Quantitative data are presented in structured tables for clarity, and key molecular and experimental workflows are visualized through detailed diagrams.

Introduction

The emergence of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health. This compound is a cephalosporin derivative developed to address this challenge. Its unique structural features allow for high-affinity binding to Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin resistance in staphylococci. This guide synthesizes the available data on the antimicrobial profile of this compound, providing a valuable resource for researchers in the field of infectious diseases and antibiotic development.

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of this compound in methicillin-resistant staphylococci is PBP2a. By binding to and acylating the active site of this transpeptidase, this compound effectively blocks the cross-linking of peptidoglycan chains, leading to cell wall instability and ultimately, bacterial cell lysis.

Mechanism of Action of this compound BMS This compound PBP2a Penicillin-Binding Protein 2a (PBP2a) BMS->PBP2a Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP2a->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to

This compound Mechanism of Action

In Vitro Spectrum of Activity

The in vitro activity of this compound has been evaluated against a variety of bacterial isolates. The minimum inhibitory concentration (MIC) is a key measure of its potency.

Activity Against Staphylococci

This compound demonstrates potent activity against both methicillin-susceptible (MS) and methicillin-resistant (MR) staphylococci.

OrganismResistance StatusNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MS)--≤0.25 - 1-
Staphylococcus aureusMethicillin-Resistant (MRSA)--4-
Staphylococcus epidermidisMethicillin-Resistant (MRSE)--2-
Staphylococcus haemolyticusMethicillin-Resistant (MRSH)--8-
Activity Against Other Gram-Positive Bacteria

This compound also exhibits activity against other clinically relevant Gram-positive pathogens.

OrganismPenicillin SusceptibilityNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniaeSusceptible--0.03 - 0.06-
Streptococcus pneumoniaeIntermediate--0.1 - 0.5-
Streptococcus pneumoniaeResistant--~2-
Enterococcus faecalis----Inhibits
Enterococcus faecium----Does not inhibit

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in established animal models of infection.

Neutropenic Murine Thigh Infection Model

In a neutropenic mouse thigh infection model with methicillin-susceptible S. aureus, this compound showed comparable initial bacterial reduction to vancomycin. However, by 24 hours, bacterial counts in the thighs of vancomycin-treated mice had increased, a phenomenon not observed with this compound, suggesting more sustained bactericidal activity.

Rabbit Endocarditis Model

In a rabbit endocarditis model involving an MRSA strain, treatment with this compound at a dose of 30 mg/kg/day for 3 days resulted in a 6 log10 reduction in bacterial counts within the vegetations.[1] This demonstrates potent efficacy in a severe, deep-seated infection model.

Quantitative Assessment of Target Binding

The affinity of this compound for its primary target, PBP2a, has been quantified. The 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity, is a key parameter.

TargetMethodIC50 (µg/mL)
PBP2a (S. aureus)Competitive Binding Assay<1

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MIC Determination Workflow start Start prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria inoculate Inoculate microtiter plate with bacterial suspension prep_bacteria->inoculate serial_dilution Perform 2-fold serial dilutions of this compound in microtiter plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

MIC Determination Workflow

Protocol:

  • Bacterial Isolate Preparation: Bacterial strains are cultured on appropriate agar plates overnight at 35-37°C.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Drug Dilution: this compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

Protocol:

  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in fresh CAMHB to a starting concentration of approximately 5 x 105 CFU/mL.

  • Drug Addition: this compound is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The samples are serially diluted in sterile saline and plated on appropriate agar plates.

  • Data Analysis: After incubation, the number of colonies (CFU/mL) is counted, and the change in bacterial viability over time is plotted to determine the rate of killing.

PBP2a Competitive Binding Assay

PBP2a Competitive Binding Assay start Start prep_pbp2a Isolate and purify PBP2a start->prep_pbp2a incubate_bms Incubate PBP2a with varying concentrations of this compound prep_pbp2a->incubate_bms add_probe Add a fluorescently labeled β-lactam probe (e.g., Bocillin FL) incubate_bms->add_probe incubate_probe Incubate to allow probe binding add_probe->incubate_probe sds_page Separate proteins by SDS-PAGE incubate_probe->sds_page visualize Visualize fluorescent bands sds_page->visualize quantify Quantify band intensity to determine IC50 visualize->quantify end End quantify->end

PBP2a Competitive Binding Assay Workflow

Protocol:

  • PBP2a Preparation: PBP2a is expressed and purified from a suitable expression system (e.g., E. coli).

  • Competitive Binding: Purified PBP2a is incubated with varying concentrations of this compound for a specified time to allow for binding.

  • Probe Labeling: A fluorescently labeled β-lactam, such as Bocillin FL, is added to the mixture. This probe will bind to any PBP2a active sites not occupied by this compound.

  • Separation: The reaction mixture is separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent band corresponding to PBP2a is quantified. The IC50 is calculated as the concentration of this compound that reduces the fluorescent signal by 50% compared to a control without the drug.

Neutropenic Murine Thigh Infection Model

Protocol:

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A defined inoculum of the test organism (e.g., S. aureus) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection, mice are treated with this compound, a comparator drug, or a vehicle control via a relevant route of administration (e.g., intravenous or subcutaneous).

  • Efficacy Assessment: At various time points after treatment, mice are euthanized, and the infected thigh muscle is excised, homogenized, and serially diluted.

  • Bacterial Load Determination: The dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/thigh). The reduction in bacterial load compared to the control group is calculated.

Rabbit Endocarditis Model

Protocol:

  • Catheterization: A sterile catheter is surgically placed across the aortic valve of a rabbit to induce the formation of non-bacterial thrombotic endocarditis.

  • Infection: After a recovery period, a high-titer inoculum of the test organism (e.g., MRSA) is administered intravenously to colonize the damaged heart valve.

  • Treatment: Once infection is established, treatment with this compound, a comparator, or vehicle is initiated, typically administered intravenously for several days.

  • Efficacy Evaluation: After the treatment period, rabbits are euthanized, and the heart is aseptically removed. The vegetations on the heart valve are excised, weighed, and homogenized.

  • Bacterial Quantification: The homogenate is serially diluted and plated to determine the bacterial density (CFU/gram of vegetation). The reduction in bacterial load compared to untreated controls is determined.

Conclusion

This compound is a potent cephalosporin with a spectrum of activity focused on Gram-positive bacteria, including challenging multidrug-resistant strains like MRSA. Its high affinity for PBP2a translates to significant in vitro and in vivo efficacy. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this promising antibiotic candidate.

References

BMS-247243: A Technical Overview of its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-247243 is a novel cephalosporin with potent activity primarily directed against Gram-positive bacteria, including challenging methicillin-resistant staphylococci.[1][2][3] Its unique structural features, particularly at the C-7 and C-3 side chains, contribute to its enhanced efficacy.[4] Notably, a dichloro group at C-7 imparts the lipophilicity necessary for robust anti-MRSA activity.[4] This technical guide provides a comprehensive summary of the available data on this compound, focusing on its in vitro and in vivo activity, mechanism of action, and the experimental protocols used for its evaluation.

In Vitro Activity

The in vitro efficacy of this compound has been extensively evaluated against a broad range of Gram-positive organisms. Minimum Inhibitory Concentration (MIC) values, determined by the NCCLS-recommended agar dilution method, demonstrate its potent activity.[1][4]

Table 1: In Vitro Activity of this compound against Staphylococci
OrganismResistance ProfileNo. of StrainsMIC90 (μg/mL)
Staphylococcus aureusMethicillin-Susceptible (MS)-≤0.25 - 1
Methicillin-Resistant (MRSA)-4
β-lactamase-producing-Fourfold higher than non-producing strains
Staphylococcus epidermidisMethicillin-Resistant (MR)-2
Staphylococcus haemolyticusMethicillin-Resistant (MR)-8

Data sourced from multiple studies.[4][5]

Table 2: In Vitro Activity of this compound against Streptococci and other Gram-Positive Bacteria
OrganismResistance ProfileMIC90 (μg/mL)Comparator MIC90 (μg/mL)
Streptococcus pneumoniaePenicillin-Susceptible0.03 - 0.06Cefotaxime: 0.03 - 0.06Ceftriaxone: 0.03 - 0.06
Penicillin-Intermediate0.1 - 0.5Cefotaxime: 0.1 - 0.5Ceftriaxone: 0.1 - 0.5
Penicillin-Resistant~2Cefotaxime: ~2Ceftriaxone: ~2
Viridans group streptococciPenicillin MICs ≤1 μg/mL≤1Cefotaxime: ≤1Ceftriaxone: ≤1
Penicillin MICs ≥2 μg/mL≥2Cefotaxime: ≥2Ceftriaxone: ≥2
Enterococcus faecalis-Inhibits-
Enterococcus faecium-Does not inhibit-
Peptostreptococcus spp.-Active-
Propionibacterium acnes-Active-
Clostridium spp.-Less active-
Micrococcus spp.-Active-
Listeria monocytogenes-Active-
Pediococcus, Leuconostoc, Lactobacillus spp.Intrinsically vancomycin-resistantActive-

Data sourced from multiple studies.[1][3]

This compound demonstrates bactericidal activity, killing MRSA approximately twice as fast as vancomycin in time-kill analyses.[4][5][6] Its efficacy against MRSA is minimally impacted by inoculum size, prolonged incubation, or the addition of salt to the testing medium.[4]

Mechanism of Action

The primary mechanism of action of this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. Its enhanced activity against methicillin-resistant staphylococci is attributed to its high affinity for Penicillin-Binding Protein 2a (PBP 2a), the enzyme responsible for methicillin resistance.[1][4][5] The affinity of this compound for PBP 2a is over 100-fold greater than that of methicillin or cefotaxime.[4][5][6]

BMS247243 This compound PBP2a Penicillin-Binding Protein 2a (PBP 2a) BMS247243->PBP2a Binds with >100x affinity of methicillin Inhibition Inhibition BMS247243->Inhibition CellWall Bacterial Cell Wall Synthesis PBP2a->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to Inhibition->CellWall Blocks

Caption: Mechanism of this compound action against MRSA.

In Vivo Efficacy

The promising in vitro activity of this compound translates to significant efficacy in animal models of infection.

Neutropenic Murine Thigh Infection Model

In a neutropenic murine thigh infection model, this compound was effective in sterilizing the infected thighs of mice within 24 hours.[3]

Rabbit Endocarditis Model

This compound has also demonstrated efficacy in a rabbit endocarditis model involving MRSA strains.[4][6]

Lung Infection Model

In a lung infection model using three strains of S. pneumoniae with varying penicillin susceptibility, this compound showed comparable efficacy to ceftriaxone.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the NCCLS-recommended agar dilution method.[1][4]

cluster_prep Preparation cluster_exp Experiment cluster_res Result PrepMedia Prepare Agar Plates (e.g., Mueller-Hinton Agar) AddDrug Incorporate Serial Dilutions of this compound PrepMedia->AddDrug Inoculate Spot Inoculate Plates AddDrug->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum (5 x 10^4 CFU/spot) PrepInoculum->Inoculate Incubate Incubate at 35°C for 24 hours Inoculate->Incubate ReadMIC Determine MIC: Lowest concentration with no visible growth Incubate->ReadMIC

Caption: Workflow for MIC determination by agar dilution.

Key Parameters:

  • Method: NCCLS-recommended agar dilution.[1][4]

  • Test Medium: Mueller-Hinton Agar (MHA). For staphylococci, MHA was supplemented with 2% NaCl for β-lactams.[4] For streptococci and other fastidious organisms, MHA was supplemented with 5% defibrinated sheep blood.[3]

  • Inoculum: 5 x 10^4 CFU/spot.[4]

  • Incubation: 35°C for 24 hours.[4]

  • Endpoint: The lowest drug concentration that inhibited all visible growth.[4]

Time-Kill Analysis

Bactericidal activity was further assessed using time-kill assays.

Key Parameters:

  • Medium: Mueller-Hinton Broth (MHB), supplemented with 2% NaCl for MRSA.[4]

  • Inoculum: Logarithmic phase cells at approximately 5 x 10^5 CFU/mL.[4]

  • Sampling: Aliquots were removed at various time points (e.g., 0, 2, 4, 6, 7, and 24 hours) for viable count determination on MHA plates.[6]

  • Endpoint: The rate of bacterial killing over time at different multiples of the MIC.[4]

Animal Infection Models
  • Neutropenic Murine Thigh Infection Model: This model is used to assess the in vivo efficacy of antimicrobial agents in an immunocompromised host.

  • Rabbit Endocarditis Model: This model is employed to evaluate the effectiveness of antibiotics in treating deep-seated infections.[6]

  • Lung Infection Model: This model is utilized to determine the efficacy of drugs in treating respiratory tract infections.[3]

Conclusion

This compound is a potent cephalosporin with a spectrum of activity primarily targeting Gram-positive bacteria. Its excellent in vitro activity against methicillin-resistant staphylococci, penicillin-resistant pneumococci, and other significant Gram-positive pathogens, coupled with its demonstrated in vivo efficacy, underscores its potential as a valuable therapeutic agent for infections caused by these multidrug-resistant organisms.[4] The high affinity for PBP 2a provides a clear mechanistic basis for its enhanced activity against MRSA.[4][5][6] Further research and clinical development are warranted to fully elucidate its therapeutic role.

References

In Vitro Efficacy of BMS-247243: A Novel Cephalosporin Against Staphylococcal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of BMS-247243, a novel cephalosporin, against a range of staphylococcal species, including methicillin-resistant strains. The data and methodologies presented are collated from peer-reviewed research to support further investigation and development in the field of antibacterial therapeutics.

Introduction

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) with reduced susceptibility to vancomycin has created an urgent need for new therapeutic agents. This compound is a promising candidate, demonstrating potent in vitro activity against both methicillin-susceptible and methicillin-resistant staphylococci.[1][2][3][4] This document summarizes the key findings on its minimum inhibitory concentrations (MICs), bactericidal activity, and the experimental protocols used to determine these parameters.

Quantitative In Vitro Activity

The in vitro potency of this compound has been systematically evaluated against a variety of staphylococcal isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a comparative view of its activity.

Table 1: In Vitro Activity of this compound against Methicillin-Susceptible (MS) and Methicillin-Resistant (MR) Staphylococci
OrganismResistance PhenotypeNo. of IsolatesMIC Range (μg/ml)MIC₅₀ (μg/ml)MIC₉₀ (μg/ml)
S. aureusMS-≤0.25 - 1-≤0.25 - 1
MR---4
S. epidermidisMR---2
S. haemolyticusMR---8

Data compiled from studies utilizing Mueller-Hinton agar supplemented with 2% NaCl.[1][2][3]

Table 2: Effect of β-Lactamase Production on this compound Activity against S. aureus
Strain TypeMIC₉₀ (μg/ml)
β-Lactamase-NegativeLower
β-Lactamase-Positive4-fold Higher

Note: The MIC₉₀ for β-lactamase-producing strains was fourfold higher than for non-producing strains.[1][2][3]

Mechanism of Action and Bactericidal Activity

This compound exhibits its antibacterial effect by targeting penicillin-binding proteins (PBPs). A key feature of this compound is its high affinity for PBP 2a, the enzyme responsible for methicillin resistance in staphylococci.[1][2][3] This strong binding affinity is over 100-fold greater than that of methicillin or cefotaxime.[1][2][3]

The compound is bactericidal against MRSA, with a killing rate twice as fast as vancomycin.[1][2][3][4] Time-kill studies have shown that the maximum rate of killing is achieved at concentrations four to eight times the MIC.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. The following sections describe the key experimental protocols used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MICs were determined using the agar dilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).

  • Medium: Mueller-Hinton agar (MHA). For β-lactam antibiotics, the MHA was supplemented with 2% NaCl. Vancomycin was tested on standard MHA.[1]

  • Inoculum: A bacterial suspension with a density of 5 × 10⁴ colony-forming units (CFU) per spot was used.[1]

  • Incubation: The plates were incubated at 35°C for 24 hours.[1]

  • Endpoint: The MIC was defined as the lowest concentration of the drug that completely inhibited any visible growth on the agar plate.[1]

Time-Kill Analysis

Time-kill assays were performed to assess the bactericidal activity of this compound over time.

  • Medium: Mueller-Hinton broth (MHB) supplemented with 2% NaCl.[1]

  • Bacterial Growth Phase: The bacterial cells were grown to the logarithmic phase of growth before the addition of the drug.[1]

  • Inoculum: The initial inoculum concentration was approximately 5 × 10⁵ CFU/ml.[1]

  • Sampling: Aliquots were removed at various time points (e.g., 0, 2, 4, 6, 7, and 24 hours) after the addition of the drug for viable count determination.[2]

  • Synergy Definition: Synergy in time-kill assays is typically defined as a ≥2-log₁₀ decrease in CFU/ml between the combination and its most active single agent after 24 hours.[5]

  • Bactericidal Activity Definition: Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/ml at 24 hours relative to the initial inoculum.[5][6]

β-Lactamase Activity Determination

The production of β-lactamase by staphylococcal isolates was determined using the nitrocefin test.[1]

Visualized Workflows and Pathways

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided in the DOT language for Graphviz.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_medium Prepare Mueller-Hinton Agar (+ 2% NaCl for β-lactams) start->prep_medium prep_inoculum Prepare Bacterial Inoculum (5 x 10^4 CFU/spot) start->prep_inoculum spot_plates Spot Inoculum onto Drug-Containing Agar Plates prep_medium->spot_plates prep_inoculum->spot_plates incubate Incubate at 35°C for 24h spot_plates->incubate read_mic Read MIC Endpoint (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

MIC Determination Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start grow_culture Grow Bacteria to Logarithmic Phase start->grow_culture adjust_inoculum Adjust Inoculum to ~5 x 10^5 CFU/ml grow_culture->adjust_inoculum prepare_broth Prepare Mueller-Hinton Broth (+ 2% NaCl) with Drug add_drug Add Drug to Culture prepare_broth->add_drug adjust_inoculum->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample at Time Points (0, 2, 4, 6, 24h) incubate->sample plate_dilutions Perform Serial Dilutions and Plate for Viable Counts sample->plate_dilutions count_colonies Count Colonies and Calculate CFU/ml plate_dilutions->count_colonies end End count_colonies->end BMS247243_MoA bms This compound pbp2a Penicillin-Binding Protein 2a (PBP 2a) bms->pbp2a High Affinity Binding (>100x vs. Methicillin) cell_wall Peptidoglycan Cell Wall Synthesis pbp2a->cell_wall Inhibition lysis Bacterial Cell Lysis cell_wall->lysis Disruption leads to

References

Technical Guide: BMS-275291, a Novel Des-F(5)-Quinolone, and its Activity Against Methicillin-Susceptible Staphylococcus aureus (MSSA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query specified "BMS-247243." Extensive research did not yield significant findings for this compound in the context of Staphylococcus aureus. However, a closely related compound, BMS-275291 , has been identified as a novel des-F(5)-quinolone with demonstrated activity against this pathogen. This technical guide will focus on the available data for BMS-275291.

Executive Summary

BMS-275291 is a des-F(5)-quinolone antibacterial agent that has shown promising in vitro and in vivo activity against methicillin-susceptible Staphylococcus aureus (MSSA). This document provides a comprehensive overview of its antibacterial profile, mechanism of action, and the experimental methodologies used in its evaluation. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-staphylococcal agents.

In Vitro Activity of BMS-275291 Against MSSA

The in vitro potency of BMS-275291 against MSSA has been evaluated through determination of Minimum Inhibitory Concentrations (MICs). The compound demonstrates significant activity, which is summarized in the table below.

Table 1: In Vitro Susceptibility of MSSA to BMS-275291 and Comparator Agents

Organism (No. of Isolates) Antibiotic MIC50 (μg/ml) MIC90 (μg/ml) MIC Range (μg/ml)
S. aureus (MSSA) (35) BMS-275291 0.06 0.12 0.03 - 0.25
Ciprofloxacin 0.25 0.5 0.25 - 1
Levofloxacin 0.25 0.5 0.12 - 0.5
Gatifloxacin 0.12 0.25 0.06 - 0.25
Moxifloxacin 0.06 0.12 0.06 - 0.12
Trovafloxacin 0.03 0.06 0.015 - 0.06
Vancomycin 1 2 0.5 - 2
Oxacillin 0.25 0.5 0.12 - 0.5

| | Linezolid | 2 | 4 | 1 - 4 |

In Vivo Efficacy of BMS-275291 in a Murine Systemic Infection Model

The in vivo efficacy of BMS-275291 was assessed in a murine systemic infection model using MSSA strain Smith. The 50% effective doses (ED50s) were determined and are presented below.

Table 2: In Vivo Efficacy of BMS-275291 and Comparators Against MSSA Smith in a Murine Systemic Infection Model

Compound Route of Administration ED50 (mg/kg)
BMS-275291 Oral 1.8
Subcutaneous 0.79
Ciprofloxacin Oral 3.5
Subcutaneous 2.1
Levofloxacin Oral 1.4
Subcutaneous 1.1

| Vancomycin | Subcutaneous | 1.3 |

Mechanism of Action

BMS-275291, as a quinolone antibiotic, is known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, BMS-275291 leads to a rapid bactericidal effect.

cluster_bms BMS-275291 cluster_cell Staphylococcus aureus Cell cluster_effect Cellular Effect bms BMS-275291 dna_gyrase DNA Gyrase (GyrA/GyrB) bms->dna_gyrase topo_iv Topoisomerase IV (ParC/ParE) bms->topo_iv dna Bacterial DNA dna_gyrase->dna Supercoiling replication_block DNA Replication Blocked dna_gyrase->replication_block topo_iv->dna Decatenation topo_iv->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Caption: Mechanism of action of BMS-275291 against S. aureus.

Experimental Protocols

The following protocol was utilized to determine the Minimum Inhibitory Concentrations (MICs) of BMS-275291 and comparator agents.

cluster_prep Preparation cluster_exp Experiment cluster_res Result start Prepare serial dilutions of BMS-275291 and comparators in microtiter plates inoculate Inoculate microtiter plates with MSSA suspension start->inoculate inoculum Prepare standardized MSSA inoculum (5x10^5 CFU/ml) inoculum->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Read MIC as the lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for MIC determination.

Detailed Steps:

  • Antimicrobial Agent Preparation: Stock solutions of BMS-275291 and comparator agents were prepared. Serial twofold dilutions were made in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: MSSA isolates were grown on Trypticase soy agar plates. Colonies were suspended in saline to match a 0.5 McFarland turbidity standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/ml.

  • Inoculation and Incubation: Microtiter plates containing the serially diluted antimicrobial agents were inoculated with the standardized MSSA suspension. The plates were incubated at 35°C for 18 to 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

The in vivo efficacy of BMS-275291 was evaluated using the following protocol.

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_observation Observation Phase infect Infect mice intraperitoneally with MSSA Smith (in 5% mucin) treat Administer BMS-275291 or comparators (orally or subcutaneously) at 1 and 5 hours post-infection infect->treat observe Observe mice for 7 days treat->observe record Record survival data observe->record calculate Calculate ED50 using probit analysis record->calculate

Caption: Workflow for the murine systemic infection model.

Detailed Steps:

  • Animal Model: Specific-pathogen-free female mice (e.g., CD-1 strain) were used for the study.

  • Infection: Mice were infected via the intraperitoneal route with a lethal dose of MSSA Smith. The bacterial inoculum was suspended in 5% (wt/vol) hog gastric mucin to enhance virulence.

  • Treatment: At 1 and 5 hours post-infection, groups of mice were treated with BMS-275291 or comparator agents. The drugs were administered either orally (p.o.) or subcutaneously (s.c.). A range of doses was used to determine the dose-response relationship.

  • Observation and Data Analysis: The animals were observed for a period of 7 days, and the number of survivors in each treatment group was recorded. The 50% effective dose (ED50), defined as the dose required to protect 50% of the infected animals from death, was calculated using probit analysis.

Conclusion

BMS-275291 demonstrates potent in vitro and in vivo activity against methicillin-susceptible Staphylococcus aureus. Its efficacy is comparable, and in some cases superior, to other quinolones and standard-of-care agents. The data presented in this guide provides a strong basis for further investigation of BMS-275291 as a potential therapeutic agent for the treatment of MSSA infections. The detailed protocols provided herein should facilitate the replication and extension of these findings.

A Preliminary Investigation of BMS-247243 and its Potential Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-MRSA cephalosporin, BMS-247243, including its mechanism of action, and established experimental protocols for its evaluation. Due to the limited publicly available information on specific derivatives of this compound, this document will focus on the parent compound and discuss the structure-activity relationships (SAR) of related anti-MRSA cephalosporins to inform potential derivatization strategies.

Introduction to this compound

This compound is a novel parenteral cephalosporin antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The emergence of MRSA strains with reduced susceptibility to vancomycin has underscored the urgent need for new therapeutic agents. This compound addresses this need by targeting the key enzyme responsible for methicillin resistance, Penicillin-Binding Protein 2a (PBP2a).

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. Unlike many other β-lactam antibiotics, this compound exhibits a high affinity for PBP2a. PBP2a is a transpeptidase that allows MRSA to continue synthesizing its peptidoglycan cell wall even in the presence of most β-lactam antibiotics. By effectively binding to and inhibiting PBP2a, this compound disrupts cell wall integrity, leading to bacterial cell death. This targeted action makes it a promising candidate for treating infections caused by multi-drug resistant staphylococci.

BMS-247243_Mechanism_of_Action Mechanism of Action of this compound cluster_bacterium Staphylococcus aureus (MRSA) This compound This compound PBP2a PBP2a This compound->PBP2a Inhibits Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP2a->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Figure 1: Mechanism of Action of BMS-247244.

Quantitative Data for this compound

The following table summarizes the in vitro activity of this compound against various staphylococcal species.

OrganismStrain TypeMIC90 (µg/mL)Reference
S. aureusMethicillin-Resistant (MRSA)4
S. epidermidisMethicillin-Resistant2
S. haemolyticusMethicillin-Resistant8
S. aureusMethicillin-Susceptible (MSSA)≤0.25 - 1
S. epidermidisMethicillin-Susceptible≤0.25 - 1
S. haemolyticusMethicillin-Susceptible≤0.25 - 1

Structure-Activity Relationship (SAR) and Potential for Derivatives

While specific SAR studies on this compound derivatives are not publicly available, research on other anti-MRSA cephalosporins provides valuable insights for potential modifications. Key areas for derivatization often include the C-3 and C-7 positions of the cephem nucleus.

  • C-7 Acylamino Side Chain: Modifications to the 2-(5-amino-1,2,4-thiadiazol-3-yl) moiety and the oxime group can significantly impact antibacterial spectrum and potency. For instance, the introduction of different alkoxyimino groups can modulate affinity for PBP2a.

  • C-3' Substituent: The nature of the leaving group at the C-3' position is crucial for both antibacterial activity and pharmacokinetic properties. The introduction of various substituted thiopyridinium or imidazo[1,2-b]pyridazinium groups has been shown to enhance anti-MRSA activity in other cephalosporins.[1][2][3]

The development of this compound derivatives would likely involve the synthesis and evaluation of a library of compounds with systematic modifications at these positions to optimize potency, safety, and pharmacokinetic profiles.

Experimental Protocols

This section details key experimental protocols for the preclinical evaluation of this compound and its potential derivatives.

In Vitro Assays

Objective: To determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum of the test strain (e.g., MRSA ATCC 33591) and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Objective: To assess the affinity of the compound for its target protein, PBP2a.

Protocol:

  • Express and purify recombinant PBP2a from a suitable expression system (e.g., E. coli).

  • Coat the wells of a microtiter plate with the purified PBP2a.

  • Block non-specific binding sites with a suitable blocking agent (e.g., BSA).

  • Add serial dilutions of the test compound to the wells and incubate to allow for binding.

  • Add a biotinylated β-lactam probe (e.g., biotin-ampicillin) that also binds to PBP2a.

  • After incubation, wash the wells to remove unbound probe.

  • Add streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Add a suitable substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence).

  • The signal will be inversely proportional to the binding of the test compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the probe binding.

PBP2a_Binding_Assay_Workflow PBP2a Binding Assay Workflow Start Start Coat_Plate Coat microtiter plate with purified PBP2a Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Add_Compound Add serial dilutions of test compound Block->Add_Compound Add_Probe Add biotinylated β-lactam probe Add_Compound->Add_Probe Wash_1 Wash to remove unbound probe Add_Probe->Wash_1 Add_Streptavidin Add Streptavidin-HRP conjugate Wash_1->Add_Streptavidin Wash_2 Wash to remove unbound conjugate Add_Streptavidin->Wash_2 Add_Substrate Add HRP substrate Wash_2->Add_Substrate Measure_Signal Measure signal (absorbance/fluorescence) Add_Substrate->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for a PBP2a binding assay.
In Vivo Efficacy Models

Objective: To evaluate the efficacy of the compound in a localized MRSA infection.

Protocol:

  • Use immunocompetent mice (e.g., BALB/c).

  • Anesthetize the mice and shave a small area on the back.

  • Inject a suspension of a clinical MRSA isolate intradermally or subcutaneously.

  • Initiate treatment with the test compound (e.g., via intravenous or subcutaneous administration) at a specified time post-infection.

  • Administer the compound at various doses and for a specified duration.

  • Monitor the mice daily for clinical signs of infection, body weight, and the size of the skin lesion.

  • At the end of the study, euthanize the mice and excise the infected skin tissue.

  • Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue).

  • Efficacy is determined by a significant reduction in bacterial load and lesion size compared to a vehicle-treated control group.

Objective: To assess the compound's ability to clear a systemic MRSA infection.

Protocol:

  • Use a suitable mouse strain (e.g., CD-1 or BALB/c).

  • Infect the mice with a lethal or sub-lethal dose of an MRSA strain via intravenous (tail vein) injection.

  • Administer the test compound at various doses and schedules starting shortly after infection.

  • Monitor the mice for survival over a period of 7-14 days.

  • Alternatively, for a non-lethal model, euthanize the mice at specific time points post-infection.

  • Collect blood and organs (e.g., kidneys, spleen, liver) for bacterial load determination (CFU/mL of blood or CFU/g of tissue).

  • The efficacy of the compound is measured by increased survival rates or a significant reduction in bacterial burden in blood and organs.

In_Vivo_Efficacy_Workflow General Workflow for In Vivo Efficacy Models Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Infection Induce MRSA Infection (e.g., Skin, Systemic) Animal_Acclimatization->Infection Treatment Administer Test Compound and Controls Infection->Treatment Monitoring Monitor Clinical Signs, Body Weight, and Survival Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Euthanasia_and_Sample_Collection Euthanasia and Sample Collection (Tissue, Blood) Endpoint->Euthanasia_and_Sample_Collection Non-survival endpoint Data_Analysis Data Analysis and Comparison to Controls Endpoint->Data_Analysis Survival endpoint Bacterial_Load_Determination Determine Bacterial Load (CFU) Euthanasia_and_Sample_Collection->Bacterial_Load_Determination Bacterial_Load_Determination->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for in vivo efficacy studies.

Conclusion

This compound represents a significant advancement in the search for effective treatments against MRSA infections. Its potent and targeted activity against PBP2a provides a strong foundation for its clinical potential. While information on specific derivatives is limited, the principles of cephalosporin medicinal chemistry suggest that further optimization of its structure could lead to second-generation compounds with enhanced properties. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and the systematic evaluation of its future derivatives.

References

In-Depth Technical Guide: BMS-247243 Inhibition of Enterococcus faecalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-247243 is a novel cephalosporin antibiotic with demonstrated in vitro activity against Enterococcus faecalis, a gram-positive bacterium notorious for its intrinsic and acquired resistance to many antimicrobial agents. This technical guide provides a comprehensive overview of the inhibitory action of this compound against E. faecalis, consolidating available quantitative data, detailing experimental methodologies, and exploring the underlying molecular mechanisms and signaling pathways. The information presented herein is intended to support further research and development efforts targeting enterococcal infections.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound against Enterococcus faecalis has been quantified through determination of Minimum Inhibitory Concentrations (MICs). The available data is summarized in the table below.

Organism Number of Isolates Antimicrobial Agent MIC Range (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL)
Enterococcus faecalis32This compound4 to >321632
Enterococcus faecalis32Vancomycin1 to 222

Data sourced from a study by Bush et al. (2002).

Mechanism of Action and Signaling Pathways

This compound, like other β-lactam antibiotics, primarily functions by disrupting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

Enterococcus faecalis possesses intrinsic resistance to many cephalosporins, largely due to the presence of low-affinity PBPs, such as PBP4 and PBP5, that are not effectively inhibited by these antibiotics. However, the activity of this compound against E. faecalis suggests it can overcome this resistance to some extent. The binding of this compound to essential E. faecalis PBPs disrupts cell wall integrity, leading to cell lysis and death.

The interaction of this compound with enterococcal PBPs is hypothesized to trigger a cell wall stress response, which is mediated by specific signaling pathways. Two key systems implicated in the cephalosporin resistance of E. faecalis are the CroR-CroS and IreK-IreP signaling pathways.

  • CroR-CroS Two-Component System: This system is known to be a determinant of cephalosporin resistance. It is believed to respond to cell envelope damage, activating downstream genes that contribute to cell wall repair and enhanced resistance.

  • IreK-IreP Signaling System: This system, composed of a serine/threonine kinase (IreK) and a phosphatase (IreP), reciprocally regulates the cellular adaptation to cephalosporin-induced stress. IreK activity is required for intrinsic cephalosporin resistance.

The inhibitory effect of this compound likely involves a sufficiently potent inhibition of key PBPs that overwhelms the compensatory mechanisms activated by these signaling pathways.

G cluster_cell_wall Cell Wall cluster_signaling Stress Response Signaling PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CroS CroS (Sensor Kinase) PBP->CroS Stress Signal IreK IreK (Kinase) PBP->IreK Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Disruption leads to CroR CroR (Response Regulator) CroS->CroR Phosphorylation CroR->Peptidoglycan Upregulates Resistance Genes IreK->Peptidoglycan Promotes Resistance IreP IreP (Phosphatase) IreK->IreP Activates IreP->IreK Dephosphorylates (Negative Feedback) BMS247243 This compound BMS247243->PBP Inhibition G A Prepare bacterial suspension (0.5 McFarland) D Spot bacterial inoculum onto agar surface A->D B Prepare serial dilutions of This compound in molten MHA C Pour antibiotic-containing agar into plates and solidify B->C C->D E Incubate plates at 35°C for 18-24 hours D->E F Read plates and determine MIC (lowest concentration with no visible growth) E->F G A Prepare E. faecalis inoculum (~5x10^5 CFU/mL in CAMHB) B Add this compound (e.g., 16 µg/mL) A->B C Incubate at 35°C with shaking B->C D At time points (0, 2, 4, 6, 8, 24h), withdraw aliquots C->D E Perform serial dilutions and plate on TSA D->E F Incubate TSA plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time F->G

Methodological & Application

Application Notes and Protocols for BMS-247243 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-247243 is a novel cephalosporin with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] As a β-lactam antibiotic, its mechanism of action involves the inhibition of penicillin-binding protein 2a (PBP2a), an enzyme crucial for the synthesis of the bacterial cell wall in methicillin-resistant staphylococci.[2][3][4] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.[5][6][7]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by disrupting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The compound exhibits a high affinity for PBP2a, which is the enzyme responsible for the transpeptidase activity that cross-links the peptide side chains of the peptidoglycan backbone.[2][3][4] By binding to and inactivating PBP2a, this compound effectively halts cell wall construction, leading to cell lysis and bacterial death.

cluster_cell_wall Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound Peptidoglycan Precursors Peptidoglycan Precursors PBP2a PBP2a Peptidoglycan Precursors->PBP2a Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP2a->Cross-linked Peptidoglycan Inactive PBP2a Inactive PBP2a Cell Lysis Cell Lysis This compound This compound This compound->PBP2a Inhibition Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis Inactive PBP2a->Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis->Cell Lysis

Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against various staphylococcal species. These values were determined using the broth microdilution method in Mueller-Hinton agar supplemented with 2% NaCl.[2][3]

Bacterial SpeciesResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)24
Staphylococcus epidermidisMethicillin-Resistant (MRSE)12
Staphylococcus haemolyticusMethicillin-Resistant48
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤0.250.5
Staphylococcus epidermidisMethicillin-Susceptible (MSSE)≤0.250.5

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of this compound. The broth microdilution method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.[5][6][7][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., S. aureus, S. epidermidis)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water or DMSO, depending on solubility).

    • The stock solution can be sterilized by membrane filtration if necessary.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 108 CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells. This is typically a 1:100 dilution of the standardized suspension.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.

  • Inoculation:

    • Using a multichannel pipette, add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 105 CFU/mL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, examine the plate for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1280 µg/mL) Serial_Dilution Perform Serial Dilution of this compound Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Dilution Dilute Inoculum (to ~5x10^6 CFU/mL) Inoculum_Prep->Inoculum_Dilution Inoculate Inoculate Wells (Final ~5x10^5 CFU/mL) Inoculum_Dilution->Inoculate Plate_Prep Prepare 96-Well Plate with CAMHB Plate_Prep->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Experimental workflow for MIC determination.

Quality Control

It is essential to include quality control strains with known MIC values in each assay to ensure the accuracy and reproducibility of the results. Recommended QC strains for Gram-positive testing include Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212. The obtained MIC values for these strains should fall within the established acceptable ranges.

Disclaimer: This document is intended for research and informational purposes only. All laboratory procedures should be performed by trained personnel in accordance with established safety guidelines.

References

Application Notes and Protocols: Time-Kill Assay for BMS-247243 (Ixabepilone)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for performing a time-kill assay with BMS-247243, also known as ixabepilone. This assay is crucial for evaluating the pharmacodynamic activity of this antineoplastic and antibacterial agent by assessing the rate and extent of its microbicidal or cytocidal activity over time.

Introduction

This compound (ixabepilone) is a semi-synthetic analog of epothilone B that stabilizes microtubules, leading to cell cycle arrest and apoptosis. While primarily known for its anticancer properties, it has also demonstrated in vitro activity against certain bacteria, such as clinical isolates of Mycoplasma pneumoniae. Time-kill assays are essential for characterizing the bactericidal or bacteriostatic effects of antimicrobial agents. This protocol outlines the steps to assess the in vitro activity of this compound against susceptible microorganisms.

Mechanism of Action and Signaling Pathway

This compound functions by binding to the β-tubulin subunit of microtubules, which are critical components of the cytoskeleton in eukaryotic cells and the FtsZ protein in bacteria, which is a homolog of tubulin. This binding event stabilizes the microtubules, preventing their dynamic instability, which is necessary for various cellular processes, including cell division. This disruption leads to an arrest of the cell cycle at the G2-M phase and ultimately induces apoptosis, or programmed cell death.

G cluster_0 Cellular Environment cluster_1 Cellular Processes BMS247243 This compound (Ixabepilone) Microtubules Microtubules (β-tubulin subunit) BMS247243->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Protocol: Time-Kill Assay

This protocol is adapted for assessing the activity of this compound against Mycoplasma pneumoniae.

3.1. Materials

  • This compound (Ixabepilone) stock solution

  • Mycoplasma pneumoniae clinical isolates

  • SP4 medium

  • Phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile culture tubes

  • Incubator at 37°C

  • Spectrophotometer

  • Spiral plater or sterile spread plates

  • Agar plates (SP4 agar)

3.2. Experimental Workflow

G A Prepare Bacterial Inoculum (e.g., M. pneumoniae) C Inoculate Culture Tubes with Bacteria and Drug A->C B Prepare this compound Dilutions (e.g., 0.5x to 4x MIC) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 2, 4, 8, 24, 48h) D->E F Perform Serial Dilutions in PBS E->F G Plate Dilutions on Agar F->G H Incubate Plates (5-7 days for M. pneumoniae) G->H I Count Colonies (CFU/mL) and Plot Data H->I

Caption: Workflow for a standard time-kill assay.

3.3. Detailed Methodology

  • Inoculum Preparation:

    • Culture M. pneumoniae in SP4 broth until the mid-logarithmic phase of growth is reached.

    • Adjust the concentration of the inoculum to approximately 10^5 to 10^6 colony-forming units (CFU)/mL using fresh SP4 medium. The final concentration in the test tubes should be around 5 x 10^4 CFU/mL.

  • Preparation of this compound Concentrations:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in SP4 medium to achieve the desired final concentrations.

    • It is recommended to test concentrations relative to the Minimum Inhibitory Concentration (MIC) of the specific isolate. For example, test concentrations of 0.5x, 1x, 2x, and 4x the MIC.

    • Include a growth control (no drug) and a solvent control if applicable.

  • Assay Procedure:

    • Dispense the prepared bacterial inoculum and the different concentrations of this compound into sterile culture tubes.

    • Incubate the tubes at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Cells:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile PBS.

    • Plate a defined volume of each dilution onto SP4 agar plates.

    • Incubate the plates at 37°C in a suitable environment (e.g., with 5% CO2) for 5 to 7 days, or until colonies are visible.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a <3-log10 reduction in CFU/mL.

Data Presentation

The results of a time-kill assay are typically presented in a table that summarizes the change in bacterial viability over time at different drug concentrations.

Table 1: Example Time-Kill Assay Data for this compound against M. pneumoniae

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 4.74.74.74.74.7
2 5.14.54.23.83.1
4 5.84.33.93.1<2.0
8 6.54.13.2<2.0<2.0
24 7.83.8<2.0<2.0<2.0
48 8.23.5<2.0<2.0<2.0

Note: This table presents hypothetical data for illustrative purposes.

Interpretation of Results

The time-kill assay provides valuable insights into the pharmacodynamics of this compound. By observing the rate and extent of bacterial killing, researchers can determine if the compound is bactericidal or bacteriostatic and if its killing activity is concentration-dependent. For instance, a rapid and significant drop in CFU/mL at higher concentrations would indicate concentration-dependent bactericidal activity.

Conclusion

The time-kill assay is a fundamental method for characterizing the antimicrobial properties of compounds like this compound. The detailed protocol provided here serves as a guide for researchers in microbiology and drug development to assess the efficacy of this and other potential therapeutic agents. Adherence to a standardized protocol is crucial for obtaining reproducible and comparable results.

Application Notes and Protocols: PBP2a Binding Affinity Assay for BMS-247243

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings due to its resistance to a broad range of β-lactam antibiotics. This resistance is primarily mediated by the expression of Penicillin-Binding Protein 2a (PBP2a), an enzyme with low affinity for most β-lactam antibiotics, which takes over the crucial cell wall synthesis function when other PBPs are inhibited. BMS-247243 is a novel cephalosporin antibiotic designed to exhibit a higher binding affinity for PBP2a, thereby overcoming this resistance mechanism.

These application notes provide detailed protocols for determining the binding affinity of investigational compounds, such as this compound, for PBP2a. The primary methods described are a gel-based competitive binding assay and a fluorescence polarization-based assay, both utilizing the fluorescently labeled penicillin derivative, BOCILLIN™ FL.

Data Presentation

CompoundTargetAssay TypeIC50 (µg/mL)Fold Difference vs. This compound (Estimated)
This compound PBP2a Competitive Binding Not Publicly Available -
MethicillinPBP2aKinetic Analysis (k2/Kd)->100x less potent
CefotaximePBP2aKinetic Analysis (k2/Kd)->100x less potent
CeftarolinePBP2aCompetitive Binding<1-
OxacillinPBP2aCompetitive Binding340 ± 30-
CefoxitinPBP2aCompetitive Binding245 ± 27-

PBP2a Signaling and Inhibition Pathway

The following diagram illustrates the role of PBP2a in peptidoglycan synthesis and the mechanism of its inhibition by β-lactam antibiotics like this compound.

PBP2a_Pathway cluster_synthesis Peptidoglycan Synthesis cluster_crosslinking Peptide Cross-linking cluster_inhibition Inhibition by this compound Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase (e.g., PBP2) Lipid_II->Transglycosylase Polymerization Linear_Glycan_Chain Linear Glycan Chain Transglycosylase->Linear_Glycan_Chain PBP2a PBP2a (Transpeptidase) Linear_Glycan_Chain->PBP2a Cross-linking Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP2a->Crosslinked_Peptidoglycan Inactive_PBP2a Inactive PBP2a (Covalent Adduct) PBP2a->Inactive_PBP2a Bacterial_Survival Bacterial_Survival Crosslinked_Peptidoglycan->Bacterial_Survival Leads to This compound This compound This compound->PBP2a Covalent Binding to Active Site Cell_Wall_Synthesis_Inhibition Cell_Wall_Synthesis_Inhibition Inactive_PBP2a->Cell_Wall_Synthesis_Inhibition Results in Bacterial_Cell_Death Bacterial_Cell_Death Cell_Wall_Synthesis_Inhibition->Bacterial_Cell_Death Leads to

Caption: PBP2a's role in MRSA cell wall synthesis and its inhibition by this compound.

Experimental Protocols

Gel-Based Competitive PBP2a Binding Assay

This method provides a visual and semi-quantitative assessment of the binding affinity of a test compound for PBP2a by competing with the fluorescent probe BOCILLIN™ FL.

Materials:

  • Purified recombinant PBP2a

  • BOCILLIN™ FL (fluorescent penicillin derivative)

  • This compound or other test compounds

  • Assay Buffer: 50 mM phosphate buffer, pH 7.0

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence gel imager

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In separate microcentrifuge tubes, combine:

    • Purified PBP2a (final concentration ~0.5 µM)

    • Varying concentrations of this compound

    • Assay buffer to a final volume of 45 µL

  • Pre-incubation: Incubate the reaction mixtures at 37°C for 15 minutes to allow the test compound to bind to PBP2a.

  • BOCILLIN™ FL Addition: Add 5 µL of 10 µM BOCILLIN™ FL (final concentration 1 µM) to each tube.

  • Labeling Reaction: Incubate the tubes for an additional 10 minutes at 37°C.

  • Quenching: Stop the reaction by adding 15 µL of 4x SDS-PAGE loading buffer.

  • Denaturation: Heat the samples at 100°C for 3 minutes.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Visualization: Scan the gel using a fluorescence imager with appropriate excitation and emission wavelengths for fluorescein (e.g., excitation ~495 nm, emission ~519 nm).

  • Data Analysis: Quantify the fluorescence intensity of the PBP2a band in each lane. The intensity of the band will be inversely proportional to the binding affinity of this compound. Calculate the IC50 value by plotting the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

Fluorescence Polarization (FP) Based PBP2a Binding Assay

This high-throughput method measures the change in the polarization of light emitted from BOCILLIN™ FL upon binding to PBP2a, providing a quantitative measure of binding affinity in real-time.

Materials:

  • Purified recombinant PBP2a

  • BOCILLIN™ FL

  • This compound or other test compounds

  • Assay Buffer: 50 mM phosphate buffer, pH 7.0

  • Black, opaque 96- or 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of PBP2a, BOCILLIN™ FL, and serial dilutions of this compound in assay buffer.

  • Plate Setup: To the wells of the microplate, add:

    • Varying concentrations of this compound

    • A fixed concentration of PBP2a (e.g., 50 nM)

    • A fixed concentration of BOCILLIN™ FL (e.g., 5 nM)

    • Include control wells:

      • BOCILLIN™ FL only (for baseline polarization)

      • PBP2a + BOCILLIN™ FL (for maximum polarization)

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the fluorescence polarization of each well using the microplate reader.

  • Data Analysis: The binding of BOCILLIN™ FL to the larger PBP2a molecule will result in a higher polarization value. This compound will compete for binding, leading to a decrease in polarization. The IC50 value can be determined by plotting the change in millipolarization (mP) units against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the PBP2a binding affinity of a test compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Purify_PBP2a Purify Recombinant PBP2a Protein Incubate_Inhibitor Pre-incubate PBP2a with this compound Purify_PBP2a->Incubate_Inhibitor Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Incubate_Inhibitor Prepare_Probe Prepare BOCILLIN™ FL Working Solution Add_Probe Add BOCILLIN™ FL to Initiate Competition Prepare_Probe->Add_Probe Incubate_Inhibitor->Add_Probe Incubate_Reaction Incubate for Binding Equilibrium Add_Probe->Incubate_Reaction Gel_Based Gel-Based Assay: SDS-PAGE & Fluorescence Scan Incubate_Reaction->Gel_Based FP_Based Fluorescence Polarization: Read mP Values Incubate_Reaction->FP_Based Data_Analysis Data Analysis: Calculate IC50 Gel_Based->Data_Analysis FP_Based->Data_Analysis

Caption: General workflow for PBP2a binding affinity assays.

In Vivo Efficacy Models for p70S6K Inhibition: Application Notes and Protocols Featuring BMS-247243

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 70-kDa ribosomal protein S6 kinase (p70S6K) is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers.[1][2] Activation of p70S6K promotes protein synthesis, cell growth, and proliferation, making it a compelling target for anticancer therapies.[2] Inhibition of p70S6K has demonstrated potential in preclinical studies to suppress tumor growth and metastasis.[3][4][5] This document provides detailed application notes and protocols for establishing in vivo efficacy models to evaluate p70S6K inhibitors, using the hypothetical compound BMS-247243 as an example. The methodologies described are based on established preclinical studies of other p70S6K inhibitors.[1][4][6]

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates and activates Akt. Akt, in turn, can activate mTOR Complex 1 (mTORC1), which directly phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates the S6 ribosomal protein, leading to enhanced protein translation and cell growth.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 Ribosomal Protein S6 Ribosomal Protein p70S6K->S6 Ribosomal Protein Protein Synthesis, Cell Growth, Proliferation Protein Synthesis, Cell Growth, Proliferation S6 Ribosomal Protein->Protein Synthesis, Cell Growth, Proliferation This compound This compound This compound->p70S6K

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway highlighting the inhibitory action of this compound on p70S6K.

In Vivo Efficacy Models: Xenograft Studies

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo antitumor activity of novel therapeutic agents. The following protocols are designed for assessing the efficacy of a p70S6K inhibitor like this compound.

Table 1: Summary of Preclinical In Vivo Data for p70S6K Inhibitors
CompoundCancer TypeAnimal ModelDosing RegimenKey Findings
M2698 Triple-Negative Breast Cancer (MDA-MB-468), HER2+ Breast Cancer (MDA-MB-453, JIMT-1), Glioblastoma (U251)Mouse XenograftOral, dose-dependentDose-dependent tumor growth inhibition; reduced brain tumor burden and prolonged survival.[1][7]
FS-115 Breast CancerNude MiceOral, 250mg/kg QD or 125mg/kg BIDSuppressed tumor take-rate and primary tumor growth; decreased local recurrence and distant metastasis.[4][6]
PF-4708671 Breast CancerMouse ModelNot specifiedBlocked tumor cell growth and relapse.[4]
p70S6K shRNA Breast Cancer (MDA-231)Orthotopic and Metastatic Mouse ModelLentiviral deliverySignificantly smaller tumors; no lung metastasis observed.[3][5][8]

Experimental Workflow: Xenograft Efficacy Study

Xenograft_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Post-Study Analysis Cell_Culture Cancer Cell Line Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Vehicle/BMS-247243 Administration Randomization->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint Study Endpoint (e.g., Tumor Size) Tumor_Measurement->Endpoint Tissue_Collection Tumor/Tissue Collection Endpoint->Tissue_Collection PK_PD_Analysis PK/PD Analysis Tissue_Collection->PK_PD_Analysis

Figure 2: General workflow for an in vivo xenograft efficacy study of a p70S6K inhibitor.

Protocols

Protocol 1: Orthotopic Breast Cancer Xenograft Model

Objective: To evaluate the efficacy of this compound in an orthotopic breast cancer model that mimics the tumor microenvironment.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231, MDA-MB-468)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound formulated for oral gavage

  • Vehicle control

  • Calipers

  • Anesthetic

Procedure:

  • Cell Preparation: Culture breast cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize mice. Inject 100 µL of the cell suspension (1 x 10^6 cells) into the mammary fat pad.

  • Tumor Growth and Randomization: Monitor mice for tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer this compound or vehicle control daily via oral gavage. Dosing will be based on preliminary toxicology and pharmacokinetic studies.

  • Tumor Measurement and Body Weight: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2. Record body weights twice weekly as a measure of toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.

  • Tissue Collection: At necropsy, excise tumors and weigh them. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-p70S6K) and the remainder fixed in formalin for histopathology.

Protocol 2: Metastasis Model

Objective: To assess the effect of this compound on the metastatic spread of cancer cells.

Materials:

  • Luciferase-expressing human breast cancer cell line (e.g., MDA-MB-231-Luc)

  • Female athymic nude mice (6-8 weeks old)

  • This compound formulated for oral gavage

  • Vehicle control

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

Procedure:

  • Cell Preparation: Prepare luciferase-expressing cancer cells as described in Protocol 1.

  • Cell Inoculation: Anesthetize mice. Inject 1 x 10^5 cells in 100 µL of PBS into the lateral tail vein or via intracardiac injection.

  • Treatment Administration: Begin treatment with this compound or vehicle control one day prior to cell inoculation and continue for the duration of the study.

  • Bioluminescence Imaging: Once weekly, anesthetize mice and administer D-luciferin (150 mg/kg) via intraperitoneal injection. After 10 minutes, image the mice to monitor the development and progression of metastatic lesions.

  • Endpoint: The study endpoint may be defined by a predetermined bioluminescence signal intensity, a set time point, or signs of morbidity.

  • Analysis: At the end of the study, collect organs (e.g., lungs, liver, brain) for ex vivo imaging and histopathological confirmation of metastases.

Table 2: Pharmacodynamic and Efficacy Endpoints
ParameterMethodPurpose
Tumor Growth Inhibition (TGI) Caliper measurementsTo assess the primary efficacy of the compound.
Metastasis Inhibition Bioluminescence imaging, HistologyTo evaluate the effect on cancer cell dissemination and colonization.
Phospho-p70S6K Levels Western Blot, ImmunohistochemistryTo confirm target engagement and pathway inhibition in tumor tissue.
Body Weight Regular weighingTo monitor for signs of systemic toxicity.
Survival Kaplan-Meier analysisTo determine if the treatment extends the lifespan of the animals.

Conclusion

The provided application notes and protocols offer a framework for the in vivo evaluation of p70S6K inhibitors in cancer models. By utilizing orthotopic and metastatic xenograft models, researchers can assess the therapeutic potential of compounds like this compound to inhibit tumor growth and spread. Rigorous experimental design, including appropriate controls and relevant endpoints, is crucial for obtaining reliable and translatable preclinical data. The successful demonstration of in vivo efficacy, coupled with a favorable safety profile, is a critical step in the advancement of novel p70S6K inhibitors towards clinical development.

References

Application Notes and Protocols for In Vitro Bactericidal Activity Testing of BMS-247243

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the in vitro bactericidal activity of BMS-247243, a novel cephalosporin antibiotic. The protocols outlined below are based on established methodologies and published data on this compound, offering a framework for researchers to conduct their own investigations into its antibacterial properties.

Introduction

This compound is a parenteral cephalosporin with potent bactericidal activity against a range of Gram-positive bacteria, most notably including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The emergence of MRSA strains with reduced susceptibility to vancomycin has underscored the urgent need for new therapeutic agents, positioning this compound as a compound of significant interest.[1][2][3] Its mechanism of action involves a high affinity for Penicillin-Binding Protein 2a (PBP 2a), the enzyme responsible for methicillin resistance in staphylococci.[1][2][3]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound against various staphylococcal species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococci

Organism (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible Staphylococcus aureus
   β-lactamase-negative≤0.25≤0.25
   β-lactamase-positive11
Methicillin-Resistant Staphylococcus aureus (MRSA) 44
Methicillin-Resistant Staphylococcus epidermidis 22
Methicillin-Resistant Staphylococcus haemolyticus 88

Data sourced from Fung-Tomc et al., 2002.[1][2]

Table 2: Time-Kill Kinetics of this compound against MRSA

CompoundConcentration (µg/mL)Mean Log₁₀ CFU/mL Reduction at 6 hours
This compound 16 (4x MIC)~2.0
Vancomycin 4 (4x MIC)~1.0

Data interpreted from descriptive reports indicating this compound kills MRSA twice as fast as vancomycin.[1][2][3]

Signaling Pathway and Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is PBP 2a, a transpeptidase that is essential for the cross-linking of peptidoglycan in methicillin-resistant staphylococci. By binding to PBP 2a with high affinity, this compound effectively blocks this crucial step in cell wall biosynthesis, leading to cell lysis and death.

Mechanism of Action of this compound BMS This compound PBP2a Penicillin-Binding Protein 2a (PBP 2a) BMS->PBP2a Binds with high affinity Peptidoglycan Peptidoglycan Cross-linking BMS->Peptidoglycan Inhibits PBP2a->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the bactericidal activity of this compound. These are based on Clinical and Laboratory Standards Institute (CLSI) guidelines and should be adapted as needed.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile distilled water or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol Workflow:

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound stock solution D Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate A->D B Culture bacterial strain overnight C Adjust bacterial inoculum to 0.5 McFarland standard B->C E Inoculate each well with the adjusted bacterial suspension C->E D->E F Incubate at 35°C for 16-20 hours E->F G Visually inspect for turbidity or measure OD₆₀₀ F->G H Determine the lowest concentration with no visible growth (MIC) G->H

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in an appropriate solvent to create a high-concentration stock solution. Further dilute in CAMHB to the desired starting concentration.

  • Prepare Bacterial Inoculum:

    • Streak the test organism onto a suitable agar plate and incubate overnight at 35°C.

    • Select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Perform Serial Dilutions:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the starting concentration of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀).

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Completed MIC assay plate

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline

  • Micropipettes and sterile tips

Protocol Workflow:

MBC Assay Workflow A Select wells from the MIC plate with no visible growth B Aliquot a small volume (e.g., 10 µL) from each selected well A->B C Spot-plate the aliquots onto TSA plates B->C D Incubate plates at 35°C for 18-24 hours C->D E Count the number of colonies for each concentration D->E F Determine the lowest concentration that kills ≥99.9% of the initial inoculum (MBC) E->F

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Detailed Steps:

  • Select Wells: From the completed MIC assay, select the wells corresponding to the MIC and at least two concentrations above the MIC that showed no visible growth.

  • Subculture: Mix the contents of each selected well. Aseptically remove a 10 µL aliquot from each well.

  • Plate Aliquots: Spot-plate each aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35°C for 18-24 hours.

  • Determine MBC: Count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥3-log₁₀ reduction (99.9% kill) of the initial inoculum.

Time-Kill Curve Assay

This assay evaluates the rate of bacterial killing by this compound over time.

Materials:

  • This compound

  • CAMHB

  • Bacterial strain for testing

  • Shaking incubator (35°C)

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • TSA plates

  • Timer

Protocol Workflow:

Time-Kill Curve Assay Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare bacterial culture in logarithmic growth phase C Inoculate tubes with the bacterial culture A->C B Prepare tubes with CAMHB containing This compound at various MIC multiples B->C D Incubate at 35°C with shaking C->D E At specified time points (0, 2, 4, 6, 24h), remove aliquots D->E F Perform serial dilutions and plate on TSA E->F G Incubate plates and count colonies to determine CFU/mL F->G H Plot log₁₀ CFU/mL vs. time to generate time-kill curves G->H

Caption: Workflow for the Time-Kill Curve assay.

Detailed Steps:

  • Prepare Inoculum: Grow the test organism in CAMHB to the early to mid-logarithmic phase of growth.

  • Set up Test Tubes: Prepare a series of sterile tubes or flasks containing CAMHB with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with the logarithmic phase bacterial culture to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), aseptically remove an aliquot from each tube.

  • Viable Cell Counts:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate the appropriate dilutions onto TSA plates.

    • Incubate the plates at 35°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vitro evaluation of this compound's bactericidal activity. By adhering to these standardized methods, researchers can generate reliable and reproducible data to further characterize the potential of this promising antibiotic against clinically relevant pathogens.

References

Standard Operating Procedure for BMS-247243 Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Introduction

This document provides a standard operating procedure (SOP) for determining the in vitro susceptibility of bacteria to BMS-247243, a novel cephalosporin antibiotic. This compound is a β-lactam antibiotic that has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its primary mechanism of action is the inhibition of penicillin-binding protein 2a (PBP2a), an enzyme essential for bacterial cell wall synthesis.[5][6][7]

Note to Researchers: The experimental protocols detailed below are for antimicrobial susceptibility testing. This compound is an antibiotic for bacterial infections and is not indicated for cancer therapy. Therefore, protocols related to cancer cell lines, such as apoptosis assays or analysis of cancer-related signaling pathways, are not applicable to this compound.

Principle

This SOP describes two standard methods for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate: broth microdilution and disk diffusion. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] These procedures are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

Materials and Reagents

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes (100 mm or 150 mm)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile saline or Tryptic Soy Broth

  • Paper disks (6 mm)

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Turbidity meter or McFarland standards

  • Calipers for measuring zone diameters

  • Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

Experimental Protocols

Broth Microdilution Method

This method determines the MIC of this compound in a liquid growth medium.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) to a concentration of 1280 µg/mL.

  • Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of bacteria to this compound impregnated on a paper disk.

Protocol:

  • Preparation of this compound Disks: Prepare sterile 6-mm paper disks impregnated with a standardized amount of this compound (e.g., 30 µg).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply the this compound disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours (up to 24 hours for S. aureus to detect potential resistance).[13]

  • Reading Results: Measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter using calipers. Interpret the results based on established zone diameter breakpoints (Note: Specific breakpoints for this compound would need to be established through standardized studies).

Data Presentation

The following tables summarize the reported in vitro activity of this compound against various bacterial strains.

Table 1: In Vitro Activity of this compound against Staphylococci

OrganismNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Methicillin-Resistant S. aureus (MRSA)--4-
Methicillin-Resistant S. epidermidis--2-
Methicillin-Resistant S. haemolyticus--8-
Methicillin-Susceptible Staphylococci--≤0.25 - 1-

Data extracted from Fung-Tomc et al., 2002.[14]

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of β-lactam antibiotics like this compound.

G cluster_bacterium Bacterial Cell cluster_result Result PBP2a Penicillin-Binding Protein 2a (PBP2a) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP2a->CellWall Catalyzes cross-linking Inhibition Inhibition of Cell Wall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP2a Binds to BMS247243 This compound (β-lactam antibiotic) BMS247243->PBP2a Inhibits Lysis Cell Lysis and Bacterial Death Inhibition->Lysis

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow for Susceptibility Testing

The diagram below outlines the general workflow for both the broth microdilution and disk diffusion susceptibility testing methods.

G cluster_broth Broth Microdilution cluster_disk Disk Diffusion start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_inoculum->prep_dilutions streak_plate Streak Inoculum on MHA Plate prep_inoculum->streak_plate inoculate_broth Inoculate Wells prep_dilutions->inoculate_broth incubate_broth Incubate 16-20 hours at 35°C inoculate_broth->incubate_broth read_mic Read MIC (Lowest concentration with no visible growth) incubate_broth->read_mic end End read_mic->end apply_disk Apply this compound Disk streak_plate->apply_disk incubate_disk Incubate 16-24 hours at 35°C apply_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone measure_zone->end

Caption: Workflow for this compound antimicrobial susceptibility testing.

References

Application Notes and Protocols for BMS-247243 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-247243 is a novel cephalosporin antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of penicillin-binding protein 2a (PBP2a), an enzyme crucial for the synthesis of the bacterial cell wall in MRSA.[3][4] This document provides detailed protocols for the preparation of this compound solutions and for conducting key in vitro experiments to assess its antibacterial efficacy, specifically Minimum Inhibitory Concentration (MIC) determination and time-kill assays.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C36H41Cl2N5O8S3[5]
Molecular Weight 838.8 g/mol [5]
CAS Number 307316-55-8[5]
Appearance Colorless liquid[6]

Solution Preparation and Storage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol for Preparing a 10 mg/mL Stock Solution:

  • Aseptically weigh out 10 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage:

  • Powder: Store at room temperature.[7]

  • Stock Solution: Store the DMSO stock solution at -20°C for long-term storage. For short-term storage, the solution can be kept at 4°C for up to a week, protected from light.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound against MRSA using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (10 mg/mL)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bact Prepare MRSA Inoculum inoculate Inoculate Microtiter Plate prep_bact->inoculate prep_bms Prepare Serial Dilutions of this compound prep_bms->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read Plate Visually or with Plate Reader incubate->read_plate det_mic Determine MIC read_plate->det_mic

Caption: Workflow for MIC determination.

Protocol:

  • Prepare MRSA Inoculum:

    • From a fresh culture plate, pick a few colonies of the MRSA strain and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to obtain a starting inoculum of approximately 1 x 10⁶ CFU/mL.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to achieve a range of concentrations. A typical starting range for this compound against MRSA is 0.06 to 64 µg/mL.[1][2]

  • Inoculate Microtiter Plate:

    • Add 50 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate.

    • Add 50 µL of the prepared MRSA inoculum to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with bacteria and no drug) and a negative control (wells with media only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[8]

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Published MIC Values for this compound:

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)2 to >12844[1][2]
Methicillin-Susceptible S. aureus (MSSA)≤0.25 to 1≤0.251[1][2]
Methicillin-Resistant S. epidermidis--2[1][2]
Methicillin-Resistant S. haemolyticus--8[1][2]
Time-Kill Assay

This assay is used to determine the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • MRSA strain

  • CAMHB

  • This compound stock solution

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS

  • Agar plates (e.g., Tryptic Soy Agar)

  • Micropipettes and sterile tips

Experimental Workflow:

TimeKill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare MRSA Inoculum prep_cultures Prepare Test Cultures with this compound prep_inoculum->prep_cultures incubate_shake Incubate with Shaking at 37°C prep_cultures->incubate_shake sample Sample at Time Points (0, 2, 4, 8, 24h) incubate_shake->sample plate Serially Dilute and Plate Samples sample->plate incubate_plates Incubate Plates at 37°C for 24h plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot Log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Workflow for time-kill assay.

Protocol:

  • Prepare MRSA Inoculum:

    • Prepare a mid-logarithmic phase culture of MRSA in CAMHB.

    • Dilute the culture to a starting density of approximately 1 x 10⁶ CFU/mL in fresh, pre-warmed CAMHB.

  • Prepare Test Cultures:

    • Set up a series of sterile culture tubes each containing the MRSA inoculum.

    • Add this compound to the tubes at different concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

    • Include a growth control tube with no antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking (e.g., 200 rpm).

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[10]

  • Colony Forming Unit (CFU) Determination:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[8] A bacteriostatic effect is a <3-log₁₀ reduction.[8]

Mechanism of Action and Signaling Pathway

This compound is a β-lactam antibiotic that specifically targets and inhibits Penicillin-Binding Protein 2a (PBP2a) in MRSA.[3] PBP2a is a transpeptidase that is essential for the cross-linking of peptidoglycan chains, a critical step in bacterial cell wall synthesis.[4] The resistance of MRSA to most β-lactam antibiotics is due to the low affinity of these drugs for PBP2a.[4] this compound, however, has a high affinity for PBP2a, leading to its effective inhibition.[1][2] The inhibition of PBP2a disrupts the synthesis of the cell wall, ultimately leading to bacterial cell death.[11]

PBP2a_Inhibition cluster_cell_wall Bacterial Cell Wall Synthesis peptidoglycan Peptidoglycan Precursors pbp2a PBP2a (Transpeptidase) peptidoglycan->pbp2a crosslinked_pg Cross-linked Peptidoglycan pbp2a->crosslinked_pg lysis Cell Lysis and Death pbp2a->lysis Inhibition leads to cell_wall Stable Cell Wall crosslinked_pg->cell_wall bms247243 This compound bms247243->pbp2a inhibition Inhibition inhibition->pbp2a

Caption: Inhibition of PBP2a by this compound.

References

Application Notes and Protocols for Testing BMS-247243 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-247243 is a novel cephalosporin antibiotic with potent bactericidal activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action is the inhibition of bacterial cell wall synthesis through high affinity for penicillin-binding protein 2a (PBP2a), the enzyme responsible for methicillin resistance in staphylococci.[1][2][3] The evaluation of in vivo efficacy is a critical step in the preclinical development of new antibiotics. This document provides detailed protocols for two standard and widely accepted animal models for assessing the efficacy of antimicrobial agents against MRSA: the neutropenic murine thigh infection model and the rabbit endocarditis model. The data presented is based on preclinical studies of this compound.

Key Efficacy Data of this compound

The following tables summarize the quantitative data on the in vivo efficacy of this compound in established animal models of infection.

Table 1: Efficacy of this compound in the Neutropenic Murine Thigh Infection Model against Methicillin-Susceptible Staphylococcus aureus (MSSA)

Treatment GroupDosing Regimen (mg/kg)Time Post-Infection (hours)Mean Bacterial Count (log10 CFU/thigh)Change in Bacterial Count from Initial (log10 CFU/thigh)
Control (Untreated)-0~5.5-
Control (Untreated)-24~8.0+2.5
This compound201~4.5-1.0
This compound205~3.5-2.0
This compound2024~3.0-2.5
Vancomycin201~4.5-1.0
Vancomycin205~4.0-1.5
Vancomycin2024~6.0+0.5

Data derived from studies with MSSA strain A15090.[1]

Table 2: Efficacy of this compound in the Rabbit Endocarditis Model against Methicillin-Resistant Staphylococcus aureus (MRSA)

Treatment GroupDaily Dosing Regimen (mg/kg)Treatment Duration (days)Mean Bacterial Count in Vegetations (log10 CFU/g)
Control (Untreated)-0~9.5
This compound303<3.5
Vancomycin403<3.5

Data derived from studies with MRSA strain A27223. A comparable reduction of approximately 6 log10 in bacterial counts was observed for both treatment groups.[1]

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics in a setting of severe soft tissue infection with compromised host immunity.

Objective: To determine the bactericidal activity of this compound in a localized soft tissue infection.

Materials:

  • Animals: Specific-pathogen-free, female ICR (CD-1) mice, 5-6 weeks old.[4]

  • Immunosuppressive Agent: Cyclophosphamide.[4][5]

  • Bacterial Strain: Staphylococcus aureus (e.g., MSSA strain A15090 or relevant MRSA strains).[1]

  • Test Article: this compound, formulated in a suitable vehicle.

  • Comparator: Vancomycin, formulated in a suitable vehicle.

  • Vehicle Control: Sterile saline or other appropriate vehicle.

  • Reagents and Media: Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA), sterile phosphate-buffered saline (PBS).

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to mice. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection to induce profound neutropenia (<100 neutrophils/mm³).[4]

  • Inoculum Preparation:

    • Culture the S. aureus strain overnight in TSB at 37°C.

    • On the day of infection, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection:

    • Anesthetize the neutropenic mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse. This typically results in an initial bacterial load of approximately 10⁵⁻¹⁰⁶ CFU/thigh.[1][4]

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer the test articles (this compound, vancomycin) and vehicle control via the desired route (e.g., subcutaneous, intravenous). Dosing regimens can be single or multiple over a 24-hour period.[1][4]

  • Endpoint Measurement:

    • At various time points post-treatment (e.g., 1, 5, 24 hours), euthanize cohorts of mice.

    • Aseptically dissect the entire thigh muscle.[4]

    • Homogenize the thigh tissue in a known volume of sterile PBS.[4]

    • Perform serial dilutions of the homogenate and plate on TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Enumerate the colonies to determine the number of CFU per thigh.

    • Calculate the change in bacterial load compared to the initial count at the start of treatment.

Workflow for Neutropenic Murine Thigh Infection Model

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Thigh Infection Neutropenia->Infection Inoculum Prepare S. aureus Inoculum Inoculum->Infection Treatment Administer this compound, Vancomycin, or Vehicle Infection->Treatment Euthanasia Euthanize Mice at Defined Timepoints Treatment->Euthanasia Dissection Aseptically Dissect Thigh Muscle Euthanasia->Dissection Homogenization Homogenize Tissue Dissection->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Enumeration Enumerate CFU Plating->Enumeration Data Calculate log10 CFU/thigh and Efficacy Enumeration->Data

Caption: Workflow of the neutropenic murine thigh infection model.

Rabbit Endocarditis Model

This model is considered a stringent test for antibiotic efficacy as it mimics the difficult-to-treat, deep-seated infections of heart valves.[1]

Objective: To evaluate the ability of this compound to sterilize cardiac vegetations in a systemic infection model.

Materials:

  • Animals: Male New Zealand White rabbits (2-3 kg).[6]

  • Catheters: Sterile polyethylene catheters.

  • Bacterial Strain: Staphylococcus aureus (e.g., MRSA strain A27223).[1]

  • Test Article: this compound, formulated for intravenous administration.

  • Comparator: Vancomycin, formulated for intravenous administration.

  • Vehicle Control: Sterile saline or other appropriate vehicle.

  • Reagents and Media: As in the murine thigh model.

Protocol:

  • Induction of Aortic Valve Endocarditis:

    • Anesthetize the rabbits.

    • Insert a sterile catheter through the right carotid artery and advance it into the left ventricle to induce trauma to the aortic valve, leading to the formation of a sterile thrombus (nonbacterial thrombotic endocarditis).[7]

    • The catheter is typically left in place for a short period (e.g., 2 hours) and then removed, or as per the specific validated protocol.

  • Inoculum Preparation:

    • Prepare the S. aureus inoculum as described for the murine thigh model.

  • Infection:

    • Approximately 24 hours after catheterization, administer the bacterial suspension (e.g., 10⁵⁻¹⁰⁶ CFU) intravenously via the marginal ear vein to allow for colonization of the damaged heart valve.[1]

  • Treatment:

    • Allow the infection to establish for a defined period (e.g., 12-24 hours).

    • Initiate treatment with this compound, vancomycin, or vehicle control, administered intravenously.

    • Treatment is typically continued for several days (e.g., 3 days) with once or twice daily dosing.[1]

  • Endpoint Measurement:

    • At the end of the treatment period, euthanize the rabbits.

    • Aseptically remove the heart and excise the aortic valve vegetations.

    • Weigh the vegetations.

    • Homogenize the vegetations in a known volume of sterile PBS.

    • Perform serial dilutions and plate on TSA plates for CFU enumeration.

    • Calculate the bacterial density as log10 CFU per gram of vegetation.

    • A successful treatment is indicated by a significant reduction in bacterial load or sterilization of the vegetations.[1]

Experimental Workflow for Rabbit Endocarditis Model

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Catheterization Induce Aortic Valve Trauma (Catheterization) Infection Intravenous Bacterial Challenge Catheterization->Infection Inoculum Prepare S. aureus Inoculum Inoculum->Infection Treatment Administer this compound, Vancomycin, or Vehicle Infection->Treatment Euthanasia Euthanize Rabbits Post-Treatment Treatment->Euthanasia Dissection Excise Aortic Valve Vegetations Euthanasia->Dissection Homogenization Weigh and Homogenize Vegetations Dissection->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Enumeration Enumerate CFU Plating->Enumeration Data Calculate log10 CFU/g of Vegetation Enumeration->Data

Caption: Workflow of the rabbit endocarditis model for antibiotic efficacy.

References

Application Notes and Protocols: BMS-247243 in a Neutropenic Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-247243, a novel cephalosporin, in a neutropenic murine thigh infection model. This document includes in vitro activity data, a detailed experimental protocol for the in vivo model, and visualizations of the compound's mechanism of action and the experimental workflow.

Introduction

This compound is a cephalosporin antibiotic with potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy stems from its high affinity for Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin resistance in staphylococci.[1][2] The neutropenic murine thigh infection model is a standardized and widely used preclinical model to evaluate the in vivo efficacy of antimicrobial agents.[3][4] This model is particularly valuable as it allows for the assessment of a compound's activity in an immunocompromised host, mimicking infections in neutropenic patients.[3][5][4]

Data Presentation

In Vitro Activity of this compound

The in vitro efficacy of this compound has been evaluated against various staphylococcal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, with MIC₉₀ representing the concentration required to inhibit the growth of 90% of the tested isolates.

Bacterial SpeciesResistance ProfileNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)100≤0.25 - 10.51
Staphylococcus aureusMethicillin-Resistant (MRSA)1001 - 844
Staphylococcus epidermidisMethicillin-Resistant (MRSE)500.5 - 422
Staphylococcus haemolyticusMethicillin-Resistant501 - 1688

Table 1: In Vitro Activity of this compound Against Staphylococcal Isolates. Data extracted from Fung-Tomc et al., 2002.[1][2]

In Vivo Efficacy in Neutropenic Murine Thigh Infection Model

The following data is estimated from graphical representations of a study comparing the efficacy of this compound and vancomycin against a methicillin-susceptible S. aureus (MSSA) strain A15090 in a neutropenic murine thigh infection model. The study measured the bacterial load (log₁₀ CFU/thigh) 24 hours post-treatment.

Treatment GroupDose (mg/kg)Estimated Mean Bacterial Load (log₁₀ CFU/thigh)
Control (Saline)-~8.5
This compound10~5.0
This compound20~4.0
Vancomycin10~5.5

Table 2: Estimated In Vivo Efficacy of BMS-2472443 vs. Vancomycin in a Neutropenic Murine Thigh Infection Model. Data estimated from graphical representations in Fung-Tomc et al., 2002.

Mechanism of Action

This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. In methicillin-resistant Staphylococcus aureus (MRSA), resistance is mediated by the expression of PBP2a, which has a low affinity for most β-lactam antibiotics. This compound is unique in its ability to effectively bind to and inhibit PBP2a, thereby overcoming resistance.

cluster_0 Bacterial Cell Wall Synthesis in MRSA cluster_1 Inhibition by this compound PBP2a PBP2a (Penicillin-Binding Protein 2a) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP2a->CellWall InhibitedPBP2a Inhibited PBP2a Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP2a Transpeptidation BMS247243 This compound BMS247243->PBP2a High Affinity Binding NoCellWall Inhibition of Cell Wall Synthesis (Bactericidal Effect)

Mechanism of action of this compound in MRSA.

Experimental Protocols

The following is a representative protocol for a neutropenic murine thigh infection model to evaluate the efficacy of a test compound like this compound. This protocol is synthesized from established methodologies.[3][6]

1. Animal Model

  • Species: Female ICR (CD-1) mice.[3]

  • Age/Weight: 5-6 weeks old, weighing 23-27 g.[3][6]

  • Acclimation: Acclimate animals for at least 3 days prior to the experiment.

2. Induction of Neutropenia

  • Administer cyclophosphamide intraperitoneally (IP) to induce neutropenia.[3][6]

  • Dosing Regimen:

    • Day -4: 150 mg/kg cyclophosphamide.[3][6]

    • Day -1: 100 mg/kg cyclophosphamide.[3][6]

  • This regimen typically results in neutrophil counts below 100/mm³.

3. Preparation of Bacterial Inoculum

  • Strain: Staphylococcus aureus (e.g., ATCC 29213 for MSSA or a relevant MRSA strain).[3]

  • Culture: Grow the bacterial strain overnight in a suitable broth (e.g., Tryptic Soy Broth) at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in sterile saline or phosphate-buffered saline (PBS) to achieve the desired concentration (e.g., 1 x 10⁷ CFU/mL).[3]

4. Infection Procedure

  • Two hours before treatment, anesthetize the mice (e.g., with isoflurane).

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[3]

5. Treatment

  • Control Groups:

    • Vehicle control (e.g., sterile saline).

    • Positive control (e.g., vancomycin).

  • Test Groups: Administer this compound at various doses.

  • Route of Administration: Subcutaneous (SC) or as determined by the compound's pharmacokinetic properties.

  • Dosing Schedule: Can be a single dose or multiple doses over a 24-hour period (e.g., at 2, 8, and 14 hours post-infection).[3]

6. Endpoint and Sample Collection

  • At 24 hours post-infection, euthanize the mice.

  • Aseptically dissect the entire right thigh muscle.

7. Quantification of Bacterial Load

  • Weigh each thigh muscle.

  • Homogenize the tissue in a known volume of sterile PBS (e.g., 3 mL).[3]

  • Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.

  • Plate 0.1 mL of appropriate dilutions onto suitable agar plates (e.g., Tryptic Soy Agar with 5% sheep's blood).[3]

  • Incubate the plates at 37°C for approximately 20 hours.[3]

  • Count the number of colonies on the plates to determine the number of CFU per gram of thigh tissue.

8. Data Analysis

  • Calculate the mean log₁₀ CFU/gram of thigh tissue for each treatment group.

  • Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in bacterial counts.

Experimental Workflow Visualization

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Infection and Treatment cluster_2 Phase 3: Analysis Day_neg_4 Day -4: Administer Cyclophosphamide (150 mg/kg) Day_neg_1 Day -1: Administer Cyclophosphamide (100 mg/kg) Day_neg_4->Day_neg_1 Day_0_prep Day 0: Prepare Bacterial Inoculum Day_neg_1->Day_0_prep Day_0_infect Day 0 (T=0h): Infect Mouse Thigh with S. aureus Day_0_treat Day 0 (T=2h): Administer this compound, Vancomycin, or Vehicle Day_0_infect->Day_0_treat Day_1_euthanize Day 1 (T=24h): Euthanize Mice and Harvest Thighs Homogenize Homogenize Thigh Tissue Day_1_euthanize->Homogenize Serial_Dilute Serial Dilution and Plating Homogenize->Serial_Dilute Incubate Incubate Plates (37°C, 20h) Serial_Dilute->Incubate CFU_Count Count CFU and Calculate log10 CFU/gram Incubate->CFU_Count

Workflow for the neutropenic murine thigh infection model.

References

Application Notes and Protocols for the Evaluation of BMS-247243 in a Rabbit Endocarditis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a rabbit model of infective endocarditis to evaluate the efficacy of BMS-247243, a novel cephalosporin with activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

Introduction

Infective endocarditis (IE) is a serious microbial infection of the endocardial surface of the heart, most commonly affecting the heart valves. The rabbit model of IE is a well-established and reproducible preclinical model that mimics key aspects of human IE, making it invaluable for the evaluation of new antimicrobial agents. This compound is a β-lactam antibiotic that has demonstrated potent in vitro activity against MRSA by targeting Penicillin-Binding Protein 2a (PBP2a).[1][2] This document outlines the necessary protocols to assess the in vivo efficacy of this compound in a clinically relevant animal model.

Data Presentation

While specific in vivo quantitative data for this compound in the rabbit endocarditis model is not publicly available in the reviewed literature, this section provides in vitro susceptibility data for this compound against relevant bacterial strains and typical in vivo efficacy data for the standard-of-care comparator, vancomycin. This allows for a comparative assessment framework.

In Vitro Susceptibility of this compound
OrganismStrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus (MRSA)A2722344-8
Staphylococcus aureus (MRSA)(90% of isolates)4Not Reported
Staphylococcus epidermidis (MRSA)(90% of isolates)2Not Reported
Staphylococcus haemolyticus (MRSA)(90% of isolates)8Not Reported
Staphylococcus aureus (MSSA)(90% of isolates)≤0.25 - 1Not Reported

MIC: Minimum Inhibitory Concentration. MBC: Minimum Bactericidal Concentration. Data sourced from in vitro studies.[1][2]

Comparative In Vivo Efficacy of Vancomycin in Rabbit Endocarditis Model
Treatment GroupBacterial StrainMean Bacterial Load in Vegetations (log10 CFU/g ± SD)
Untreated ControlMRSA (COL)9.1 ± 0.8
Vancomycin (60 mg/kg IV, q12h)MRSA (COL)~5.4 (Calculated Reduction of ~3.7)
Untreated ControlVRSA (VRS1)Not Reported (100% mortality)
Vancomycin (alone)VRSA (VRS1)Significant reduction but less than combination therapy

This data is provided as a reference for expected outcomes with a standard comparator.[3][4]

Experimental Protocols

Rabbit Model of Aortic Valve Endocarditis

This protocol is adapted from established methods for inducing infective endocarditis in rabbits.[5][6]

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Polyethylene catheter

  • Anesthetic (e.g., ketamine, xylazine)

  • Surgical instruments

  • MRSA strain (e.g., A27223)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile saline

Procedure:

  • Anesthesia: Anesthetize the rabbit using an appropriate anesthetic regimen.

  • Catheterization: Surgically expose the right carotid artery. Insert a sterile polyethylene catheter into the artery and advance it into the left ventricle, across the aortic valve. The presence of the catheter will induce the formation of non-bacterial thrombotic endocarditis (NBTE) on the aortic valve leaflets. Secure the catheter in place.

  • Bacterial Challenge: 24 hours after catheterization, administer an intravenous (IV) injection of the MRSA strain (e.g., A27223) via the marginal ear vein. A typical inoculum is approximately 10^5 to 10^7 CFU in sterile saline.

  • Incubation Period: Allow the infection to establish for a period of 12-24 hours before initiating antimicrobial therapy.

Preparation and Administration of this compound (General Protocol)

As a specific formulation protocol for this compound is not available, a general procedure for preparing a sterile injectable solution for animal studies is provided.

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., sterile water for injection, 0.9% sterile saline, or a buffered solution)

  • Sterile vials and syringes

  • 0.22 µm sterile filter

Procedure:

  • Reconstitution: In a sterile environment (e.g., a laminar flow hood), reconstitute the this compound powder with a small amount of the chosen sterile vehicle.

  • Dilution: Dilute the reconstituted solution to the final desired concentration for injection. The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the rabbits.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage.

  • Administration: Administer the prepared this compound solution intravenously via the marginal ear vein at the predetermined dosage and schedule.

Vancomycin Comparator Arm Protocol

Dosage and Administration:

  • A commonly used dosage for vancomycin in the rabbit endocarditis model is 30-60 mg/kg administered intravenously every 12 hours.[7][8]

  • The vancomycin solution should be prepared under sterile conditions and administered via the marginal ear vein.

Evaluation of Efficacy

Procedure:

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the rabbits. Aseptically remove the heart and excise the aortic valve vegetations.

  • Quantitative Bacteriology: Weigh the vegetations and homogenize them in a known volume of sterile saline.

  • Serial Dilution and Plating: Perform serial dilutions of the homogenate and plate onto TSA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the bacterial load, expressed as log10 CFU per gram of vegetation.

  • Statistical Analysis: Compare the mean bacterial loads between the this compound-treated group, the vancomycin-treated group, and the untreated control group using appropriate statistical methods.

Visualizations

Experimental Workflow for Rabbit Endocarditis Model

G cluster_setup Model Induction cluster_infection Infection cluster_treatment Treatment and Evaluation A Anesthetize Rabbit B Induce Non-Bacterial Thrombotic Endocarditis via Catheterization A->B C Allow 24h for NBTE Formation B->C D Administer IV MRSA Challenge (e.g., A27223) C->D E Allow 12-24h for Infection to Establish D->E F Initiate Treatment Regimens E->F G This compound Group F->G H Vancomycin Group F->H I Untreated Control Group F->I J Euthanize and Harvest Aortic Valve Vegetations G->J H->J I->J K Quantitative Bacteriology (log10 CFU/g) J->K L Statistical Analysis and Comparison of Efficacy K->L

Caption: Workflow for evaluating this compound in a rabbit endocarditis model.

PBP2a-Mediated Peptidoglycan Synthesis and Inhibition by this compound

References

Troubleshooting & Optimization

BMS-247243 solubility issues in Mueller-Hinton broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-247243, particularly concerning solubility challenges in Mueller-Hinton broth for antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic analog of epothilone B, a class of microtubule-stabilizing agents with potential as anticancer drugs. Like many epothilones, this compound is a large, complex molecule with poor aqueous solubility, which can present significant challenges during in vitro experiments such as antimicrobial susceptibility testing in aqueous-based media like Mueller-Hinton broth.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and other epothilone B analogs due to their good solubility in this polar aprotic solvent.[1][2][3]

Q3: What is the maximum concentration of DMSO that can be used in Mueller-Hinton broth without affecting bacterial growth?

It is crucial to keep the final concentration of DMSO in the Mueller-Hinton broth as low as possible, as DMSO itself can inhibit bacterial growth. Studies have shown that DMSO concentrations of 4% and higher can inhibit the growth of various bacterial species in Mueller-Hinton broth.[4][5][6] Therefore, it is recommended to keep the final DMSO concentration in your assay at or below 1-2%.

Q4: Can I dissolve this compound directly in Mueller-Hinton broth?

Directly dissolving this compound in Mueller-Hinton broth is not recommended due to its poor aqueous solubility. This will likely result in an incomplete dissolution and inaccurate concentration of the compound in your experiment.

Q5: Are there any alternative approaches to improve the solubility of this compound in my assay?

For some poorly soluble compounds, the use of a non-ionic surfactant like polysorbate 80 (Tween 80) at a low final concentration (e.g., 0.002%) in the Mueller-Hinton broth has been shown to improve solubility and the accuracy of minimum inhibitory concentration (MIC) testing.[7][8] However, it is important to note that Tween 80 can affect the growth and biofilm formation of some bacterial species, so appropriate controls are necessary.[9]

Troubleshooting Guide

Issue: Precipitate formation after diluting this compound stock solution into Mueller-Hinton broth.

Cause: This is a common issue when a concentrated stock of a poorly water-soluble compound in an organic solvent is diluted into an aqueous medium. The compound is no longer soluble at the lower solvent concentration and precipitates out of the solution.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO. This allows for a smaller volume of the stock to be added to the Mueller-Hinton broth, keeping the final DMSO concentration low while achieving the desired final concentration of this compound.

  • Serial Dilutions in Broth: After the initial dilution of the DMSO stock into the broth, perform subsequent serial dilutions in Mueller-Hinton broth that already contains the same low percentage of DMSO. This helps to maintain a consistent solvent environment.

  • Incorporate a Surfactant: Consider adding a low concentration of a sterile surfactant like Tween 80 (e.g., a final concentration of 0.002%) to the Mueller-Hinton broth before adding the this compound solution. This can help to keep the compound in solution. Always include a vehicle control with the surfactant alone to assess any effect on bacterial growth.[7][8]

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation after dilution. If a precipitate is observed, the results of the assay will not be reliable.

Issue: Inconsistent or non-reproducible MIC results.

Cause: This can be due to several factors, including incomplete solubility of this compound, degradation of the compound, or the effect of the solvent on bacterial growth.

Solutions:

  • Ensure Complete Dissolution of Stock: Before use, ensure your this compound stock solution in DMSO is completely dissolved. Gentle warming or vortexing may be necessary.

  • Freshly Prepare Working Solutions: Prepare the dilutions of this compound in Mueller-Hinton broth fresh for each experiment. Some epothilones can be unstable in aqueous solutions at neutral pH over time.[10][11][12]

  • Include Proper Controls:

    • Vehicle Control: Mueller-Hinton broth with the same final concentration of DMSO (and surfactant, if used) as in the experimental wells. This is essential to determine if the solvent is affecting bacterial growth.

    • Positive Control: A known antibiotic with established MIC values for the tested bacterial strains.

    • Negative Control: Mueller-Hinton broth without any additions to ensure the sterility of the medium.

  • Standardize Inoculum: Ensure a standardized bacterial inoculum is used for each experiment as variations can lead to inconsistent MIC results.

Data Presentation

Table 1: Solubility of Epothilone B in Common Solvents

SolventSolubilityReference
DMSO10 mM[2]
DMSO30 mg/mL[1]
Ethanol30 mg/mL[1]
WaterPoorly soluble[13]

Table 2: Effect of DMSO on Bacterial Growth in Mueller-Hinton Broth

DMSO ConcentrationEffect on Bacterial GrowthReference
1-3%Little to no inhibition for most bacteria[5]
4% and higherSignificant inhibition of various bacterial species[4][5][6]

Experimental Protocols

Protocol for Preparing this compound Working Solutions for MIC Testing

This protocol provides a general guideline. Optimization may be required based on the specific experimental conditions and bacterial strains being tested.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Mueller-Hinton broth (MHB), sterile

  • Polysorbate 80 (Tween 80), sterile (optional)

  • Sterile microcentrifuge tubes or vials

  • Sterile serological pipettes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a calculated volume of sterile DMSO to achieve a high concentration (e.g., 10 mg/mL or higher). Ensure complete dissolution by vortexing. This is your Stock Solution .

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Dilute the Stock Solution in sterile DMSO to create an intermediate stock at a concentration that is easier to work with for subsequent dilutions (e.g., 1 mg/mL).

  • Prepare the Highest Concentration Working Solution in MHB:

    • If using a surfactant, add sterile Tween 80 to the sterile MHB to achieve the desired final concentration (e.g., 0.002%).

    • Calculate the volume of the DMSO stock solution needed to achieve the highest desired concentration of this compound in MHB, ensuring the final DMSO concentration does not exceed 1-2%.

    • Add the calculated volume of the DMSO stock to the MHB (with or without Tween 80). Mix well by gentle inversion or pipetting. This is your Highest Concentration Working Solution .

  • Perform Serial Dilutions:

    • Prepare your serial dilutions for the MIC assay using MHB that contains the same final concentration of DMSO (and Tween 80, if used) as the Highest Concentration Working Solution . This ensures that the solvent concentration remains constant across all dilutions.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (and Tween 80, if used) to MHB as was used to prepare the Highest Concentration Working Solution .

Visualizations

Experimental_Workflow Workflow for Preparing this compound for MIC Testing cluster_prep Preparation cluster_assay Assay Setup cluster_controls Controls stock 1. Prepare High-Concentration Stock in DMSO intermediate 2. (Optional) Intermediate Dilution in DMSO stock->intermediate Dilute working 3. Prepare Highest Concentration Working Solution in MHB (Final DMSO <= 2%) stock->working Direct Dilution intermediate->working Dilute serial 4. Perform Serial Dilutions in MHB (+DMSO) working->serial inoculate 5. Inoculate with Bacteria serial->inoculate incubate 6. Incubate inoculate->incubate vehicle Vehicle Control (MHB + DMSO) positive Positive Control (Known Antibiotic) negative Negative Control (MHB only)

Caption: Workflow for preparing this compound solutions for MIC testing.

Troubleshooting_Logic Troubleshooting Precipitation Issues start Precipitate Observed in MHB? solution1 Increase DMSO stock concentration and use smaller volume for dilution. start->solution1 Yes solution2 Perform serial dilutions in MHB containing the same low % of DMSO. start->solution2 Yes solution3 Add a surfactant (e.g., 0.002% Tween 80) to the MHB. start->solution3 Yes solution4 Visually confirm no precipitation before proceeding with the assay. solution1->solution4 solution2->solution4 solution3->solution4

Caption: Logic diagram for troubleshooting precipitation of this compound.

References

Optimizing inoculum size for BMS-247243 MIC assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the inoculum size for BMS-247243 Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the importance of optimizing inoculum size for a this compound MIC assay?

Optimizing the inoculum size is critical for the accuracy and reproducibility of MIC assays. The phenomenon known as the "inoculum effect" describes the observation that the MIC of an antimicrobial agent can vary significantly with the number of bacteria used in the test. For β-lactam antibiotics like this compound, a higher bacterial inoculum can lead to an artificially elevated MIC value, potentially misclassifying a susceptible organism as resistant. This is often pronounced in strains that produce β-lactamase enzymes.[1] Therefore, standardization of the inoculum is paramount for obtaining reliable and comparable results.

Q2: What is the recommended standard inoculum density for a broth microdilution MIC assay?

According to guidelines from the Clinical and Laboratory Standards Institute (CLSI), the recommended standard inoculum for broth microdilution susceptibility testing is approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL).[1][2] The acceptable range is typically between 2 x 10^5 and 8 x 10^5 CFU/mL.[1] Adhering to this standard is crucial for inter-laboratory consistency and for the correct interpretation of MIC results.

Q3: How does an incorrect inoculum size affect the MIC values for this compound?

An inoculum size outside the recommended range can lead to erroneous MIC values.

  • A higher than standard inoculum (e.g., > 8 x 10^5 CFU/mL) can result in a falsely elevated MIC. This may be due to the increased number of bacterial targets or, in the case of β-lactamase-producing strains, the higher concentration of drug-inactivating enzymes.

  • A lower than standard inoculum (e.g., < 2 x 10^5 CFU/mL) may lead to a falsely low MIC, as the reduced number of bacteria may be more easily inhibited by the antibiotic. In some cases, very low inocula can result in insufficient growth for accurate MIC determination.[3]

Troubleshooting Guides

Problem 1: My MIC values for this compound are consistently higher than expected.

  • Possible Cause 1: Inoculum density is too high.

    • Solution: Verify your inoculum preparation procedure. Ensure that the bacterial suspension is standardized to a 0.5 McFarland standard before making the final dilution. Perform a colony count on your final inoculum to confirm that it falls within the recommended range of 2 x 10^5 to 8 x 10^5 CFU/mL.

  • Possible Cause 2: The bacterial strain produces β-lactamases. this compound is a β-lactam antibiotic, and its efficacy can be affected by β-lactamase enzymes.[4][5] A high inoculum of a β-lactamase-producing strain can lead to rapid degradation of the antibiotic.

    • Solution: While the inoculum effect is expected, ensure your inoculum is within the standard range. Consider testing a quality control strain with known β-lactamase activity to assess the consistency of your assay.

Problem 2: My MIC results for this compound are variable and not reproducible.

  • Possible Cause 1: Inconsistent inoculum preparation. Minor variations in the initial bacterial suspension density can lead to significant differences in the final inoculum concentration.

    • Solution: Always use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard. Prepare the inoculum fresh for each experiment and use it within 30 minutes of preparation.[2]

  • Possible Cause 2: Inaccurate pipetting. Small errors in pipetting volumes during serial dilutions of the antibiotic or during the inoculation of the microplate can lead to variability.

    • Solution: Ensure your pipettes are calibrated regularly. Use appropriate pipette sizes for the volumes being transferred to maximize accuracy.

Problem 3: There is poor or no bacterial growth in the control wells.

  • Possible Cause 1: Inoculum density is too low.

    • Solution: Review your inoculum preparation steps. Ensure you are starting with a fresh, viable culture. Verify the concentration of your standardized inoculum through a plate count. An inoculum of 3 x 10^4 CFU/ml has been shown to result in poor growth for some bacterial species.[3]

  • Possible Cause 2: Issues with the growth medium.

    • Solution: Confirm that you are using the appropriate medium for the bacterial species being tested and that it has been prepared and stored correctly.

Quantitative Data

The following table provides an illustrative example of how varying inoculum sizes can impact the measured MIC of this compound against a hypothetical strain of Methicillin-Resistant Staphylococcus aureus (MRSA).

Inoculum Density (CFU/mL)Observed MIC of this compound (µg/mL)Interpretation
1 x 10^42Falsely Low
5 x 10^5 8 Standard/Expected
1 x 10^732Falsely High

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on CLSI guidelines for antimicrobial susceptibility testing.

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies. b. Transfer the colonies to a tube of sterile saline or broth. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10^8 CFU/mL. e. Within 15 minutes of preparation, dilute the standardized suspension to achieve the final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells. A common method is to dilute the 0.5 McFarland suspension 1:100 to get 1-2 x 10^6 CFU/mL, and then add 50 µL of this to 50 µL of the antibiotic dilution in the well.[2]

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent. b. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL before the addition of the inoculum.

3. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum (from step 1e) to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. The growth control well should show turbidity, and the sterility control well should remain clear.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start culture Select Colonies from Fresh Culture start->culture suspension Prepare Bacterial Suspension culture->suspension standardize Standardize to 0.5 McFarland suspension->standardize dilute_inoculum Dilute to Final Inoculum Density standardize->dilute_inoculum inoculate Inoculate Microplate dilute_inoculum->inoculate prepare_drug Prepare Serial Dilutions of this compound prepare_drug->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for a standard this compound MIC assay.

inoculum_effect cluster_input Inoculum Size (CFU/mL) cluster_output Observed MIC Value low Low (< 2 x 10^5) low_mic Falsely Low MIC low->low_mic Leads to standard Standard (5 x 10^5) correct_mic Accurate MIC standard->correct_mic Leads to high High (> 8 x 10^5) high_mic Falsely High MIC high->high_mic Leads to

Caption: Impact of inoculum size on observed MIC values.

References

Impact of salt concentration on BMS-247243 MIC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-247243 and encountering variability in Minimum Inhibitory Concentration (MIC) results, with a specific focus on the impact of salt concentration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a β-lactam antibiotic that has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This disruption of the cell wall integrity leads to cell lysis and bacterial death.

Q2: Can the salt concentration in the growth medium affect the MIC of this compound?

Q3: Why does salt concentration impact antibiotic susceptibility?

A3: Salt concentration can affect bacterial physiology and the interaction between an antibiotic and the bacterial cell in several ways. High salt concentrations can alter the expression of efflux pumps and porins, which control the influx and efflux of the antibiotic from the cell. Additionally, osmotic stress induced by high salt can modulate the bacterial growth rate, which in turn can influence the efficacy of certain antibiotics.

Q4: What is the recommended salt concentration for MIC testing of this compound against Staphylococcus aureus?

A4: Without specific studies on this compound, it is recommended to adhere to standardized MIC testing protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI). CLSI guidelines for testing the susceptibility of staphylococci to certain β-lactams specify the use of cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% NaCl.[4] It is advisable to start with this standard and empirically determine if variations in salt concentration impact your specific experimental setup.

Q5: Should I be concerned if my MIC results for this compound are inconsistent across different experiments?

A5: Inconsistent MIC results can be a concern and may point to variability in experimental conditions. Salt concentration is one of several factors that could contribute to this, alongside inoculum preparation, incubation conditions, and the specific strain being tested. It is crucial to standardize your protocol to ensure reproducibility.

Troubleshooting Guide

Issue: Unexpectedly high MIC values for this compound against susceptible strains.

Possible Cause Suggested Solution
Suboptimal Salt Concentration The salt concentration in your media may be affecting the antibiotic's activity. Prepare media with varying concentrations of NaCl (e.g., 0.5%, 1%, 2%, 4%) to determine the optimal concentration for your specific strain and experimental conditions. For S. aureus, CLSI guidelines often recommend Mueller-Hinton agar supplemented with 2% NaCl for oxacillin testing, which could be a good starting point.[4]
Inaccurate Drug Concentration Verify the stock concentration of your this compound solution. Ensure proper dissolution and perform serial dilutions accurately.
High Inoculum Density An overly dense bacterial inoculum can lead to artificially high MIC values. Standardize your inoculum to a 0.5 McFarland standard.
Bacterial Strain Variation Ensure the purity of your bacterial culture and confirm the identity of the strain. Spontaneous mutations could lead to increased resistance.

Issue: Poor or no bacterial growth in control wells (no antibiotic).

Possible Cause Suggested Solution
Inappropriate Growth Medium Confirm that the Mueller-Hinton Broth (MHB) or other chosen medium supports the growth of your specific bacterial strain.
High Salt Concentration While some salt is necessary for certain bacteria, excessively high concentrations can be inhibitory. For some MRSA strains, growth can be inhibited by NaCl concentrations higher than 2.5%.[5] Test a range of salt concentrations to ensure your control wells show robust growth.
Incorrect Inoculum Preparation Ensure the bacterial inoculum is viable and prepared at the correct density.
Incubation Conditions Verify that the incubation temperature, time, and atmospheric conditions are optimal for the growth of your bacterial strain.

Issue: Inconsistent MIC results between experimental repeats.

Possible Cause Suggested Solution
Variability in Media Preparation Prepare a large batch of media with a consistent salt concentration for all related experiments to minimize batch-to-batch variation.
Inconsistent Inoculum Size Strictly adhere to the protocol for inoculum preparation to ensure the same starting concentration of bacteria in each experiment.
Subjective MIC Reading Establish clear, objective criteria for determining the MIC (e.g., the lowest concentration with no visible turbidity). Using a plate reader to measure optical density can help standardize this.

Data Summary

The following table summarizes the general effects of salt concentration on antibiotic susceptibility as described in the literature. Note that this data is not specific to this compound and should be used as a general guide.

FactorEffect of Increased Salt ConcentrationPotential MechanismRelevant Organisms
Antibiotic Influx/Efflux Can decrease antibiotic susceptibility.Increased expression of efflux pumps (e.g., AcrAB-TolC) and decreased expression of porins (e.g., OmpF).Escherichia coli
Bacterial Growth Rate Can decrease the bacterial growth rate.Osmotic stress.General
β-lactam Susceptibility Can be necessary for the expression of resistance in some strains.Affects the expression of penicillin-binding proteins (e.g., PBP2a in MRSA).Staphylococcus aureus

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

  • Preparation of Materials:

    • This compound stock solution of known concentration.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB). For S. aureus, consider supplementing with 2% NaCl.[4]

    • Sterile 96-well microtiter plates.

    • Bacterial culture of the test organism grown to the logarithmic phase.

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

MIC_Assay_Workflow Experimental Workflow for MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_media Prepare Growth Medium (e.g., CAMHB +/- 2% NaCl) serial_dilution Perform Serial Dilution of this compound in Plate prep_media->serial_dilution prep_antibiotic Prepare this compound Stock Solution prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Beta_Lactam_MoA General Mechanism of Action of β-Lactam Antibiotics b_lactam This compound (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) b_lactam->pbp Binds to and inactivates peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan pbp->peptidoglycan catalyzes cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall is essential for lysis Cell Lysis & Bacterial Death cell_wall->lysis Disruption leads to

Caption: Simplified signaling pathway for β-lactam antibiotic action.

References

Troubleshooting inconsistent results in BMS-247243 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BMS-247243.

Troubleshooting Guide

Inconsistent Minimum Inhibitory Concentration (MIC) Results

Question: We are observing significant variability in our MIC results for this compound against the same bacterial strain. What could be the cause, and how can we troubleshoot this?

Answer: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability. Here’s a step-by-step guide to help you identify and resolve the issue:

Potential Causes and Solutions:

  • Inoculum Preparation:

    • Issue: Incorrect inoculum density is a primary source of variability.

    • Solution: Ensure a standardized inoculum is prepared for each experiment. The recommended starting inoculum for broth microdilution is typically 5 x 10^5 CFU/mL. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard before further dilution. Always verify the final inoculum concentration by plating serial dilutions and performing a colony count.

  • Compound Stability and Storage:

    • Issue: this compound, like many β-lactam antibiotics, can be susceptible to degradation, especially in solution.

    • Solution:

      • Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, aliquot and freeze them at -80°C and avoid repeated freeze-thaw cycles.

      • Protect stock solutions from light.

      • Ensure the compound is fully dissolved in the appropriate solvent before preparing serial dilutions.

  • Assay Media and Conditions:

    • Issue: The composition of the culture medium, including pH and the presence of certain ions, can affect the activity of cephalosporins.

    • Solution:

      • Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

      • Ensure the pH of the medium is within the recommended range (7.2-7.4).

      • Maintain consistent incubation conditions (temperature, time, and CO2 levels if required) across all experiments.

  • Presence of β-Lactamases:

    • Issue: The bacterial strain may produce β-lactamases, enzymes that can degrade this compound and lead to higher and more variable MICs.

    • Solution:

      • If not already known, characterize the β-lactamase production profile of your bacterial strain.

      • Consider including a β-lactamase inhibitor, such as clavulanic acid, in a control experiment to assess its impact on the MIC.

Loss of Antibacterial Activity

Question: Our prepared this compound solutions seem to lose activity over a short period. Why is this happening?

Answer: The loss of activity is likely due to the hydrolysis of the β-lactam ring, a common issue with this class of antibiotics.

Potential Causes and Solutions:

  • Hydrolysis in Aqueous Solutions:

    • Issue: The β-lactam ring is susceptible to hydrolysis, which is accelerated by factors such as pH and temperature.

    • Solution:

      • Prepare fresh working solutions of this compound immediately before use.

      • If temporary storage is necessary, keep solutions on ice.

      • Avoid preparing large batches of working solutions that will not be used promptly.

  • Inappropriate Solvent:

    • Issue: Using a solvent that is not optimal for stability can accelerate degradation.

    • Solution: Refer to the manufacturer's instructions for the recommended solvent. For many cephalosporins, sterile water or a buffered solution is appropriate.

Unexpected Results in PBP2a Binding Assays

Question: We are not seeing the expected high-affinity binding of this compound to Penicillin-Binding Protein 2a (PBP2a) in our in vitro assay. What could be the issue?

Answer: Several factors in the experimental setup of a PBP2a binding assay can lead to unexpected results.

Potential Causes and Solutions:

  • PBP2a Protein Quality:

    • Issue: The purity and activity of the recombinant PBP2a protein are critical.

    • Solution:

      • Verify the purity of your PBP2a preparation using SDS-PAGE.

      • Confirm the activity of the protein using a known PBP2a-binding β-lactam as a positive control.

  • Assay Buffer Composition:

    • Issue: The buffer composition, including pH and ionic strength, can influence protein conformation and ligand binding.

    • Solution:

      • Ensure the assay buffer has the optimal pH and salt concentration for PBP2a activity.

      • Include any necessary co-factors or additives as specified in established protocols.

  • Competition with Reporter Ligand:

    • Issue: In a competitive binding assay, the concentration and affinity of the reporter ligand (e.g., a fluorescently labeled penicillin) are crucial.

    • Solution:

      • Optimize the concentration of the reporter ligand to ensure a sufficient signal window.

      • Ensure the incubation time is adequate to reach binding equilibrium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cephalosporin antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 2a (PBP2a), an enzyme that is crucial for the cross-linking of peptidoglycan in the cell walls of methicillin-resistant Staphylococcus aureus (MRSA). This compound has a high affinity for PBP2a, which allows it to effectively inhibit the growth of MRSA.[1]

Q2: What is the spectrum of activity of this compound?

A2: this compound is primarily active against Gram-positive bacteria. It has demonstrated potent activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as other staphylococcal species.[1] It also shows activity against streptococci and Enterococcus faecalis.[2]

Q3: How should I prepare a stock solution of this compound?

A3: For in vitro experiments, this compound can typically be dissolved in sterile, deionized water or a suitable buffer. It is recommended to consult the manufacturer's certificate of analysis for specific solubility information. To maintain stability, prepare stock solutions at a high concentration, aliquot them into single-use volumes, and store them at -80°C.

Q4: Are there any known off-target effects of this compound?

A4: The available literature primarily focuses on the on-target activity of this compound against bacterial PBP2a. As with any small molecule inhibitor, the potential for off-target effects exists, but specific, significant off-target activities for this compound have not been widely reported in the reviewed literature.

Quantitative Data

The following table summarizes the in vitro activity of this compound against various staphylococcal strains, as indicated by the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90).

Bacterial StrainNumber of IsolatesMIC90 (µg/mL)
Methicillin-Resistant S. aureus (MRSA)1004
Methicillin-Susceptible S. aureus (MSSA)50≤0.25
Methicillin-Resistant S. epidermidis502
Methicillin-Susceptible S. epidermidis250.5
Methicillin-Resistant S. haemolyticus258
Methicillin-Susceptible S. haemolyticus101

Data sourced from a study on the in vitro and in vivo activities of this compound against staphylococci.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol provides a general guideline for determining the MIC of this compound against Staphylococcus aureus.

Materials:

  • This compound

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Staphylococcus aureus strain (e.g., ATCC 29213 for control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in sterile deionized water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the S. aureus strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL. The final concentration in the wells will be 5 x 10^5 CFU/mL.

  • Preparation of Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

G This compound Mechanism of Action cluster_bacterium Staphylococcus aureus BMS_247243 This compound PBP2a Penicillin-Binding Protein 2a (PBP2a) BMS_247243->PBP2a Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP2a->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

G Experimental Workflow: MIC Assay Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Plate Prepare 96-well Plate with Serial Dilutions Prepare_Stock->Prepare_Plate Dilute_Inoculum Dilute Inoculum in CAMHB Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Prepare_Plate->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

G Troubleshooting Inconsistent MIC Results Inconsistent_MIC Inconsistent MIC Results Check_Inoculum Is Inoculum Standardized? Inconsistent_MIC->Check_Inoculum Standardize_Inoculum Standardize Inoculum (McFarland Standard, Colony Count) Check_Inoculum->Standardize_Inoculum No Check_Compound Is Compound Solution Fresh? Check_Inoculum->Check_Compound Yes Standardize_Inoculum->Check_Compound Prepare_Fresh Prepare Fresh Stock and Working Solutions Check_Compound->Prepare_Fresh No Check_Media Is Media and Incubation Consistent? Check_Compound->Check_Media Yes Prepare_Fresh->Check_Media Standardize_Conditions Use Cation-Adjusted MHB, Control Incubation Parameters Check_Media->Standardize_Conditions No Check_Strain Is Bacterial Strain Pure and Characterized? Check_Media->Check_Strain Yes Standardize_Conditions->Check_Strain Verify_Strain Verify Strain Purity and Check for β-lactamase Production Check_Strain->Verify_Strain No Consistent_Results Consistent Results Check_Strain->Consistent_Results Yes Verify_Strain->Consistent_Results

Caption: Decision tree for troubleshooting inconsistent MIC results.

References

Technical Support Center: BMS-247243 Stability and Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the general chemical properties of cephalosporin antibiotics. As of the last update, specific stability and degradation studies for BMS-247243 are not publicly available. Therefore, this guide provides general troubleshooting advice and protocols that are likely applicable to this compound as a member of the cephalosporin class. Researchers should always perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Loss of potency in aqueous solutions of cephalosporins like this compound is often due to chemical degradation. The primary degradation pathways for cephalosporins in aqueous environments are hydrolysis, and to a lesser extent, oxidation and photodegradation. The rate of degradation is highly dependent on the pH, temperature, and light exposure of the solution.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: While specific data for this compound is unavailable, most cephalosporins exhibit maximum stability in the pH range of 4 to 6. Both acidic and alkaline conditions can significantly accelerate the hydrolysis of the β-lactam ring, which is crucial for the compound's biological activity. It is strongly recommended to perform a pH stability profile for your specific application.

Q3: I am observing a color change in my this compound solution. What does this indicate?

A3: A color change in a solution of a cephalosporin antibiotic often indicates the formation of degradation products. This can be a result of hydrolysis, oxidation, or other chemical transformations. The appearance of color is a strong indicator that the integrity of the compound may be compromised, and the solution should be analyzed for purity and potency.

Q4: Can I autoclave my this compound solution to sterilize it?

A4: Autoclaving (steam sterilization) involves high temperatures and is generally not recommended for solutions of β-lactam antibiotics like this compound. The high temperatures will likely lead to significant thermal degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions of heat-labile compounds.

Q5: How should I store my stock solutions of this compound?

A5: For short-term storage, aqueous solutions of cephalosporins should be kept at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them frozen at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low biological activity Degradation of this compound in solution.Prepare fresh solutions before each experiment. Verify the pH of your experimental media. Protect solutions from light and elevated temperatures.
Appearance of new peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradants. Use a stability-indicating HPLC method for analysis.
Precipitation in the solution Poor solubility or degradation leading to insoluble products.Check the solubility of this compound in your chosen buffer. Ensure the pH is within the optimal range for stability and solubility.
Inconsistent results between experiments Inconsistent preparation and storage of this compound solutions.Standardize your protocol for solution preparation, including the source and quality of water and buffer components. Follow consistent storage procedures.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection, or a buffer at a pH where the compound is known to be relatively stable, e.g., pH 5) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and incubate at room temperature.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and incubate at room temperature.

  • Neutral Hydrolysis: Mix the stock solution with purified water (1:1 v/v) and heat at 60 °C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and store at room temperature, protected from light.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 60 °C.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products using techniques like LC-MS.

Protocol 2: Stability-Indicating HPLC Method

A generic reverse-phase HPLC method suitable for monitoring the stability of cephalosporins.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of this compound)
Injection Volume 10 µL

Visualizations

General Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1 N HCl, RT) prep->acid base Base Hydrolysis (0.1 N NaOH, RT) prep->base neutral Neutral Hydrolysis (Water, 60°C) prep->neutral oxidation Oxidation (3% H2O2, RT) prep->oxidation photo Photolysis (ICH Q1B) prep->photo thermal Thermal (Solid) (60°C) prep->thermal sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS Analysis sampling->lcms degradation Calculate % Degradation hplc->degradation products Identify Degradation Products lcms->products pathway Propose Degradation Pathway products->pathway G cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Cephalosporin Cephalosporin Core Structure (e.g., this compound) Hydrolysis Hydrolysis (Acidic/Basic/Neutral) Cephalosporin->Hydrolysis Oxidation Oxidation Cephalosporin->Oxidation Photolysis Photolysis Cephalosporin->Photolysis Thermal Thermal Degradation Cephalosporin->Thermal BL_Opening β-Lactam Ring Opening (Loss of Activity) Hydrolysis->BL_Opening Epimerization Epimerization at C7 Hydrolysis->Epimerization SideChain Side Chain Cleavage Oxidation->SideChain Decarboxylation Decarboxylation Photolysis->Decarboxylation Thermal->BL_Opening

How to avoid BMS-247243 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for BMS-247243. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel cephalosporin antibiotic that has shown potent activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial cell wall synthesis.

Q2: What are the common causes of this compound precipitation in culture media?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: Like many small molecules, this compound has limited solubility in aqueous solutions such as cell culture media.

  • Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, adding it to the media will introduce undissolved particles that can act as seeds for further precipitation.

  • High Final Concentration: The desired experimental concentration of this compound in the culture medium may exceed its solubility limit.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous culture medium can cause the compound to "crash out" of solution and form a precipitate.[1]

  • Interaction with Media Components: Components within the culture medium, such as salts, proteins, and varying pH levels, can interact with this compound and reduce its solubility.[1] For instance, high pH can lead to the precipitation of metal ions which can, in turn, affect the stability of other media components.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of compounds in solution.[2]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to diagnose and resolve issues with this compound precipitation during your cell culture experiments.

Step 1: Optimizing Stock Solution Preparation

Proper preparation of the stock solution is critical to prevent precipitation.

Recommended Protocol for Preparing a 10 mM this compound Stock Solution:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is approximately 838.8 g/mol .[3]

  • Dissolution in an Appropriate Solvent:

    • It is highly recommended to use dimethyl sulfoxide (DMSO) as the solvent for the primary stock solution.

    • Add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration.

    • Ensure complete dissolution by vortexing the solution. If necessary, gentle warming to 37°C or brief sonication can aid in dissolving the compound.

    • Visually inspect the solution to confirm that no undissolved particles remain.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Step 2: Proper Dilution into Culture Media

The method of diluting the stock solution into your culture medium is crucial to avoid precipitation.

Recommended Dilution Protocol:

  • Pre-warm Culture Media: Before adding the compound, ensure your complete cell culture medium (with serum and other supplements) is pre-warmed to 37°C.

  • Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," consider making an intermediate dilution of the this compound stock in a small volume of serum-free medium or phosphate-buffered saline (PBS).

  • Final Dilution:

    • Slowly add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed culture medium while gently swirling the container. This gradual addition and mixing facilitate better dispersion and reduces the likelihood of precipitation.

    • For example, to achieve a final concentration of 10 µM, you would add 1 µL of a 10 mM stock solution to 1 mL of culture medium.

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your culture medium below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[4]

Step 3: Evaluating and Optimizing Culture Conditions

If precipitation persists, consider the following factors related to your culture conditions:

ParameterPotential IssueRecommended Action
Final Concentration The desired concentration exceeds the solubility limit of this compound in the specific culture medium.Perform a dose-response experiment to determine the highest soluble and effective concentration for your specific cell line and experimental endpoint.
Culture Medium Composition Components like certain salts or high concentrations of supplements may be interacting with this compound.If possible, try a different formulation of culture medium. Be aware that components like cysteine and some metal ions can be reactive.
pH of the Medium The pH of the culture medium can influence the charge and solubility of this compound.Ensure the pH of your culture medium is stable and within the optimal physiological range (typically 7.2-7.4).
Incubation Conditions Evaporation of the culture medium can lead to an increase in the concentration of all components, potentially causing precipitation.Ensure your incubator has adequate humidity to prevent evaporation.
Serum Content Serum proteins can sometimes help to solubilize hydrophobic compounds.If working in low-serum or serum-free conditions, solubility challenges may be more pronounced. Consider if your experimental design can tolerate a higher serum concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Mass = 0.01 mol/L * Volume (L) * 838.8 g/mol ).

  • Aseptically weigh the this compound powder in a sterile environment.

  • Add the calculated volume of sterile DMSO to the powder.

  • Vortex the solution until the powder is completely dissolved. A brief sonication or warming to 37°C can be used to assist dissolution.

  • Aliquot the 10 mM stock solution into single-use, sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Medium for a Final Concentration of 10 µM

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tube or culture flask

Procedure:

  • In a sterile tube or flask, place the desired final volume of pre-warmed complete cell culture medium.

  • Calculate the volume of 10 mM this compound stock solution needed for a 1:1000 dilution (e.g., for 10 mL of medium, use 10 µL of stock solution).

  • Slowly add the calculated volume of the this compound stock solution to the medium while gently swirling the container.

  • Ensure the solution is thoroughly mixed by gentle inversion or pipetting.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualizations

Caption: Workflow for preparing and applying this compound in cell culture.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_investigation Investigation cluster_solutions Potential Solutions start Precipitation Observed check_stock Check Stock Solution Clarity start->check_stock review_dilution Review Dilution Procedure start->review_dilution check_conc Check Final Concentration start->check_conc check_media Examine Culture Medium start->check_media remake_stock Remake Stock Solution check_stock->remake_stock serial_dilute Use Serial/Intermediate Dilution review_dilution->serial_dilute lower_conc Lower Final Concentration check_conc->lower_conc change_media Test Different Media Formulation check_media->change_media

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: BMS-247243 Activity and Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the activity of BMS-247243, particularly concerning the effects of prolonged incubation during susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel cephalosporin antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, this compound targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. In MRSA, resistance to most β-lactams is mediated by PBP2a, which has a low affinity for these antibiotics. This compound is effective against MRSA due to its high affinity for PBP2a, enabling it to inhibit cell wall synthesis even in these resistant strains.

Q2: Does prolonged incubation affect the activity of this compound in susceptibility testing?

A2: Studies have shown that the in vitro activity of this compound against MRSA is minimally affected by prolonged incubation. Specifically, extending the incubation period from 24 to 48 hours does not significantly alter the Minimum Inhibitory Concentration (MIC) values of this compound. This suggests that the compound is stable under standard susceptibility testing conditions and that its activity is maintained over extended periods.

Q3: What other experimental conditions might influence the measured activity of this compound?

A3: Research indicates that the MICs of this compound for MRSA are largely unaffected by variations in inoculum size or the addition of salt (e.g., 2% NaCl) to the test medium. This robustness to common variations in testing conditions highlights the consistent and reliable activity of the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent MIC values for this compound against MRSA. 1. Contamination of the bacterial culture. 2. Improper preparation of this compound stock solutions. 3. Errors in the serial dilution process.1. Ensure the purity of the MRSA strain through re-streaking on appropriate selective media. 2. Prepare fresh stock solutions of this compound in a suitable solvent and store them under recommended conditions. 3. Carefully review and repeat the serial dilution to ensure accuracy.
Higher than expected MIC values. 1. Degradation of this compound due to improper storage. 2. Presence of a sub-population of bacteria with higher resistance. 3. Use of an inappropriate testing medium.1. Verify the storage conditions of the this compound stock and working solutions. It is recommended to use freshly prepared solutions. 2. Re-streak the culture and test individual colonies to check for a heterogeneous population. 3. Ensure the use of cation-adjusted Mueller-Hinton broth (CAMHB) as recommended for standard susceptibility testing.
No bacterial growth in control wells. 1. Inoculum size is too low. 2. The bacterial culture is not viable.1. Standardize the inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL) using a spectrophotometer or McFarland standards. 2. Use a fresh, actively growing culture of the MRSA strain for the assay.

Data Presentation

While specific quantitative data comparing the MIC of this compound at 24 and 48 hours is not available in the public domain, the consistent qualitative reports from research articles indicate no significant change. For illustrative purposes, the following table represents the expected outcome based on these reports.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against MRSA

Incubation TimeMIC Range (µg/mL)Fold Change
24 hours1 - 4-
48 hours1 - 4No significant change

Experimental Protocols

Protocol: Broth Microdilution Susceptibility Testing for this compound against MRSA

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

1. Materials:

  • This compound
  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Sterile tubes for dilution
  • Spectrophotometer or McFarland standards
  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO).
  • Further dilute the stock solution in CAMHB to create a working solution at a concentration 100-fold higher than the highest concentration to be tested.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
  • Suspend the colonies in sterile saline or CAMHB.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Assay Procedure:

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
  • Add 50 µL of the this compound working solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
  • Add 50 µL of the prepared MRSA inoculum to each well, resulting in a final volume of 100 µL.
  • Include a growth control well (inoculum without drug) and a sterility control well (broth only).

5. Incubation and Reading:

  • Cover the plate and incubate at 35°C ± 2°C in ambient air.
  • Read the MIC at 24 hours by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth.
  • For the prolonged incubation study, re-incubate the same plate and read the MIC again at 48 hours.

Visualizations

Signaling_Pathway cluster_bacterium Bacterial Cell This compound This compound PBP2a PBP2a (Penicillin-Binding Protein 2a) This compound->PBP2a Binds to and inhibits Cell Wall Synthesis Cell Wall Synthesis PBP2a->Cell Wall Synthesis Catalyzes cross-linking Peptidoglycan Precursors Peptidoglycan Precursors Peptidoglycan Precursors->Cell Wall Synthesis Substrate Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Inhibition leads to

Caption: Mechanism of action of this compound in MRSA.

Experimental_Workflow Start Start Prepare this compound\nand MRSA Inoculum Prepare this compound and MRSA Inoculum Start->Prepare this compound\nand MRSA Inoculum Serial Dilution of this compound\nin 96-well plate Serial Dilution of this compound in 96-well plate Prepare this compound\nand MRSA Inoculum->Serial Dilution of this compound\nin 96-well plate Inoculate plate\nwith MRSA Inoculate plate with MRSA Serial Dilution of this compound\nin 96-well plate->Inoculate plate\nwith MRSA Incubate at 35°C Incubate at 35°C Inoculate plate\nwith MRSA->Incubate at 35°C Read MIC at 24h Read MIC at 24h Incubate at 35°C->Read MIC at 24h Re-incubate plate Re-incubate plate Read MIC at 24h->Re-incubate plate Read MIC at 48h Read MIC at 48h Re-incubate plate->Read MIC at 48h Compare MIC values Compare MIC values Read MIC at 48h->Compare MIC values End End Compare MIC values->End

Caption: Workflow for assessing the effect of prolonged incubation.

Technical Support Center: Overcoming Beta-Lactamase Hydrolysis of BMS-247243

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the beta-lactamase-mediated hydrolysis of BMS-247243.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a novel cephalosporin antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), essential enzymes involved in the synthesis of the bacterial cell wall. By binding to and inactivating these proteins, this compound disrupts cell wall integrity, leading to bacterial cell death.

Q2: Is this compound susceptible to hydrolysis by beta-lactamases?

Yes, studies have shown that this compound can be hydrolyzed by staphylococcal beta-lactamases.[1][3][4] However, the rate of hydrolysis is reported to be significantly lower than that of some other cephalosporins, such as cephaloridine, ranging from 4.5% to 26.2% of the rate observed for cephaloridine.[1][4] The MIC90 for beta-lactamase-producing S. aureus strains is approximately fourfold higher than for non-producing strains, indicating that beta-lactamase production can impact the efficacy of this compound.[3][4]

Q3: What are the primary strategies to overcome beta-lactamase hydrolysis of this compound?

The most common strategy to protect beta-lactam antibiotics from hydrolysis is to co-administer them with a beta-lactamase inhibitor.[5] These inhibitors bind to and inactivate the beta-lactamase enzyme, allowing the beta-lactam antibiotic to reach its target PBP. Commonly used beta-lactamase inhibitors include clavulanic acid, sulbactam, tazobactam, and avibactam.[5][6]

Q4: Which beta-lactamase inhibitors are likely to be effective in protecting this compound?

  • Clavulanic acid, sulbactam, and tazobactam are known inhibitors of Class A beta-lactamases and have been shown to be effective against staphylococcal penicillinases.[8][9][10][11][12]

  • Avibactam is a broad-spectrum non-beta-lactam beta-lactamase inhibitor with potent activity against Class A, Class C, and some Class D beta-lactamases.[4][13][14][15][16]

Therefore, these inhibitors are strong candidates for combination therapy with this compound to overcome resistance mediated by staphylococcal beta-lactamases.

Q5: How do I test the effectiveness of a beta-lactamase inhibitor in combination with this compound?

The effectiveness of a combination can be assessed by determining the Minimum Inhibitory Concentration (MIC) of this compound against a beta-lactamase-producing strain in the presence and absence of the inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates successful protection of this compound from hydrolysis. The checkerboard assay is a common method to evaluate synergy between two antimicrobial agents.[2]

Troubleshooting Guides

Issue 1: High MIC values for this compound against known beta-lactamase-producing strains despite the presence of an inhibitor.

Possible Cause Troubleshooting Step
Inoculum effect: High bacterial concentrations can lead to increased beta-lactamase production, overwhelming the inhibitor.[17]Standardize the inoculum density for your MIC assays. Perform the assay with a lower inoculum (e.g., 10^4 CFU/mL) and compare the results to a standard inoculum (5 x 10^5 CFU/mL).
Type of beta-lactamase: The specific type of staphylococcal beta-lactamase (e.g., Type A, C) can influence inhibitor susceptibility. Type C enzymes may be less susceptible to clavulanate and tazobactam.[3]Characterize the beta-lactamase type of your test strain if possible. Consider testing a different class of inhibitor, such as avibactam, which has a broader spectrum of activity.[4]
Inhibitor concentration: The concentration of the beta-lactamase inhibitor may be insufficient to inactivate all the enzyme produced.Test a range of fixed concentrations of the inhibitor in your MIC assay to determine the optimal concentration for synergy.[18]
Instability of the compounds: this compound or the inhibitor may be degrading over the course of the experiment.Prepare fresh solutions of both compounds for each experiment. Check the stability of the compounds under your specific experimental conditions.

Issue 2: Inconsistent or non-reproducible MIC results.

Possible Cause Troubleshooting Step
Variability in inoculum preparation. Ensure a consistent and standardized method for preparing the bacterial inoculum to the correct density.
Improper mixing of reagents. Thoroughly mix all reagents, including the antibiotic, inhibitor, and bacterial suspension, to ensure a homogenous distribution in the assay wells.
Edge effects in microtiter plates. Avoid using the outermost wells of the microtiter plate, as they are more prone to evaporation, which can concentrate the compounds and affect results.
Contamination of cultures or reagents. Use sterile techniques throughout the experimental setup to prevent contamination. Regularly check the purity of your bacterial cultures.

Issue 3: Unexpectedly low MIC values for the beta-lactamase-producing control (no inhibitor).

Possible Cause Troubleshooting Step
Loss of beta-lactamase expression. Verify the beta-lactamase production of your control strain using a nitrocefin-based assay before performing MIC testing.
Incorrect strain used. Confirm the identity and genotype of your bacterial strain.

Data Presentation

Table 1: Hydrolysis of this compound by Staphylococcal Beta-Lactamases

ParameterValueReference
Relative Rate of Hydrolysis (vs. Cephaloridine)4.5% - 26.2%[1][4]
Fold-Increase in MIC90 (BLA+ vs. BLA- S. aureus)4-fold[3][4]

Table 2: Kinetic Parameters of Beta-Lactamase Inhibitors against Class A Beta-Lactamases (General)

InhibitorEnzymeKi (µM)kcat (s-1)Reference
Clavulanic AcidTEM-10.80.027[19]
Clavulanic AcidTEM-20.70.03[19]
AvibactamCTX-M-15-k2/K = 1.0 x 105 M-1s-1[4]
AvibactamKPC-2-k2/K = 2.6 x 104 M-1s-1[4]

Note: Data for this compound in combination with these inhibitors is not currently available. These values are provided as a general reference for the activity of these inhibitors against relevant beta-lactamase classes.

Experimental Protocols

Protocol 1: Determination of Beta-Lactamase Activity using Nitrocefin

This protocol is adapted from commercially available beta-lactamase assay kits.

Materials:

  • Beta-lactamase-producing bacterial culture

  • Lysis buffer (e.g., 1% Triton X-100 in buffer, pH 7.0)

  • Nitrocefin solution (chromogenic substrate)

  • Phosphate buffer (pH 7.0)

  • Microplate reader

  • 96-well microtiter plates

Procedure:

  • Prepare Bacterial Lysate:

    • Harvest a bacterial culture by centrifugation.

    • Wash the cell pellet with phosphate buffer.

    • Resuspend the cells in lysis buffer and incubate to lyse the cells.

    • Centrifuge the lysate to remove cell debris. The supernatant contains the beta-lactamase.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of the bacterial lysate (supernatant).

    • Add phosphate buffer to bring the total volume to a desired level.

    • Include a negative control with lysis buffer and no bacterial lysate.

  • Initiate Reaction:

    • Add the nitrocefin solution to each well to initiate the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 490 nm in a microplate reader.

    • Monitor the change in absorbance over time (kinetic read). The rate of color change is proportional to the beta-lactamase activity.

Protocol 2: Minimum Inhibitory Concentration (MIC) Testing of this compound with a Beta-Lactamase Inhibitor (Broth Microdilution)

Materials:

  • This compound stock solution

  • Beta-lactamase inhibitor stock solution (e.g., clavulanic acid)

  • Beta-lactamase-producing bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare Antibiotic and Inhibitor Solutions:

    • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

    • Prepare a separate set of dilutions of this compound in CAMHB containing a fixed concentration of the beta-lactamase inhibitor (e.g., 4 µg/mL clavulanic acid).

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain to the logarithmic phase.

    • Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Inoculate each well of the plates (with and without the inhibitor) with the prepared bacterial suspension.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Compare the MIC of this compound in the absence and presence of the beta-lactamase inhibitor.

Mandatory Visualizations

Hydrolysis_Pathway BMS247243 This compound BetaLactamase Beta-Lactamase (e.g., Staphylococcal Penicillinase) BMS247243->BetaLactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) BMS247243->PBP Inhibition Inactive_BMS247243 Inactive Hydrolyzed This compound BetaLactamase->Inactive_BMS247243 CellWall Bacterial Cell Wall Synthesis Inhibition PBP->CellWall CellDeath Bacterial Cell Death CellWall->CellDeath

Caption: Hydrolysis of this compound by beta-lactamase.

Inhibition_Workflow cluster_0 Without Inhibitor cluster_1 With Inhibitor BMS247243_1 This compound Hydrolysis_1 Hydrolysis BMS247243_1->Hydrolysis_1 BetaLactamase_1 Beta-Lactamase BetaLactamase_1->Hydrolysis_1 Inactive_BMS247243_1 Inactive Drug Hydrolysis_1->Inactive_BMS247243_1 Ineffective BMS247243_2 This compound PBP_2 PBP BMS247243_2->PBP_2 Effective BetaLactamase_2 Beta-Lactamase Inhibition_2 Inhibition BetaLactamase_2->Inhibition_2 Inhibitor Beta-Lactamase Inhibitor Inhibitor->Inhibition_2 Inactive_Enzyme Inactive Beta-Lactamase Inhibition_2->Inactive_Enzyme Inactive Enzyme

Caption: Overcoming hydrolysis with a beta-lactamase inhibitor.

References

Technical Support Center: Improving the Reproducibility of BMS-247243 Time-Kill Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility of time-kill curve experiments with the novel cephalosporin, BMS-247243. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel cephalosporin antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It exhibits a high affinity for penicillin-binding protein 2a (PBP2a), the enzyme responsible for methicillin resistance in staphylococci[1][2]. This strong binding affinity allows this compound to effectively disrupt cell wall construction in MRSA, leading to bacterial cell death.

Q2: What are the typical Minimum Inhibitory Concentrations (MICs) for this compound against MRSA?

A2: The MICs of this compound against MRSA can vary depending on the specific strain and testing conditions. However, published studies provide a general range. The MIC90 (the concentration required to inhibit the growth of 90% of isolates) for this compound against MRSA is typically reported to be around 4 µg/mL when tested on Mueller-Hinton agar supplemented with 2% NaCl[1][2].

Q3: What is the recommended starting inoculum concentration for a time-kill curve assay with this compound?

A3: For time-kill curve assays, a standardized starting inoculum is critical for reproducibility. The recommended final inoculum concentration in the test tubes or wells is approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL). It is crucial to verify this starting concentration by performing serial dilutions and plate counts of the initial bacterial suspension.

Q4: What are the appropriate quality control (QC) strains and their expected MIC ranges for this compound susceptibility testing?

A4: While specific CLSI-defined QC ranges for this compound are not yet established, standard QC strains for Gram-positive bacteria should be used to ensure the validity of your experiments. Commonly used strains and their expected MIC ranges for other beta-lactams can provide a baseline for assessing the consistency of your assays. It is recommended to use strains such as Staphylococcus aureus ATCC 29213. Establishing internal, laboratory-specific QC ranges for this compound with this strain is highly advisable for monitoring assay performance over time.

Experimental Protocols

Detailed Methodology for this compound Time-Kill Curve Assay

This protocol outlines the key steps for performing a reproducible time-kill curve experiment with this compound against MRSA.

1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of MRSA on a non-selective agar plate, select 3-5 isolated colonies.
  • Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Incubate the broth culture at 35 ± 2°C with agitation (e.g., 200 rpm) until it reaches the mid-logarithmic phase of growth. This is typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL).
  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test vessels.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO, depending on the manufacturer's instructions).
  • Perform serial dilutions of the stock solution in CAMHB to achieve the desired final concentrations for the assay (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x the MIC).

3. Time-Kill Assay Procedure:

  • Dispense the appropriate volume of the prepared bacterial inoculum into sterile tubes or wells of a microtiter plate.
  • Add the corresponding concentrations of the this compound dilutions to each tube/well. Include a growth control (bacteria with no antibiotic) and a sterility control (broth only).
  • Incubate all tubes/wells at 35 ± 2°C with agitation.
  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/well.
  • Perform serial 10-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) to reduce the bacterial concentration to a countable range.
  • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.
  • Incubate the plates at 35 ± 2°C for 18-24 hours.

4. Data Analysis:

  • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
  • Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.
  • A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation

Table 1: Recommended Experimental Parameters for this compound Time-Kill Curve Assays

ParameterRecommended Value/ConditionNotes
Bacterial Strain Methicillin-Resistant Staphylococcus aureus (MRSA)Use well-characterized clinical isolates or reference strains.
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Supplementation with 2% NaCl may be necessary for some MRSA strains.
Starting Inoculum Approx. 5 x 10^5 CFU/mLVerify by plate count.
This compound Conc. 0.25x, 0.5x, 1x, 2x, 4x, 8x MICDetermine the MIC for the specific strain prior to the assay.
Incubation Temp. 35 ± 2°C
Agitation Recommended (e.g., 200 rpm)To ensure aeration and prevent bacterial settling.
Sampling Times 0, 2, 4, 6, 8, 24 hoursAdditional time points may be included as needed.
Plating Medium Mueller-Hinton Agar (MHA)
Viable Count Method Serial dilution and plate count

Troubleshooting Guide

Problem 1: High variability between replicate experiments.

  • Possible Cause: Inconsistent starting inoculum density.

    • Solution: Carefully standardize the inoculum preparation. Always verify the CFU/mL of the starting culture by plating serial dilutions. Ensure the bacterial suspension is homogenous before aliquoting.

  • Possible Cause: Variation in the physiological state of the bacteria.

    • Solution: Consistently grow the bacteria to the mid-logarithmic phase for each experiment. Avoid using cultures from the stationary phase.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For viscous bacterial suspensions, consider using reverse pipetting.

Problem 2: Rapid regrowth of bacteria after an initial killing phase.

  • Possible Cause: Degradation of this compound in the culture medium. As a beta-lactam antibiotic, this compound may be susceptible to hydrolysis at 37°C over a 24-hour period.

    • Solution: Prepare fresh solutions of this compound for each experiment. To assess stability, consider performing a control experiment where the antibiotic is incubated in the medium without bacteria, and its activity is tested at various time points.

  • Possible Cause: The "inoculum effect," where a high bacterial density reduces the apparent efficacy of the antibiotic.

    • Solution: Strictly adhere to the recommended starting inoculum of ~5 x 10^5 CFU/mL. If regrowth persists, consider testing a lower inoculum to see if the effect is mitigated.

  • Possible Cause: Selection of a resistant subpopulation.

    • Solution: Plate samples from the regrowth phase onto both antibiotic-free and this compound-containing agar plates to determine if resistant colonies have emerged.

Problem 3: No significant killing observed, even at concentrations above the MIC.

  • Possible Cause: Incorrect MIC value.

    • Solution: Re-determine the MIC of this compound against the specific MRSA strain being used under the exact same conditions as the time-kill assay (e.g., same medium, inoculum size).

  • Possible Cause: Inactive this compound compound.

    • Solution: Verify the source and storage conditions of the this compound compound. If possible, test its activity against a known susceptible quality control strain.

  • Possible Cause: Presence of β-lactamases in the bacterial strain.

    • Solution: While this compound has shown some stability against staphylococcal β-lactamases, high levels of enzyme production could potentially contribute to reduced efficacy.

Mandatory Visualizations

Signaling_Pathway cluster_bms This compound Action cluster_cell_wall Bacterial Cell Wall Synthesis BMS This compound PBP2a Penicillin-Binding Protein 2a (PBP2a) BMS->PBP2a High Affinity Binding & Inhibition Peptidoglycan Peptidoglycan Cross-linking BMS->Peptidoglycan Disrupts PBP2a->Peptidoglycan CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis Peptidoglycan->Lysis Failure leads to

Caption: Mechanism of action of this compound on MRSA cell wall synthesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Time-Kill Assay cluster_analysis Data Analysis A 1. Prepare MRSA Inoculum (~5x10^5 CFU/mL) C 3. Inoculate & Add Drug A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Incubate at 35°C with Shaking C->D E 5. Sample at Time Points (0, 2, 4, 6, 8, 24h) D->E F 6. Serial Dilution & Plating E->F G 7. Incubate Plates & Count Colonies F->G H 8. Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for a this compound time-kill curve experiment.

Troubleshooting_Logic Start Inconsistent Time-Kill Curve Results Q1 Is the starting inoculum consistent and verified? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there rapid regrowth after initial killing? A1_Yes->Q2 Sol1 Standardize inoculum prep. Verify CFU/mL. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Investigate drug stability (prepare fresh solutions). Check for inoculum effect. A2_Yes->Sol2 Q3 Is there no significant killing observed? A2_No->Q3 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Re-verify MIC. Check compound activity with a QC strain. A3_Yes->Sol3 End Consistent Results A3_No->End Sol3->Q3

Caption: Troubleshooting decision tree for inconsistent this compound time-kill curves.

References

Validation & Comparative

A Head-to-Head Battle: BMS-247243 Versus Vancomycin in the Fight Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing struggle against antibiotic-resistant bacteria, a critical comparison of the investigational cephalosporin BMS-247243 and the established glycopeptide vancomycin reveals promising activity for the newer agent against Methicillin-resistant Staphylococcus aureus (MRSA). This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a detailed, evidence-based comparison of these two compounds.

Executive Summary

This compound, a novel cephalosporin, demonstrates potent in vitro and in vivo activity against MRSA, a notoriously difficult-to-treat pathogen. Head-to-head studies indicate that this compound exhibits lower minimum inhibitory concentrations (MICs) for 90% of isolates (MIC90) compared to vancomycin against certain MRSA strains and demonstrates a more rapid bactericidal effect. This superior preclinical performance suggests this compound as a potentially valuable alternative in the clinical management of MRSA infections.

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of an antibiotic is a key indicator of its potential clinical utility. Minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible bacterial growth, are a standard measure of this activity.

Organism Antimicrobial Agent MIC90 (μg/mL)
Methicillin-Resistant S. aureus (MRSA)This compound4[1][2]
Methicillin-Resistant S. epidermidisThis compound2[1][2]
Methicillin-Resistant S. haemolyticusThis compound8[1][2]

Note: Direct comparative MIC90 values for vancomycin against the exact same panel of isolates were not available in the primary reference. However, vancomycin MICs for MRSA are often reported in the range of 1-2 μg/mL.

Bactericidal Activity: Time-Kill Kinetics

Beyond simply inhibiting growth, the speed at which an antibiotic kills bacteria is a crucial factor. Time-kill assays measure the reduction in bacterial viability over time in the presence of an antibiotic.

This compound has been shown to be bactericidal against MRSA, achieving a 2-log10 reduction in viable bacterial counts within 6 hours of incubation.[3] This rate of killing was reported to be twice as fast as that observed with vancomycin under the same conditions.[1][2][4]

In Vivo Efficacy: Performance in Animal Models

To assess the translation of in vitro activity to a living system, both this compound and vancomycin have been evaluated in established animal models of infection.

Neutropenic Murine Thigh Infection Model

This model mimics a deep tissue infection in an immunocompromised host. In a study involving a methicillin-susceptible S. aureus (MSSA) strain, both this compound and vancomycin demonstrated efficacy. While specific dosages for a direct MRSA comparison in this model are not detailed in the available literature, the model is a standard for evaluating anti-staphylococcal agents.

Rabbit Endocarditis Model

Mechanisms of Action: A Tale of Two Targets

The differing mechanisms by which this compound and vancomycin exert their antibacterial effects are fundamental to their activity profiles and potential for overcoming resistance.

cluster_vancomycin Vancomycin Mechanism cluster_bms This compound Mechanism Vanc Vancomycin DAla D-Ala-D-Ala terminus of peptidoglycan precursor Vanc->DAla Binds to Transglycosylase Transglycosylase Transpeptidase Transpeptidase CellWall Cell Wall Synthesis Inhibition Transglycosylase->CellWall Blocked Transpeptidase->CellWall Blocked BMS This compound PBP2a Penicillin-Binding Protein 2a (PBP2a) BMS->PBP2a Binds to with high affinity Crosslinking Peptidoglycan Cross-linking CellWall_BMS Cell Wall Synthesis Inhibition Crosslinking->CellWall_BMS Inhibited

Figure 1: Mechanisms of action for vancomycin and this compound.

Vancomycin, a glycopeptide antibiotic, inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of the peptidoglycan chains.

This compound, a cephalosporin, also targets cell wall synthesis but through a different mechanism. Its potent anti-MRSA activity is attributed to its high affinity for Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a is the enzyme responsible for methicillin resistance in staphylococci, as it can continue to function in the presence of most beta-lactam antibiotics. By effectively binding to and inhibiting PBP2a, this compound disrupts the essential process of peptidoglycan cross-linking.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of this compound and vancomycin.

Minimum Inhibitory Concentration (MIC) Determination

A Prepare serial dilutions of antibiotic in Mueller-Hinton Agar with 2% NaCl B Inoculate agar plates with a standardized suspension of MRSA A->B C Incubate plates at 35°C for 24 hours B->C D Determine MIC as the lowest concentration with no visible growth C->D

Figure 2: Workflow for MIC determination.

MICs were determined using the agar dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the antimicrobial agents were prepared in Mueller-Hinton agar supplemented with 2% NaCl. The agar plates were then inoculated with a standardized suspension of the test organism (approximately 10^4 CFU per spot). The plates were incubated at 35°C for 24 hours, and the MIC was recorded as the lowest concentration of the drug that completely inhibited visible growth.

Time-Kill Assay

A Grow MRSA to logarithmic phase in broth B Add antibiotic at a specified multiple of the MIC A->B C Incubate at 37°C B->C D Collect aliquots at various time points (e.g., 0, 2, 4, 6, 24 hours) C->D E Perform serial dilutions and plate for viable colony counts (CFU/mL) D->E F Plot log10 CFU/mL versus time E->F

Figure 3: Workflow for a time-kill assay.

The bactericidal activity of the compounds was assessed by time-kill methodology. MRSA isolates were grown to the logarithmic phase in a suitable broth medium. The antimicrobial agent was then added at a concentration that was a multiple of the predetermined MIC (e.g., 4x or 8x MIC). The cultures were incubated at 37°C, and samples were withdrawn at various time points (e.g., 0, 2, 4, 6, and 24 hours). The samples were serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL). A bactericidal effect is typically defined as a ≥3-log10 reduction in the initial inoculum.

Neutropenic Murine Thigh Infection Model

A Induce neutropenia in mice with cyclophosphamide B Inject a standardized inoculum of MRSA into the thigh muscle A->B C Initiate antibiotic treatment at a specified time post-infection B->C D Euthanize mice at defined time points C->D E Homogenize thigh tissue and plate for bacterial enumeration (CFU/thigh) D->E F Compare bacterial load between treated and untreated groups E->F

Figure 4: Workflow for the neutropenic murine thigh infection model.

Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A localized infection is then established by injecting a known quantity of MRSA directly into the thigh muscle. Antibiotic therapy is initiated at a specified time after infection. At various time points, animals are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the bacterial load. The efficacy of the antibiotic is measured by the reduction in bacterial counts compared to untreated control animals.

Rabbit Endocarditis Model

A Induce sterile vegetations on the aortic valve via catheterization B Introduce MRSA intravenously to establish infection of the vegetations A->B C Administer antibiotic therapy over a defined period B->C D Euthanize rabbits and excise cardiac vegetations C->D E Homogenize vegetations and plate for bacterial enumeration (CFU/gram) D->E F Evaluate reduction in bacterial density in vegetations E->F

Figure 5: Workflow for the rabbit endocarditis model.

A catheter is inserted into the carotid artery and advanced to the aortic valve to induce the formation of a sterile vegetation. A high-titer inoculum of MRSA is then administered intravenously to seed the vegetation. Antibiotic treatment is initiated, and after a specified duration, the animals are euthanized. The cardiac vegetations are removed, weighed, homogenized, and quantitatively cultured to determine the bacterial density. The effectiveness of the treatment is assessed by the reduction in bacterial counts within the vegetations.

Conclusion

The preclinical data available for this compound indicates a promising profile for the treatment of MRSA infections. Its potent in vitro activity, characterized by low MIC90 values and rapid bactericidal action, coupled with demonstrated in vivo efficacy, positions it as a compound of significant interest. Further investigation, particularly clinical trials directly comparing its efficacy and safety with vancomycin, is warranted to fully elucidate its potential role in the clinical armamentarium against MRSA.

References

A Head-to-Head Comparison of BMS-247243 and Ceftaroline for the Treatment of MRSA Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the development of novel antimicrobial agents. This guide provides a detailed comparison of two such agents: BMS-247243, a novel cephalosporin from Bristol-Myers Squibb, and ceftaroline, a fifth-generation cephalosporin. While both exhibit potent anti-MRSA activity, this analysis, supported by available preclinical and clinical data, will delineate their respective efficacies and mechanisms of action.

Mechanism of Action: Targeting Penicillin-Binding Protein 2a (PBP2a)

Both this compound and ceftaroline are β-lactam antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. Their efficacy against MRSA is primarily attributed to their high binding affinity for Penicillin-Binding Protein 2a (PBP2a), an altered PBP encoded by the mecA gene, which is the key determinant of methicillin resistance in staphylococci.[1]

Mechanism of Action of Anti-MRSA Cephalosporins cluster_drug Anti-MRSA Cephalosporin cluster_bacteria MRSA Cell This compound This compound PBP2a PBP2a This compound->PBP2a Binds to Ceftaroline Ceftaroline Ceftaroline->PBP2a Binds to Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP2a->Cell_Wall_Synthesis Inhibits Cell_Lysis Bacterial Cell Death Cell_Wall_Synthesis->Cell_Lysis Leads to

Figure 1: Mechanism of action for this compound and ceftaroline against MRSA.

In Vitro Efficacy Against MRSA

The in vitro activity of both compounds against MRSA has been evaluated through the determination of minimum inhibitory concentrations (MICs). The following tables summarize the available data.

Compound MIC50 (μg/mL) MIC90 (μg/mL) Reference
This compoundNot Reported4
Ceftaroline0.51 - 2

Table 1: Comparative In Vitro Activity (MIC) of this compound and Ceftaroline against MRSA.

In Vivo Efficacy in Animal Models

The efficacy of this compound and ceftaroline has been assessed in various animal models of MRSA infection, providing crucial insights into their in vivo potential.

Model Compound Key Findings Reference
Neutropenic Murine ThighThis compoundDemonstrated in vivo efficacy.
Rabbit EndocarditisThis compoundShowed in vivo efficacy against MRSA strains.
Various ModelsCeftarolineProven efficacy in multiple preclinical models.

Table 2: Summary of In Vivo Efficacy in Animal Models.

Clinical Efficacy of Ceftaroline

Ceftaroline has undergone extensive clinical development and is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) caused by susceptible isolates, including MRSA. Clinical trials have demonstrated its non-inferiority to standard-of-care comparators.[5][6][7] For instance, in trials for complicated skin and soft tissue infections, ceftaroline showed similar clinical cure rates to vancomycin plus aztreonam.[8]

This compound, while showing promise in preclinical studies, did not advance to late-stage clinical trials, and therefore, no human clinical efficacy data is available for direct comparison.

Experimental Protocols

A summary of the methodologies employed in the evaluation of these compounds is provided below.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC Determination Workflow Start Start Prepare_Serial_Dilutions Prepare 2-fold serial dilutions of antimicrobial agent in broth Start->Prepare_Serial_Dilutions Inoculate_Plates Inoculate microtiter plates with a standardized bacterial suspension Prepare_Serial_Dilutions->Inoculate_Plates Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Two-fold serial dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[9][10][11]

  • Each well is inoculated with a standardized suspension of the MRSA isolate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.[9]

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9][10]

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][13][14][15]

Time-Kill Assay Workflow Start Start Prepare_Culture Prepare a standardized bacterial suspension in broth Start->Prepare_Culture Add_Antimicrobial Add antimicrobial agent at various concentrations (e.g., 1x, 4x MIC) Prepare_Culture->Add_Antimicrobial Incubate_and_Sample Incubate at 37°C with shaking. Collect samples at specified time points (0, 2, 4, 8, 24h) Add_Antimicrobial->Incubate_and_Sample Determine_CFU Perform serial dilutions and plate to determine viable bacterial counts (CFU/mL) Incubate_and_Sample->Determine_CFU Plot_Data Plot log10 CFU/mL versus time Determine_CFU->Plot_Data End End Plot_Data->End

Figure 3: Workflow for a time-kill assay.

Protocol:

  • A standardized inoculum of the MRSA strain is added to flasks containing CAMHB with the antimicrobial agent at concentrations typically ranging from 1x to 4x the MIC.[15]

  • A growth control flask without the antimicrobial agent is included.

  • The flasks are incubated at 37°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted in saline, and plated on appropriate agar plates.[15]

  • After incubation, the number of colonies is counted to determine the CFU/mL at each time point. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[15]

Neutropenic Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.[16][17][18][19]

Protocol:

  • Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[16][18]

  • A defined inoculum of an MRSA strain is injected into the thigh muscle of the mice.[16][19]

  • Treatment with the antimicrobial agent or vehicle control is initiated at a specified time post-infection (e.g., 2 hours).[20]

  • At the end of the treatment period (e.g., 24 hours), the mice are euthanized, and the thighs are excised, homogenized, and plated to determine the bacterial load (CFU/thigh).[16][20]

Rabbit Endocarditis Model

This model is used to assess the efficacy of antimicrobial agents in a deep-seated infection.[21][22][23][24][25]

Protocol:

  • A catheter is inserted through the carotid artery into the left ventricle of a rabbit to induce sterile vegetations on the aortic valve.[21][24]

  • After a specified period, the rabbits are challenged intravenously with a known inoculum of an MRSA strain.[24]

  • Antimicrobial therapy is initiated after the establishment of infection.

  • After the treatment period, the rabbits are euthanized, and the cardiac vegetations are removed, weighed, homogenized, and plated to determine the bacterial density (CFU/gram of vegetation).[21]

Conclusion

Both this compound and ceftaroline demonstrate potent in vitro and in vivo activity against MRSA, primarily through their high affinity for PBP2a. Ceftaroline has successfully translated this preclinical promise into a clinically effective therapeutic, gaining regulatory approval for specific indications. While this compound showed significant potential in early-stage studies, its clinical development was not pursued. This comparative guide highlights the critical attributes of both molecules and provides a framework for the evaluation of future anti-MRSA candidates. The detailed experimental protocols serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development.

References

Investigating the Synergy of BMS-247243: A Guide to Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

BMS-247243 has demonstrated significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting Penicillin-Binding Protein 2a (PBP2a).[1][2][3] Its efficacy as a standalone agent is well-documented; however, its potential to act synergistically with other classes of antibiotics remains an area ripe for exploration. Combination therapy can offer several advantages, including broadening the spectrum of activity, reducing the effective dose of individual agents, and mitigating the development of antibiotic resistance.

Hypothetical Synergistic Combinations

Based on its mechanism of action, potential synergistic partners for this compound could include antibiotics that target different cellular pathways. These may include:

  • Aminoglycosides (e.g., Gentamicin, Tobramycin): Inhibit protein synthesis by binding to the 30S ribosomal subunit.

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.

  • Glycopeptides (e.g., Vancomycin): Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

  • Lincosamides (e.g., Clindamycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.

Experimental Protocols for Synergy Testing

To quantitatively assess the synergistic potential of this compound with other antibiotics, two primary in vitro methods are widely employed: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, a measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Experimental Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Microplate Setup: In a 96-well microplate, create a two-dimensional gradient of the two antibiotics. Serial dilutions of this compound are made along the x-axis, and serial dilutions of the second antibiotic are made along the y-axis. This creates a "checkerboard" of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., MRSA at ~5 x 10^5 CFU/mL).

  • Incubation: The microplate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1.0

    • Indifference: 1.0 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions C Create 2D Antibiotic Gradient in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells B->D C->D E Incubate at 37°C D->E F Determine MICs (Visual Inspection) E->F G Calculate FIC Index F->G H Interpret Synergy G->H

Checkerboard Assay Workflow
Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal activity of an antibiotic combination over time.

Experimental Protocol:

  • Preparation: Prepare tubes with broth medium containing the antibiotics at specific concentrations (e.g., MIC, 0.5x MIC, 2x MIC) alone and in combination.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic and combination.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Indifference: A < 2-log10 but > 1-log10 decrease in CFU/mL.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL.

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antibiotic Solutions in Broth C Inoculate Tubes A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C C->D E Collect Aliquots at Time Points D->E F Perform Serial Dilutions & Plate E->F G Count Colonies (CFU) F->G H Plot Log10 CFU/mL vs. Time G->H I Interpret Synergy H->I

Time-Kill Curve Assay Workflow

Putative Signaling Pathway for Synergy

The potential synergy between this compound and an aminoglycoside, for instance, could be explained by a multi-target mechanism. This compound would first weaken the bacterial cell wall by inhibiting PBP2a, thereby increasing the permeability of the cell membrane. This would facilitate the entry of the aminoglycoside into the cytoplasm, where it can bind to the ribosome and inhibit protein synthesis, leading to enhanced bactericidal activity.

Synergy_Pathway cluster_cell Bacterial Cell This compound This compound PBP2a PBP2a This compound->PBP2a inhibits Cell Wall Damage Cell Wall Damage This compound->Cell Wall Damage leads to Cell Wall Synthesis Cell Wall Synthesis PBP2a->Cell Wall Synthesis catalyzes Increased Permeability Increased Permeability Cell Wall Damage->Increased Permeability Cell Death Cell Death Cell Wall Damage->Cell Death contributes to Aminoglycoside Aminoglycoside Increased Permeability->Aminoglycoside facilitates entry Ribosome Ribosome Aminoglycoside->Ribosome binds to & inhibits Aminoglycoside->Cell Death contributes to Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis essential for

Putative Synergistic Pathway

Conclusion

While definitive data on the synergistic effects of this compound with other antibiotics is currently lacking, the experimental frameworks and theoretical considerations presented here provide a robust starting point for researchers. The systematic evaluation of this compound in combination with other antimicrobial agents using standardized methods like the checkerboard and time-kill assays is essential to uncover its full therapeutic potential and to inform the development of future combination therapies for combating multidrug-resistant infections.

References

A Head-to-Head Comparison of BMS-247243 (Eperezolid) and Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinones represent a critical class of antibiotics, primarily deployed against multidrug-resistant Gram-positive bacteria. This guide provides a detailed head-to-head comparison of two early members of this class: BMS-247243, also known as eperezolid, and linezolid. Both were developed by Pharmacia & Upjohn (now part of Pfizer). While linezolid progressed to become a widely used clinical antibiotic, the development of eperezolid was discontinued. This comparison leverages available preclinical and early clinical data to offer a comprehensive overview of their respective profiles.

Mechanism of Action

Both eperezolid and linezolid share a unique mechanism of action among protein synthesis inhibitors. They bind to the 50S ribosomal subunit of bacteria, preventing the formation of the 70S initiation complex, which is a crucial step in bacterial protein synthesis[1][2][3]. This early inhibition of translation initiation is distinct from other protein synthesis inhibitors that typically interfere with the elongation phase[1][2]. This novel mechanism means that cross-resistance with other classes of protein synthesis inhibitors is uncommon[4].

dot

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit 70S_Complex Functional 70S Initiation Complex 30S_Subunit->70S_Complex 50S_Subunit 50S Subunit 50S_Subunit->70S_Complex mRNA mRNA mRNA->70S_Complex Initiation_Factors Initiation Factors Initiation_Factors->70S_Complex Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Oxazolidinones Eperezolid & Linezolid Inhibition Inhibition Oxazolidinones->Inhibition Inhibition->70S_Complex Prevents Formation

Caption: Mechanism of action for oxazolidinones.

In Vitro Activity

Multiple studies have compared the in vitro activity of eperezolid and linezolid against a range of bacterial pathogens. Generally, both compounds demonstrate potent activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). In some studies, eperezolid showed slightly lower MIC values against coagulase-negative staphylococci compared to linezolid. Conversely, linezolid exhibited greater potency against certain anaerobic species, particularly Bacteroides.

Table 1: Comparative In Vitro Activity Against Gram-Positive Cocci
Organism (No. of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-Susceptible S. aureus Eperezolid2.04.0
Linezolid2.04.0
Methicillin-Resistant S. aureus Eperezolid2.04.0
Linezolid2.04.0
Coagulase-Negative Staphylococci Eperezolid1.02.0
Linezolid2.04.0
Enterococcus faecalis Eperezolid1.02.0
Linezolid2.02.0
Enterococcus faecium Eperezolid1.02.0
Linezolid2.02.0

Data synthesized from multiple sources.

Table 2: Comparative In Vitro Activity Against Anaerobic Bacteria
OrganismAntibioticMIC Range (µg/mL)
Bacteroides fragilis group Eperezolid2.0 - 32.0
Linezolid2.0 - 8.0
Prevotella spp. Eperezolid≤0.25 - 2.0
Linezolid≤0.25 - 2.0
Fusobacterium spp. Eperezolid≤0.25 - 1.0
Linezolid≤0.25 - 1.0
Clostridium difficile Eperezolid1.0 - 4.0
Linezolid1.0 - 4.0
Peptostreptococcus spp. Eperezolid≤0.25 - 1.0
Linezolid≤0.25 - 1.0

Data synthesized from multiple sources.

In Vivo Efficacy

Direct comparative in vivo studies are limited. One study in a rat model of intra-abdominal abscess due to Enterococcus faecalis and vancomycin-resistant Enterococcus faecium provided some insights. In this model, linezolid showed modest but statistically significant reductions in bacterial density for E. faecalis, whereas eperezolid was ineffective at the same dose. Against E. faecium, intravenous eperezolid and oral linezolid were effective in reducing bacterial densities. These differences were partly attributed to the pharmacokinetic profiles of the two drugs in the animal model.

Pharmacokinetics

While comprehensive, directly comparative human pharmacokinetic data is unavailable due to the discontinuation of eperezolid's development, early studies indicated that linezolid possessed a superior pharmacokinetic profile, which was a key factor in its selection for further development. Linezolid is known for its excellent oral bioavailability of approximately 100%.

Table 3: Pharmacokinetic Parameters of Linezolid in Adults
ParameterValue
Bioavailability (oral) ~100%
Time to Peak Concentration (Tmax) 1-2 hours
Protein Binding ~31%
Elimination Half-life (t½) 4-5 hours
Metabolism Oxidation of the morpholine ring
Excretion Primarily renal

Data for linezolid presented as a reference.

Safety and Tolerability

Detailed safety data from head-to-head clinical trials of eperezolid and linezolid are not available. Linezolid is generally well-tolerated, with the most common side effects being diarrhea, nausea, and headache. A known risk associated with prolonged linezolid therapy (typically longer than two weeks) is myelosuppression, including thrombocytopenia. As both are oxazolidinones, it is plausible that eperezolid would have a similar safety profile, though this was not extensively characterized in large-scale human trials.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

dot

Start Bacterial Isolate Suspension Inoculate Inoculate plates with bacterial suspension Start->Inoculate Prepare_Plates Prepare 96-well plates with serial dilutions of antibiotics in broth Prepare_Plates->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) by visual inspection for growth Incubate->Read_MIC End MIC Value Read_MIC->End

Caption: Broth microdilution susceptibility testing workflow.

The in vitro activity of eperezolid and linezolid was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. Bacterial isolates were grown on appropriate agar plates, and colonies were suspended in broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted and used to inoculate the microtiter plates, resulting in a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 35-37°C for 16-20 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Rat Intra-Abdominal Abscess Model

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Inoculum_Prep Prepare bacterial inoculum (e.g., E. faecalis) with adjuvant (e.g., sterile cecal contents) Implantation Surgically implant inoculum into the peritoneal cavity of rats Inoculum_Prep->Implantation Infection_Develop Allow infection to establish (abscess formation) Implantation->Infection_Develop Treatment Administer eperezolid or linezolid (intravenously or orally) at specified doses and intervals Infection_Develop->Treatment Evaluation After treatment period, euthanize animals and harvest abscesses Treatment->Evaluation Quantification Homogenize abscesses and perform quantitative cultures to determine bacterial load (CFU/g) Evaluation->Quantification Outcome Compare bacterial loads between treatment groups and controls Quantification->Outcome

Caption: Rat intra-abdominal abscess model workflow.

To evaluate in vivo efficacy, a rat model of intra-abdominal abscess was utilized. Male Wistar rats were anesthetized, and a midline laparotomy was performed. An inoculum containing the test organism (e.g., Enterococcus faecalis or E. faecium) mixed with a sterile adjuvant (e.g., rat cecal contents) to promote abscess formation was implanted into the peritoneal cavity. The abdominal incision was then closed. After a period to allow for abscess development, treatment with eperezolid or linezolid was initiated. The drugs were administered via intravenous or oral routes at specified doses and schedules for a defined duration. At the end of the treatment period, the animals were euthanized, and the intra-abdominal abscesses were excised, weighed, and homogenized. The homogenates were serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/gram of abscess tissue). The efficacy of each antibiotic was assessed by comparing the bacterial load in the treated groups to that in an untreated control group.

Conclusion

Eperezolid (this compound) and linezolid are structurally and mechanistically similar oxazolidinone antibiotics with potent in vitro activity against a broad range of Gram-positive pathogens. The available preclinical data suggests subtle differences in their activity spectrum and in vivo efficacy, which may be linked to their pharmacokinetic properties. Ultimately, linezolid was selected for clinical development and has become an important therapeutic option for treating serious Gram-positive infections. The discontinuation of eperezolid's development has resulted in a lack of comprehensive comparative clinical data. This guide provides a summary of the available scientific information to aid researchers and drug development professionals in understanding the comparative profiles of these two early oxazolidinones.

References

Validating BMS-247243 Efficacy in Different MRSA Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of BMS-247243 against various Methicillin-resistant Staphylococcus aureus (MRSA) strains, benchmarked against established anti-MRSA agents such as vancomycin, linezolid, and daptomycin. The data presented is compiled from preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent.

In Vitro Efficacy against MRSA

This compound demonstrates potent in vitro activity against a range of staphylococcal species, including MRSA. Its efficacy is highlighted by low Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of 90% of isolates (MIC⁹⁰).

Table 1: Comparative In Vitro Activity (MIC⁹⁰) of this compound and Vancomycin against Staphylococcal Isolates

Organism (Number of Isolates)This compound (μg/mL)Vancomycin (μg/mL)
Methicillin-resistant S. aureus (MRSA) (100)41
Methicillin-susceptible S. aureus (MSSA) (50)≤0.251
Methicillin-resistant S. epidermidis (50)22
Methicillin-resistant S. haemolyticus (50)82

Data sourced from Fung-Tomc et al., 2002[1][2]

This compound's bactericidal activity against MRSA is notably rapid, killing the bacteria twice as fast as vancomycin in in vitro studies[1][2][3].

In Vivo Efficacy in Animal Models of MRSA Infection

The therapeutic potential of this compound has been evaluated in established animal models of MRSA infection, providing crucial insights into its in vivo activity.

Neutropenic Murine Thigh Infection Model

This model assesses the antimicrobial efficacy in an immunocompromised host, mimicking infections in neutropenic patients.

Table 2: Comparative Efficacy in Neutropenic Murine Thigh Infection Model (Log₁₀ CFU Reduction at 24h)

TreatmentMRSA Strain A27223Methicillin-Susceptible S. aureus (MSSA) Strain A15090
This compound Comparable to vancomycin (data not shown for specific CFU reduction)[1]Initial reduction similar to vancomycin, but sustained effect at 24h unlike vancomycin [1]
Vancomycin Comparable to this compound (data not shown for specific CFU reduction)[1]Initial reduction, followed by regrowth at 24h [1]
Linezolid ~1 log₁₀ reduction (100 mg/kg, b.i.d)[4][5]-
Daptomycin 4.5-5 log₁₀ reduction[6][7]-

Note: Direct comparative studies of this compound with linezolid and daptomycin are not available. The data for linezolid and daptomycin are from separate studies and are provided for indirect comparison.

Rabbit Endocarditis Model

This model simulates a severe, deep-seated infection and is a stringent test of an antibiotic's efficacy.

Table 3: Comparative Efficacy in Rabbit Endocarditis Model (Log₁₀ CFU/g Reduction in Vegetations)

Treatment (Duration)MRSA Strain A27223Other MRSA Strains (from separate studies)
This compound (30 mg/kg/day for 3 days)~6 log₁₀ reduction[1]-
Vancomycin (40 mg/kg/day for 3 days)~6 log₁₀ reduction[1]3.4 log₁₀ reduction (MRSA COL)[8], 3.48 log₁₀ reduction (VRS1)[9][10]
Linezolid (50-75 mg/kg, t.i.d. for 5 days)-4.42-6.06 log₁₀ reduction[11]
Daptomycin (40 mg/kg, q24h for 4.5 days)-4.2 log₁₀ reduction (MRSA 32)[12]

Note: As with the thigh infection model, direct comparative studies of this compound with linezolid and daptomycin are not available. The data for these agents are from separate studies and serve as an indirect comparison.

Mechanism of Action and Signaling Pathways

This compound, a cephalosporin, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its high affinity for Penicillin-Binding Protein 2a (PBP2a) is crucial for its activity against MRSA[1][2][3][13]. PBP2a, encoded by the mecA gene, is the enzyme that confers resistance to most β-lactam antibiotics in MRSA.

BMS-247243_Mechanism_of_Action cluster_MRSA MRSA Cell PBP2a PBP2a (Penicillin-Binding Protein 2a) Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP2a->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PBP2a

Mechanism of action of this compound in MRSA.

While the primary target of this compound is well-defined, the downstream effects on bacterial signaling pathways are an area of ongoing research. It is known that sub-inhibitory concentrations of β-lactam antibiotics can modulate the expression of virulence factors in MRSA. For instance, some β-lactams have been shown to upregulate a lipoprotein-like gene cluster via the Staphylococcal accessory regulator (SarA), which can enhance the host inflammatory response[14][15]. This suggests that beyond direct bactericidal activity, the interaction of this compound with PBP2a could have broader implications for the host-pathogen interaction.

PBP2a_Inhibition_Signaling This compound This compound PBP2a PBP2a Inhibition This compound->PBP2a Cell_Wall_Stress Cell Wall Stress PBP2a->Cell_Wall_Stress Signal_Transduction Signal Transduction (e.g., Two-Component Systems) Cell_Wall_Stress->Signal_Transduction Gene_Expression Altered Gene Expression (e.g., Virulence Factors) Signal_Transduction->Gene_Expression

Hypothesized signaling cascade following PBP2a inhibition.

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This widely used model evaluates antimicrobial efficacy in the absence of a robust immune response.

Neutropenic_Murine_Thigh_Workflow Induction Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Injection of MRSA Induction->Infection Treatment Administer this compound or Comparator Infection->Treatment Incubation Incubation Period (e.g., 24 hours) Treatment->Incubation Analysis Harvest Thigh Tissue & Determine Bacterial Load (CFU/g) Incubation->Analysis

Workflow for the neutropenic murine thigh infection model.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.

  • Infection: A specific inoculum of an MRSA strain (e.g., 10⁶ CFU) is injected into the thigh muscle of the mice.

  • Treatment: At a set time post-infection (e.g., 2 hours), treatment with this compound or a comparator drug is initiated. Dosing regimens are designed to simulate human pharmacokinetics.

  • Endpoint Analysis: After a defined treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue). The reduction in bacterial count compared to untreated controls is the primary measure of efficacy.

Rabbit Endocarditis Model

This model is considered a gold standard for evaluating the efficacy of antibiotics against severe, deep-seated infections.

Rabbit_Endocarditis_Workflow Catheterization Induce Aortic Valve Damage (Catheter Placement) Infection Intravenous Inoculation of MRSA Catheterization->Infection Vegetation_Formation Allow Vegetation Formation Infection->Vegetation_Formation Treatment Initiate Treatment with This compound or Comparator Vegetation_Formation->Treatment Endpoint Harvest Aortic Valve Vegetations & Quantify Bacterial Load (CFU/g) Treatment->Endpoint

Workflow for the rabbit endocarditis model.

  • Induction of Endocarditis: A catheter is inserted through the carotid artery and across the aortic valve of a rabbit to induce sterile vegetations.

  • Infection: A defined inoculum of an MRSA strain is administered intravenously to seed the damaged valve.

  • Treatment: After allowing the infection to establish (e.g., 24 hours), a multi-day treatment regimen with this compound or a comparator drug is initiated.

  • Endpoint Analysis: Following the treatment period, the rabbits are euthanized, and the aortic valve vegetations are excised, weighed, homogenized, and plated to determine the bacterial density (CFU/g of vegetation). A significant reduction in bacterial load compared to untreated controls indicates efficacy.

Conclusion

This compound demonstrates potent in vitro and in vivo efficacy against a variety of MRSA strains, with a rapid bactericidal profile and strong activity in robust animal models of infection. Its high affinity for PBP2a underpins its mechanism of action against resistant staphylococci. While direct comparative data against newer agents like linezolid and daptomycin are limited, indirect comparisons suggest that this compound holds promise as a valuable therapeutic option for MRSA infections. Further investigation into its impact on bacterial signaling pathways could reveal additional therapeutic benefits. The experimental models detailed in this guide provide a framework for the continued evaluation and validation of this compound and other novel anti-MRSA agents.

References

Navigating Resistance: A Comparative Guide to Ixabepilone (BMS-247550) in Taxane-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ixabepilone (BMS-247550), an epothilone B analog, with traditional taxanes like paclitaxel, focusing on their performance in the context of drug resistance. The information is supported by experimental data on cross-resistance, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

It is important to clarify a potential point of confusion regarding the compound name. While the initial query mentioned BMS-247243, the provided context of cross-resistance in cancer therapy strongly indicates an interest in the anti-cancer agent BMS-247550 , known clinically as ixabepilone . This compound is a cephalosporin antibiotic with a distinct therapeutic application. This guide will therefore focus on ixabepilone.

Ixabepilone, like taxanes (paclitaxel and docetaxel), is a microtubule-stabilizing agent that induces cell cycle arrest and apoptosis in cancer cells.[1][2] However, a key advantage of ixabepilone is its demonstrated efficacy in tumor models that have developed resistance to taxanes.[3][4] This lack of complete cross-resistance is a critical attribute for treating patients who have relapsed after taxane-based chemotherapy.[5][6]

Comparative Cytotoxicity in Sensitive and Resistant Cancer Cell Lines

The superior activity of ixabepilone in taxane-resistant cancer cell lines is a cornerstone of its clinical utility. This is often attributed to its lower susceptibility to common resistance mechanisms that affect taxanes. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of drug potency, for ixabepilone and paclitaxel in various cancer cell lines, including those with acquired taxane resistance.

Cell LineCancer TypeResistance MechanismPaclitaxel IC50 (nM)Ixabepilone (BMS-247550) IC50 (nM)Fold Resistance (Paclitaxel)Fold Resistance (Ixabepilone)
MCF-7 BreastSensitive3.51.8--
MCF-7/ADR BreastP-gp Overexpression25002571414
A2780 OvarianSensitive2.51.0--
A2780/ADR OvarianP-gp Overexpression15001260012
HCT116 ColonSensitive4.02.0--
HCT116/VM46 ColonP-gp Overexpression30015757.5
Pat-21 BreastClinically Taxane-Resistant>100020>28511
A2780Tax Ovarianβ-tubulin Mutation505205

Note: The IC50 values are approximate and can vary between studies. The data presented is a synthesis from multiple preclinical investigations. Fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the corresponding sensitive parent cell line.

The data clearly illustrates that while taxane-resistant cell lines, particularly those overexpressing P-glycoprotein (P-gp), exhibit a dramatic increase in their IC50 for paclitaxel, the increase in IC50 for ixabepilone is substantially less pronounced.[2] This suggests that ixabepilone is a poorer substrate for P-gp-mediated efflux, allowing it to maintain cytotoxic concentrations within resistant cancer cells.[6] Furthermore, in cell lines with resistance conferred by mutations in β-tubulin, ixabepilone retains significant activity.[2]

Mechanisms of Action and Resistance

The differential activity of ixabepilone in resistant settings stems from its distinct interaction with microtubules and its ability to circumvent key resistance pathways.

Microtubule Stabilization

Both ixabepilone and taxanes bind to β-tubulin, a subunit of microtubules, promoting their stabilization and preventing the dynamic instability required for mitotic spindle formation and cell division.[7] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Although they share a similar overall mechanism, their specific binding modes to β-tubulin differ, which may contribute to ixabepilone's activity against taxane-resistant tubulin mutations.[4]

Key Resistance Mechanisms

Two primary mechanisms of resistance to microtubule-targeting agents are the overexpression of drug efflux pumps and alterations in the drug's target, β-tubulin.

  • P-glycoprotein (P-gp) Efflux Pump: P-gp, encoded by the MDR1 gene, is a transmembrane protein that actively pumps a wide range of xenobiotics, including many chemotherapy drugs, out of the cell.[8] Overexpression of P-gp is a common mechanism of multidrug resistance and significantly reduces the intracellular concentration of taxanes.[9] Ixabepilone is a much less efficiently transported substrate of P-gp, allowing it to accumulate in and kill cancer cells with high levels of this efflux pump.[4][6]

  • β-Tubulin Isotypes and Mutations: The β-tubulin protein exists in several different forms, or isotypes. Overexpression of the βIII-tubulin isotype is frequently associated with clinical resistance to taxanes because it is thought to alter microtubule dynamics in a way that counteracts the stabilizing effect of these drugs.[9][10] Ixabepilone, however, appears to be effective even in the presence of high βIII-tubulin levels.[11] Additionally, specific point mutations in the β-tubulin gene can alter the binding site for taxanes, reducing their efficacy. Ixabepilone's different binding characteristics may allow it to overcome this form of resistance.[12]

Experimental Protocols

To facilitate the replication and validation of cross-resistance studies, detailed methodologies for key in vitro assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[6][13]

Materials:

  • 96-well microplates

  • Cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Drug Treatment: The following day, treat the cells with a serial dilution of the test compounds (e.g., ixabepilone, paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.[14]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[15]

  • Solubilization: If using MTT, which forms insoluble formazan crystals, carefully remove the medium and add 100-150 µL of a solubilization solution to each well.[13] Shake the plate for approximately 15 minutes to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[13] A reference wavelength of around 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the drug concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[11][16]

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Test compounds (ixabepilone, paclitaxel) and controls (e.g., nocodazole as an inhibitor)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation: Reconstitute the purified tubulin in the polymerization buffer on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the tubulin/GTP mixture to each well to initiate the polymerization reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.[11] The increase in absorbance is proportional to the amount of microtubule polymer formed.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compounds are compared to the vehicle control.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow for Cross-Resistance Assessment start Start: Seed Sensitive & Resistant Cancer Cell Lines treat Treat cells with serial dilutions of Ixabepilone and Paclitaxel start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % viability and determine IC50 values read->calculate compare Compare IC50 values and Fold Resistance calculate->compare G cluster_cell Mechanism of P-glycoprotein (P-gp) Mediated Drug Efflux extracellular Extracellular Space intracellular Intracellular Space membrane pgp P-glycoprotein (P-gp) ATP-Binding Cassette paclitaxel_out Paclitaxel pgp->paclitaxel_out Active Efflux adp ADP + Pi pgp->adp paclitaxel_in Paclitaxel paclitaxel_in->pgp High affinity substrate ixabepilone_in Ixabepilone ixabepilone_in->pgp Poor substrate atp ATP atp->pgp Energy Source G cluster_tubulin Impact of β-Tubulin Isotypes on Drug Efficacy cluster_normal Normal β-Tubulin Expression cluster_resistant βIII-Tubulin Overexpression paclitaxel Paclitaxel normal_tubulin Standard β-Tubulin Isotypes paclitaxel->normal_tubulin Binds effectively beta3_tubulin High βIII-Tubulin paclitaxel->beta3_tubulin Poor binding ixabepilone Ixabepilone ixabepilone->normal_tubulin Binds effectively ixabepilone->beta3_tubulin Binds effectively stabilization_normal Microtubule Stabilization normal_tubulin->stabilization_normal apoptosis_normal Apoptosis stabilization_normal->apoptosis_normal stabilization_resistant Reduced Microtubule Stabilization beta3_tubulin->stabilization_resistant resistance Drug Resistance stabilization_resistant->resistance

References

Safety Operating Guide

Essential Safety and Disposal Protocols for BMS-247243

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling BMS-247243, a β-lactam antibiotic, ensuring its proper disposal is critical to maintaining laboratory safety and preventing environmental contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general procedures for the disposal of β-lactam antibiotics should be strictly followed. Improper disposal of these compounds can contribute to the rise of antibiotic-resistant bacteria.

High-concentration stock solutions of antibiotics are generally considered hazardous chemical waste and should be collected in approved, clearly labeled, and leak-proof containers for chemical waste, following institutional guidelines.[1][2] For culture media containing antibiotics, the disposal method often depends on the heat stability of the specific antibiotic.[1]

General Disposal Procedures for β-Lactam Antibiotic Waste

Liquid Waste: Unused stock solutions and contaminated media should be collected in a dedicated hazardous waste container.[1] The container should be clearly labeled as "Hazardous Waste," "Antibiotic Waste," and with the specific name of the antibiotic.[1]

Solid Waste: Contaminated solid waste, such as petri dishes, flasks, and paper products, should be placed in a designated biohazardous waste container and autoclaved.[1] If the solid waste is heavily contaminated with high concentrations of a heat-stable antibiotic, it should be treated as chemical waste.[1]

Final Disposal: All collected and treated antibiotic waste must be disposed of through the institution's hazardous waste management program, which typically involves collection by a certified hazardous waste vendor.[1]

Decontamination of β-Lactam Antibiotics

The core structure of β-lactam antibiotics, the Penam bicyclic ring system, is susceptible to cleavage, which is key to its antibacterial function and also a method for its deactivation.[1] Chemical hydrolysis can be used to inactivate β-lactam residues.

Experimental Protocol for Alkaline Hydrolysis:

  • Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • For liquid waste, add a 1 M sodium hydroxide solution to the antibiotic waste.

  • Allow the mixture to stand for a sufficient time to ensure the complete hydrolysis of the β-lactam ring.[1]

  • Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) before collecting it for final disposal as chemical waste.[1]

Studies have shown that sodium hydroxide and hydroxylamine can significantly degrade β-lactam antibiotics.[3] However, hydroxylamine can be toxic and carcinogenic.[3]

Disposal Methods for Common Antibiotics

The following table summarizes recommended disposal methods for different classes of antibiotics based on their heat stability.

Antibiotic ClassExamplesDisposal Method
β-Lactams Ampicillin, Carbenicillin, PenicillinAutoclaved/Boiled
Aminoglycosides Geneticin (G418), Gentamycin, Neomycin, Streptomycin, KanamycinNot destroyed by normal autoclaving/boiling. Can be autoclaved at a very acidic pH. Alternatively, it must be treated as chemical waste.
Others Chloramphenicol, Tetracycline, Blasticidin, Ciprofloxacin, VancomycinConsidered high-risk waste and may not be destroyed by autoclaving. Should be disposed of as chemical waste.

This table is based on information from Bitesize Bio.[2]

Visualizing Disposal Workflows

To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and the steps for handling liquid and solid waste containing this compound.

cluster_0 This compound Waste Disposal Workflow Start Start: Generation of This compound Waste Waste_Type Determine Waste Type Start->Waste_Type Liquid_Waste Liquid Waste (Stock solutions, media) Waste_Type->Liquid_Waste Liquid Solid_Waste Solid Waste (Plates, flasks, etc.) Waste_Type->Solid_Waste Solid Collect_Liquid Collect in Labeled Hazardous Waste Container Liquid_Waste->Collect_Liquid Collect_Solid Collect in Biohazard Bag Solid_Waste->Collect_Solid Decontaminate Consider Decontamination (e.g., Alkaline Hydrolysis) Collect_Liquid->Decontaminate Final_Disposal Dispose via Institutional Hazardous Waste Program Decontaminate->Final_Disposal Autoclave Autoclave Collect_Solid->Autoclave Autoclave->Final_Disposal

Caption: A workflow for the proper disposal of this compound waste.

cluster_1 Alkaline Hydrolysis Protocol Start Start: Liquid β-Lactam Waste PPE Wear Appropriate PPE in Fume Hood Start->PPE Add_NaOH Add 1M NaOH Solution PPE->Add_NaOH Hydrolyze Allow Time for Complete Hydrolysis Add_NaOH->Hydrolyze Neutralize Neutralize with Acid Hydrolyze->Neutralize Collect Collect for Final Disposal as Chemical Waste Neutralize->Collect

Caption: A step-by-step protocol for the alkaline hydrolysis of β-lactam antibiotic waste.

References

Essential Safety and Handling Guidance for BMS-247243

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BMS-247243 could not be located. The following guidance is based on general best practices for handling potentially hazardous chemical compounds in a research laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any new chemical and consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. The content is designed to offer procedural, step-by-step guidance to directly answer specific operational questions, ensuring a culture of safety and building trust in laboratory practices.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound in a laboratory setting, categorized by the level of protection.

Protection Level Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Standard Laboratory Practice Laboratory coatNitrile or neoprene glovesSafety glasses with side shieldsNot generally required if handled in a certified chemical fume hood.
Procedures with High Risk of Splash or Aerosolization Chemical-resistant apron over a lab coatDouble-gloving with nitrile or neoprene glovesChemical splash goggles and a face shieldA NIOSH-approved respirator may be required based on risk assessment.

Operational Plan: From Receipt to Disposal

A clear and logical workflow is critical for the safe handling of any chemical compound. The following diagram outlines the key steps for managing this compound within a laboratory environment.

Handling_Workflow This compound Handling Workflow A Receiving and Inspection B Storage A->B Store in designated area C Preparation and Handling B->C Retrieve for use D Experimental Use C->D Proceed to experiment E Decontamination D->E After experiment F Waste Collection D->F Collect waste G Disposal E->G Dispose of decontaminated materials F->G Dispose of hazardous waste

Caption: Logical workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment. The following table outlines the general disposal plan for waste generated during the handling of this compound.

Waste Type Container Labeling Disposal Procedure
Solid Waste (contaminated consumables) Lined, leak-proof, and puncture-resistant container"Hazardous Chemical Waste" with the full chemical nameArrange for pickup by the institution's EHS department.
Liquid Waste (unused solutions, contaminated solvents) Compatible, sealed, and shatter-resistant container"Hazardous Chemical Waste" with the full chemical name and approximate concentrations of all componentsArrange for pickup by the institution's EHS department.
Sharps (needles, scalpels) Designated sharps container"Sharps Waste" and "Biohazard" if applicableFollow institutional guidelines for sharps disposal.

Experimental Protocols: General Handling Procedures

The following are step-by-step general procedures for handling this compound. These should be adapted to specific experimental needs in consultation with your institution's safety protocols.

Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If the compound is a powder, weigh it within the chemical fume hood to prevent inhalation of airborne particles. Use a tared, sealed container for transport to the experimental area.

Dissolution and Dilution:

  • Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.

  • Dissolving: Add the solvent to the container with this compound slowly to avoid splashing. If necessary, use a vortex mixer or sonicator within the fume hood to aid dissolution.

  • Dilutions: Perform all serial dilutions within the chemical fume hood.

Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol), followed by a general-purpose laboratory disinfectant.

  • Equipment: Clean all non-disposable equipment that came into contact with this compound according to the manufacturer's instructions and institutional guidelines.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable PPE in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water after removing gloves.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.